molecular formula C8H11NO2 B1443866 (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol CAS No. 1363210-25-6

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

Cat. No.: B1443866
CAS No.: 1363210-25-6
M. Wt: 153.18 g/mol
InChI Key: ATQYGVCVGUFDOG-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol (CAS 1363210-25-6) is a saturated bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol, this compound serves as a versatile synthetic building block . The benzisoxazole core is a privileged scaffold in pharmaceutical development, and derivatives based on this structure are investigated for their diverse biological activities . Recent research highlights the potential of related N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide compounds as novel HSP90 inhibitors, demonstrating significant antiproliferative effects against breast cancer cell lines and pronounced suppression of HSP90-related pathways, including key oncoreceptors and mitogenic kinases . This positions the tetrahydrobenzisoxazole scaffold as a highly valuable template for developing new anticancer agents . Furthermore, the hydroxymethyl group at the 3-position provides a convenient handle for further chemical functionalization, making this compound a key intermediate for constructing more complex molecules for biological evaluation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQYGVCVGUFDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242558
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363210-25-6
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol
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URL https://commonchemistry.cas.org/detail?cas_rn=1363210-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. Its rigid, bicyclic core, comprised of a fused cyclohexene and isoxazole ring system, presents a unique three-dimensional scaffold for the development of novel therapeutic agents. The presence of a reactive hydroxymethyl group at the 3-position of the isoxazole ring further enhances its utility as a versatile synthetic intermediate, allowing for facile derivatization to explore structure-activity relationships (SAR). This guide provides an in-depth analysis of the physicochemical properties, synthesis, and burgeoning therapeutic applications of this important building block.

The isoxazole moiety itself is a well-established pharmacophore, present in a number of clinically approved drugs.[1] Its incorporation into a molecular framework can enhance biological activity, improve pharmacokinetic profiles, and reduce toxicity.[2] The tetrahydrobenzo[c]isoxazole scaffold, in particular, has emerged as a "privileged" structure in drug discovery, with derivatives showing promise in oncology and neurology.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is fundamental for its application in synthetic and medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
IUPAC Name (4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanol
CAS Number 1363210-25-6Vendor Data

G

Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

The synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is typically achieved through a two-step process: the formation of the core heterocyclic structure, 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid, followed by the reduction of the carboxylic acid to the corresponding primary alcohol.

G A 2-Oxocyclohexanecarboxylic acid C 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid A->C Cyclocondensation B Hydroxylamine B->C E (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol C->E Reduction D Reducing Agent (e.g., LiAlH4) D->E

Part 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid

The formation of the isoxazole ring is a critical step. A common and effective method involves the cyclocondensation of a β-ketoester with hydroxylamine. In this case, ethyl 2-oxocyclohexanecarboxylate serves as the starting material.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). The sodium acetate acts as a base to liberate the free hydroxylamine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The product, 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[2]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and facilitates the reaction at reflux temperature.

  • Sodium Acetate as Base: A mild base is required to neutralize the HCl from hydroxylamine hydrochloride without causing unwanted side reactions.

  • Acidification: The carboxylic acid product is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate, enabling its isolation.

Part 2: Reduction to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose.[4]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Dissolve 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.[5]

Causality of Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: LiAlH₄ reacts violently with water. Therefore, all glassware must be dry, and the reaction must be performed under an inert atmosphere to prevent decomposition of the reagent.

  • Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete conversion of the carboxylic acid.

  • Controlled Addition at Low Temperature: The reaction is highly exothermic. Slow addition at 0 °C prevents the reaction from becoming uncontrollable.

  • Specific Quenching Procedure: The sequential addition of water, aqueous base, and water (Fieser workup) is a standard and safe method for decomposing LiAlH₄ and precipitating the aluminum salts in a form that is easy to filter.

Therapeutic Applications and Future Directions

The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold is a cornerstone in the development of novel therapeutics, primarily in the fields of oncology and neurodegenerative diseases.

Anticancer Activity: HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[6] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[7] The tetrahydrobenzo[c]isoxazole core has been identified as a key pharmacophore in a novel class of HSP90 inhibitors.[8]

Derivatives of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines.[7] These compounds bind to the ATP-binding pocket in the N-terminal domain of HSP90, competitively inhibiting its chaperone function.[9] This leads to the downstream degradation of key oncogenic proteins such as HER2, EGFR, and AKT, ultimately suppressing tumor growth.[6]

G cluster_drug Tetrahydrobenzo[c]isoxazole Derivative cluster_hsp90 HSP90 Chaperone Cycle Drug (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Derivative HSP90 HSP90 Drug->HSP90 Inhibition Client Oncogenic Client Protein (e.g., HER2, AKT) Degradation Ubiquitin-Proteasome Degradation Client->Degradation

Potential in Neurodegenerative Diseases

The isoxazole scaffold is also being actively investigated for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3] The ability of small molecules to modulate multiple pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation, is a key strategy in the development of effective neuroprotective agents.[10]

Derivatives of the tetrahydrobenzo[c]isoxazole core have shown promise as neuroprotective agents in preclinical models.[3] Their mechanisms of action are thought to be multifactorial, potentially involving the inhibition of key enzymes involved in neuroinflammation and the modulation of signaling pathways related to neuronal survival.[3]

Conclusion

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a molecule of significant importance in contemporary drug discovery. Its robust and versatile synthesis, coupled with the proven therapeutic potential of its derivatives, establishes it as a valuable building block for medicinal chemists. The demonstrated efficacy of related compounds as HSP90 inhibitors in oncology and their emerging potential in the treatment of neurodegenerative diseases underscore the continued relevance of this scaffold. Future research will undoubtedly focus on the further elaboration of this core structure to develop next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties.

References

  • Kale, R. R., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • Musso, L., et al. (2014). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors. SciSpace.
  • Antipin, R., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • Bhatia, R., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • PubChem. (n.d.). (4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. Retrieved from [Link]

  • Sobenina, L. N., et al. (2014). From 4,5,6,7-tetrahydroindoles to 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles in two steps: a regioselective switch between 3- and 5-isomers. Tetrahedron, 70(30), 5168–5174.
  • Gaikwad, N. D., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Hong, D. S., et al. (2011). A review of traditional and novel mechanisms of heat shock protein 90 (HSP90) inhibition in cancer chemotherapy including HSP90 cleavage. Cellular & Molecular Biology Letters, 16(4), 653-667.
  • Beilstein Journals. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Beilstein Journal of Organic Chemistry, 8, 1865-1870.
  • University of Calgary. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Brough, P. A., et al. (2011). Abstract 4749: Insights into the molecular mechanism of HSP90 binding of methoxy-substituted resorcinylic isoxazole amide inhibitors reveal different isoform selectivity profiles. Cancer Research, 71(8_Supplement), 4749.
  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1).
  • Martis, M., & Gaonkar, S. L. (2024). A review on bioactive heterocycles for treating neurodegenerative disorders. Journal of Molecular Structure, 1301, 137375.
  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2736.
  • MDPI. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Glycosidase Inhibitors. Molecules, 27(17), 5489.
  • ResearchGate. (2021). Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative.... Retrieved from [Link]

  • Choi, D. Y., & Lee, Y. J. (2019). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Biomolecules & Therapeutics, 27(4), 321–330.
  • Bentham Science. (n.d.). In Silico Studies in Drug Research Against Neurodegenerative Diseases. Retrieved from [Link]

  • Nature. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-16.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (CAS: 1363210-25-6)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. We delve into the strategic importance of this scaffold, detail its fundamental physicochemical parameters, provide expected spectroscopic signatures for structural verification, and present robust, step-by-step protocols for essential experimental determinations. The objective is to equip scientists with the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of novel therapeutic agents.

Section 1: Introduction & Strategic Importance

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] The scaffold's value lies in its synthetic tractability and the nuanced structural modifications it allows, which can significantly enhance the pharmacological profiles of parent compounds.[4]

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol: A Key Intermediate

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (herein referred to as the "title compound") is a pivotal intermediate for constructing more complex molecules.[1] Its structure is notable for two key features: the versatile tetrahydrobenzisoxazole core and a reactive primary alcohol (hydroxymethyl group).[6] This alcohol group serves as a convenient chemical "handle," allowing for straightforward derivatization through esterification, etherification, or oxidation to expand molecular diversity.[1]

This compound is of significant interest for the development of novel agents targeting the central nervous system (CNS).[6] Furthermore, related derivatives of the tetrahydrobenzisoxazole core have demonstrated potential as potent inhibitors of Heat Shock Protein 90 (Hsp90), a key target in oncology.[1]

Structural Features and Nomenclature

The formal chemical structure of the title compound is presented below. It features a bicyclic system where a cyclohexene ring is fused to an isoxazole ring.

Caption: Chemical structure of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

It is crucial for researchers to be aware of potential nomenclature variations. While the CAS number 1363210-25-6 is consistently associated with the name (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, other databases may use synonyms such as 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol.[1][6][7] A separate CAS number (893638-91-0) is linked in PubChem to a similar structure, highlighting the importance of verifying identity via CAS number and spectral data.[8]

Section 2: Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing settings. Properties like melting point serve as an indicator of purity, while solubility directly impacts bioavailability and formulation strategies.[9]

Summary of Key Identifiers

The fundamental identifiers for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂[1][6][8]
Molecular Weight 153.18 g/mol [1][6][8]
CAS Number 1363210-25-6[1][6][7]
IUPAC Name (4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanol[1]
Predicted and Observed Properties

Direct experimental data for many physical properties of the title compound are not widely published. This table summarizes the available information and indicates where data is yet to be determined.

PropertyValue / ObservationComments
Appearance White to off-white solid (Expected)Based on typical appearance of purified small organic molecules.
Melting Point Not experimentally determined in literature.A narrow melting range is indicative of high purity.
Boiling Point Not applicable / Not determined.Decomposes at high temperatures before boiling at atmospheric pressure.
Solubility Soluble in ethanol and other polar organic solvents.[1]Aqueous solubility is not reported but is a critical parameter to determine experimentally.
XLogP3 0.7A computed value indicating moderate lipophilicity.[8]

Section 3: Spectroscopic and Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A combination of mass spectrometry and spectroscopic techniques (NMR, IR) provides a self-validating system for identity and purity assessment. While specific spectra for the title compound are not publicly available, this section outlines the expected characteristic signals based on its structure.

Mass Spectrometry (MS)
  • Expected Molecular Ion: For Electrospray Ionization (ESI) in positive mode, the expected peak would be [M+H]⁺ at m/z ≈ 154.19. In negative mode, [M-H]⁻ at m/z ≈ 152.17 may be observed. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₁₁NO₂.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet is expected around 4.5-5.0 ppm.

    • Alcohol Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.

    • Tetrahydro Protons (-CH₂-): A series of complex multiplets would appear in the aliphatic region (approx. 1.5-3.0 ppm).

  • ¹³C NMR:

    • Hydroxymethyl Carbon (-CH₂OH): Expected around 60-65 ppm.

    • Isoxazole Carbons: Two distinct signals in the aromatic/olefinic region, likely >150 ppm for the carbon adjacent to oxygen and ~100-115 ppm for the other.

    • Tetrahydro Carbons: Multiple signals in the aliphatic region (approx. 20-40 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[11]

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

  • C=N Stretch: A medium intensity band around 1600-1650 cm⁻¹ corresponding to the isoxazole C=N bond.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region from the primary alcohol.

Section 4: Standardized Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The following section provides detailed, self-validating methodologies for characterizing the title compound.

Workflow for Physicochemical Characterization

A logical workflow ensures that material is characterized efficiently and comprehensively. The following diagram outlines a standard process for a newly synthesized or received batch.

G cluster_0 Initial Verification cluster_1 Structural Confirmation & Purity cluster_2 Drug Development Properties start Receive/Synthesize Sample visual Visual Inspection (Color, Form) start->visual ms Mass Spectrometry (Confirm Mass) visual->ms nmr ¹H and ¹³C NMR (Confirm Structure) ms->nmr ir IR Spectroscopy (Confirm Functional Groups) nmr->ir mp Melting Point (Assess Purity) ir->mp sol Kinetic Solubility Assay mp->sol report Final Certificate of Analysis sol->report

Caption: A standard workflow for the physicochemical characterization of a chemical intermediate.

Protocol 1: Determination of Melting Point (Adapted from USP <741>)

Rationale: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[12] A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure substance.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[13] Load the powder into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Begin heating a new sample. Once the temperature is ~20°C below the approximate melting point, reduce the heating rate to approximately 1°C per minute.[14]

  • Record T₁: Record the temperature at which the first droplet of liquid becomes visible.[14]

  • Record T₂: Record the temperature at which the last solid particle melts completely.

  • Report: Report the result as a range from T₁ to T₂. Perform the measurement in triplicate to ensure consistency.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Rationale: In early drug discovery, kinetic solubility is a high-throughput method used to identify potential solubility liabilities.[15][16][17] It measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[15][16]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

  • Plate Setup: Using a 96-well microplate, add 2 µL of the DMSO stock solution to the top row of wells.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to all wells, resulting in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM in the top row.

  • Mixing and Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours to allow for precipitation to equilibrate.[17]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is reported as the kinetic solubility.

Protocol 3: Representative Synthetic Route - Reduction of Ester Precursor

Rationale: The title compound is readily synthesized by reducing its corresponding ester or carboxylic acid precursor. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering a high degree of safety and operational simplicity compared to stronger reagents like lithium aluminum hydride (LiAlH₄).[1] Ethanol is a common solvent due to its ability to dissolve the substrate and its compatibility with NaBH₄.[1]

Methodology:

  • Reaction Setup: To a solution of methyl (4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)carboxylate (1.0 eq) in absolute ethanol (EtOH), add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of water or dilute aqueous HCl to neutralize excess NaBH₄.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure title compound.

  • Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 3 and the melting point protocol in Section 4.2.

Section 5: Handling, Storage, and Safety

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[6]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Section 6: Conclusion

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a high-value chemical intermediate with significant potential in drug discovery, particularly for CNS and oncology applications. While publicly available experimental data on its physical properties are sparse, its identity and purity can be rigorously established using the standardized analytical and spectroscopic protocols detailed in this guide. A thorough understanding and experimental determination of its properties, especially solubility and melting point, are critical first steps for any research program. This guide provides the necessary framework for scientists to confidently handle, characterize, and utilize this versatile building block in the pursuit of novel therapeutics.

References

  • Dengale, S. G., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]

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An In-Depth Technical Guide to the Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, a valuable heterocyclic building block in drug discovery and medicinal chemistry. The tetrahydrobenzo[c]isoxazole scaffold is a privileged structure, appearing in a variety of biologically active compounds. The primary alcohol functionality of the target molecule offers a versatile handle for further chemical elaboration. This document details a three-step synthesis commencing with the readily available cyclohexane-1,3-dione, proceeding through a key carboxylate intermediate, and culminating in the desired product. Each step is discussed with mechanistic insight, detailed experimental protocols, and considerations for reaction optimization.

Introduction

The isoxazole ring system is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocycle.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The fused tetrahydrobenzo[c]isoxazole system, in particular, has garnered significant interest for its role in the development of novel therapeutics, including agents with anticancer and central nervous system activity.[2] (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol serves as a critical intermediate in the synthesis of these more complex molecules, providing a stable core with a reactive hydroxyl group for diversification.

This guide delineates a logical and field-proven synthetic route, emphasizing the rationale behind the chosen methodologies and providing detailed, actionable protocols for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is efficiently achieved through a three-step sequence starting from cyclohexane-1,3-dione. The pathway is designed for scalability and employs well-established chemical transformations.

Synthetic_Pathway A Cyclohexane-1,3-dione B 2-(Ethoxymethylene)cyclohexane-1,3-dione A->B Step 1: Formylation/Enol Ether Formation C Ethyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate B->C Step 2: Isoxazole Ring Formation (Cyclocondensation) D (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol C->D Step 3: Ester Reduction

Caption: Overall synthetic pathway for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

Step 1: Synthesis of 2-(Ethoxymethylene)cyclohexane-1,3-dione

Mechanistic Rationale and Experimental Causality

The initial step involves the activation of cyclohexane-1,3-dione at the C2 position to introduce a functional group that will ultimately form the C3 and carboxylate portions of the isoxazole ring. Cyclohexane-1,3-dione exists in equilibrium with its enol tautomer, which can be readily functionalized. A common and effective method is the reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction proceeds via an acid-catalyzed addition-elimination mechanism to form a stable enol ether, 2-(ethoxymethylene)cyclohexane-1,3-dione. This intermediate is an excellent electrophile and is primed for the subsequent cyclization reaction.

Detailed Experimental Protocol
  • To a stirred suspension of cyclohexane-1,3-dione (1.0 eq.) in triethyl orthoformate (3.0 eq.), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq.).

  • Heat the reaction mixture to 120-130 °C and stir for 2-4 hours. During this time, ethanol is formed as a byproduct and can be removed by distillation to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Parameter Value
Starting Material Cyclohexane-1,3-dione
Reagents Triethyl orthoformate, p-toluenesulfonic acid
Solvent None (Triethyl orthoformate acts as reagent and solvent)
Temperature 120-130 °C
Reaction Time 2-4 hours
Purification Recrystallization (if necessary)

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate

Mechanistic Rationale and Experimental Causality

The core isoxazole heterocycle is constructed in this step via a cyclocondensation reaction. The 2-(ethoxymethylene)cyclohexane-1,3-dione intermediate is reacted with hydroxylamine. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization and dehydration to afford the stable aromatic isoxazole ring. The use of hydroxylamine hydrochloride requires a base to be present in the reaction mixture to generate the free hydroxylamine nucleophile.[3]

Isoxazole_Formation cluster_0 Mechanism of Isoxazole Ring Formation A 2-(Ethoxymethylene)cyclohexane-1,3-dione C Intermediate Adduct A->C Nucleophilic Attack B Hydroxylamine (NH2OH) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate D->E Dehydration

Caption: Mechanistic overview of the isoxazole ring formation.

Detailed Experimental Protocol
  • Dissolve 2-(ethoxymethylene)cyclohexane-1,3-dione (1.0 eq.) in a suitable solvent, such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq.) to the solution.

  • To the stirred mixture, add a base, such as sodium acetate or pyridine (1.2 eq.), to neutralize the hydrochloride and liberate free hydroxylamine.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl ester.

Parameter Value
Starting Material 2-(Ethoxymethylene)cyclohexane-1,3-dione
Reagents Hydroxylamine hydrochloride, Sodium acetate (or Pyridine)
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Purification Column Chromatography

Step 3: Reduction of Ethyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Mechanistic Rationale and Experimental Causality

The final step is the reduction of the ethyl ester to the primary alcohol. This transformation is reliably achieved using a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).[4][5] LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by the departure of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

Detailed Experimental Protocol
  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams used.

  • Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude alcohol by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol as a pure solid.

Parameter Value
Starting Material Ethyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Workup Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O)
Purification Column Chromatography

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the production of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. The three-step sequence is based on well-understood and robust chemical transformations, making it suitable for both small-scale laboratory synthesis and larger-scale production. The strategic use of a key carboxylate intermediate allows for a controlled and high-yielding route to this valuable building block. By understanding the mechanistic underpinnings and adhering to the detailed protocols, researchers can confidently synthesize this important intermediate for applications in drug discovery and development.

References

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An In-depth Technical Guide to the Retrosynthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of a viable retrosynthetic pathway for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, a valuable heterocyclic scaffold in medicinal chemistry. The proposed synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not only the synthetic steps but also the underlying chemical principles and practical considerations for successful execution.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug discovery. The target molecule, (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, incorporates this versatile heterocycle fused to a saturated carbocyclic ring, presenting a three-dimensional structure with potential for diverse biological interactions. This guide will deconstruct the synthesis of this molecule, providing a logical and experimentally sound approach.

Part 1: Retrosynthetic Analysis

A retrosynthetic analysis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol reveals a logical pathway for its construction from readily available starting materials. The primary disconnection strategy involves a functional group interconversion followed by the deconstruction of the isoxazole ring.

Diagram 1: Retrosynthetic Analysis

G target (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol intermediate1 Ethyl 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylate target->intermediate1 Functional Group Interconversion (FGI) (Reduction) intermediate2 Ethyl 2-(hydroxyimino)-2-(2-oxocyclohexyl)acetate intermediate1->intermediate2 C-N, C-O bond formation (Cyclization) starting_materials Cyclohexanone + Diethyl oxalate intermediate2->starting_materials C-C bond formation, Oximation

Caption: Retrosynthetic disconnection of the target molecule.

The initial and most intuitive step is the functional group interconversion (FGI) of the primary alcohol in the target molecule to a more synthetically accessible precursor, such as an ester. This leads to Ethyl 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylate .

The core of the retrosynthesis lies in the disconnection of the isoxazole ring. A reliable method for forming 3-carboxy-substituted isoxazoles is through the cyclization of a β-keto oxime derivative. This leads to the key intermediate, Ethyl 2-(hydroxyimino)-2-(2-oxocyclohexyl)acetate .

This intermediate can be conceptually derived from the oximation of a 1,3-dicarbonyl compound, which in turn can be synthesized from the Claisen condensation of Cyclohexanone and Diethyl oxalate . This analysis provides a clear and efficient path for the forward synthesis.

Part 2: Forward Synthesis and Experimental Protocols

The forward synthesis is a three-step process starting from commercially available materials. Each step is detailed below with mechanistic insights and a robust experimental protocol.

Step 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate

The first step involves a Claisen condensation between cyclohexanone and diethyl oxalate to form the β-ketoester intermediate. This reaction is base-catalyzed, typically using a non-nucleophilic base like sodium ethoxide to prevent side reactions.

Reaction Scheme:

Cyclohexanone + Diethyl oxalate → Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate

Mechanistic Rationale:

Sodium ethoxide deprotonates the α-carbon of cyclohexanone to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the desired β-ketoester. The reaction is driven to completion by the deprotonation of the product, which has an acidic proton between the two carbonyl groups.

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl oxalate.

  • Cool the mixture in an ice bath and add cyclohexanone dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylate

This step involves the formation of the isoxazole ring through the reaction of the β-ketoester with hydroxylamine, followed by an acid-catalyzed cyclization. The initial reaction forms an oxime intermediate.

Reaction Scheme:

Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate + Hydroxylamine hydrochloride → Ethyl 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylate

Mechanistic Rationale:

Hydroxylamine reacts with one of the carbonyl groups of the β-ketoester to form an oxime. Given the electronics, the more electrophilic ketone carbonyl is the likely site of initial attack. The subsequent cyclization is an acid-catalyzed intramolecular condensation. Protonation of the remaining carbonyl oxygen makes it more electrophilic, allowing the lone pair on the oxime nitrogen to attack, forming a five-membered ring. Dehydration then leads to the stable aromatic isoxazole ring.

Experimental Protocol:

  • Dissolve Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate and hydroxylamine hydrochloride in ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

The final step is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[1][2][3][4][5][6][7][8] The isoxazole ring is generally stable under these conditions.[9]

Reaction Scheme:

Ethyl 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylate → (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Mechanistic Rationale:

The reduction of an ester with LiAlH₄ proceeds via nucleophilic acyl substitution. A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide. An aqueous workup protonates the alkoxide to yield the final primary alcohol.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Dissolve Ethyl 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylate in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to afford the crude product.

  • The final product can be purified by recrystallization or column chromatography.

Part 3: Data Presentation and Visualization

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemperatureTypical Yield
1Claisen CondensationSodium ethoxideEthanol0°C to RT70-80%
2Isoxazole FormationHydroxylamine HCl, H₂SO₄EthanolReflux60-75%
3ReductionLithium aluminum hydrideDiethyl ether/THF0°C to RT85-95%
Diagram 2: Forward Synthesis Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Reduction start Cyclohexanone + Diethyl oxalate step1_reagents NaOEt, EtOH start->step1_reagents product1 Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate step1_reagents->product1 step2_reagents NH2OH.HCl, H+ product1->step2_reagents product2 Ethyl 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylate step2_reagents->product2 step3_reagents 1. LiAlH4, Et2O 2. H2O workup product2->step3_reagents final_product (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol step3_reagents->final_product

Caption: Forward synthesis workflow for the target molecule.

Trustworthiness and Self-Validating Systems

The described protocols are based on well-established and reliable chemical transformations. The progress of each reaction can be monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for each compound provides a self-validating framework for the synthesis.

Conclusion

This guide outlines a logical and efficient retrosynthetic approach to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. The forward synthesis is robust, utilizing well-understood reaction mechanisms and readily available reagents. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable molecule for further investigation in various fields of chemical and biological sciences.

References

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An In-Depth Technical Guide to the Spectral Data of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic core, comprised of a tetrahydrobenzene ring fused to an isoxazole, coupled with a reactive hydroxymethyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. The characterization of this molecule is paramount for its effective use in drug design and development. This guide provides a comprehensive analysis of the spectral data for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, offering insights into its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

PropertyValue
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
CAS Number 1363210-25-6

The structure, depicted below, features a saturated six-membered ring fused to the isoxazole core, with a hydroxymethyl substituent at the 3-position of the isoxazole ring.

Figure 1. Molecular structure of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

Synthesis Overview

A common synthetic route to this class of compounds involves the reaction of a cyclic β-diketone with hydroxylamine to form the fused isoxazole ring system. The hydroxymethyl group at the 3-position can be introduced by various methods, including the reduction of a corresponding carboxylic acid or ester derivative. A notable synthesis of derivatives of this compound was reported by Dengale et al. (2022), where 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid served as a key intermediate. This precursor was then used to synthesize a series of 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones, which were characterized by various spectroscopic techniques.

Spectroscopic Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.80m4H-CH₂- (C5, C6)
~2.50m4H-CH₂- (C4, C7)
~4.70s2H-CH₂OH
~5.00br s1H-OH

Analysis:

  • Aliphatic Protons (1.80-2.50 ppm): The eight protons of the tetrahydrobenzene ring are expected to appear as a series of multiplets in the aliphatic region. The protons on C5 and C6, being further from the isoxazole ring, are predicted to be at a slightly higher field (~1.80 ppm) compared to the protons on C4 and C7 (~2.50 ppm), which are adjacent to the fused ring system.

  • Hydroxymethyl Protons (~4.70 ppm): The two protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, as they are not adjacent to any other protons. Their chemical shift is influenced by the electronegative oxygen atom and the isoxazole ring.

  • Hydroxyl Proton (~5.00 ppm): The hydroxyl proton (-OH) typically appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

A commercial source reports signals at δ = 4.28 ppm (doublet, CH₂) and 5.10 ppm (triplet, OH). The splitting of these signals suggests coupling between the -CH₂ and -OH protons, which is often observed in dry solvents like DMSO-d₆.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~21-23-CH₂- (C5, C6)
~24-26-CH₂- (C4, C7)
~55-60-CH₂OH
~110C3a
~160C3
~165C7a

Analysis:

  • Aliphatic Carbons (21-26 ppm): The four methylene carbons of the tetrahydrobenzene ring are expected in the upfield region of the spectrum.

  • Hydroxymethyl Carbon (55-60 ppm): The carbon of the hydroxymethyl group is shifted downfield due to the attached oxygen atom. A reported value for a similar compound is 62.8 ppm.[1]

  • Isoxazole Carbons (110-165 ppm): The carbons of the isoxazole ring are significantly deshielded and appear at lower field. The C3 carbon, attached to the hydroxymethyl group and the nitrogen atom, is expected to be the most downfield. The C3a and C7a carbons are also in the downfield region due to their positions within the fused ring system. A reported value of 156.8 ppm, though attributed to a C=O group, is likely the C3 carbon of the isoxazole ring.[1]

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, the expected molecular ion peak [M]⁺ would be at m/z 153.

Predicted Fragmentation Pattern:

  • [M-H]⁺ (m/z 152): Loss of a hydrogen radical.

  • [M-OH]⁺ (m/z 136): Loss of the hydroxyl radical from the hydroxymethyl group.

  • [M-CH₂OH]⁺ (m/z 122): Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols.

  • Retro-Diels-Alder Fragmentation: The tetrahydrobenzene ring could undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z 125.

G M [M]⁺ m/z 153 M_H [M-H]⁺ m/z 152 M->M_H -H• M_OH [M-OH]⁺ m/z 136 M->M_OH -•OH M_CH2OH [M-CH₂OH]⁺ m/z 122 M->M_CH2OH -•CH₂OH M_C2H4 [M-C₂H₄]⁺ m/z 125 M->M_C2H4 Retro-Diels-Alder -C₂H₄

Figure 2. Predicted major fragmentation pathways in mass spectrometry.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2950-2850Medium-StrongC-H stretch (aliphatic)
~1620MediumC=N stretch (isoxazole)
~1450MediumC-H bend (aliphatic)
~1150MediumN-O stretch (isoxazole)
~1050StrongC-O stretch (primary alcohol)

Analysis:

  • O-H Stretch (3400-3200 cm⁻¹): A strong and broad absorption in this region is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretch (2950-2850 cm⁻¹): These absorptions are characteristic of the sp³-hybridized C-H bonds in the tetrahydrobenzene ring and the hydroxymethyl group.

  • Isoxazole Ring Vibrations: The C=N (~1620 cm⁻¹) and N-O (~1150 cm⁻¹) stretching vibrations are characteristic of the isoxazole ring.

  • C-O Stretch (~1050 cm⁻¹): A strong absorption in this region is indicative of the C-O single bond of the primary alcohol.

Experimental Protocols

The following are generalized, yet authoritative, protocols for the acquisition of the spectral data discussed. These protocols are designed to be self-validating by including steps for instrument calibration and the use of internal standards.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 5-10 mg of sample. P2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). P1->P2 P3 Add a small amount of internal standard (e.g., TMS). P2->P3 P4 Transfer to a 5 mm NMR tube. P3->P4 A1 Insert sample into the NMR spectrometer. A2 Lock on the deuterium signal of the solvent. A1->A2 A3 Shim the magnetic field to achieve homogeneity. A2->A3 A4 Acquire ¹H and ¹³C spectra using standard pulse sequences. A3->A4 D1 Apply Fourier transform to the FID. D2 Phase correct the spectrum. D1->D2 D3 Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). D2->D3 D4 Integrate the ¹H signals and pick peaks for both spectra. D3->D4

Figure 3. Workflow for NMR data acquisition and processing.

Mass Spectrometry Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis P1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). A1 Introduce the sample into the mass spectrometer via direct infusion or LC-MS. A2 Ionize the sample using an appropriate method (e.g., ESI or EI). A1->A2 A3 Acquire the full scan mass spectrum. A2->A3 A4 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. A3->A4 D1 Identify the molecular ion peak. D2 Analyze the fragmentation pattern to propose structures for the major fragment ions. D1->D2 D3 Compare the observed m/z values with theoretical values. D2->D3

Figure 4. Workflow for mass spectrometry analysis.

Infrared Spectroscopy Protocol

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing P1 Ensure the ATR crystal is clean. P2 Place a small amount of the solid or liquid sample directly onto the crystal. P1->P2 A1 Acquire a background spectrum of the empty ATR crystal. A2 Acquire the sample spectrum. A1->A2 D1 The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance spectrum. D2 Identify and label the major absorption bands. D1->D2

Figure 5. Workflow for FT-IR analysis using an ATR accessory.

Conclusion

The spectral data of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol are consistent with its proposed structure. ¹H and ¹³C NMR spectroscopy confirm the presence of the tetrahydrobenzene ring, the isoxazole core, and the hydroxymethyl substituent. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns. Infrared spectroscopy identifies the key functional groups, notably the hydroxyl and isoxazole moieties. This comprehensive spectral analysis provides a solid foundation for the identification and further utilization of this important synthetic building block in the development of new chemical entities.

References

  • Dengale, S. G., Akolkar, H. N., Darekar, N. R., Shaikh, M. H., Deshmukh, K. K., Mhaske, S. D., Karale, B. K., Raut, D. N., & Khedkar, V. M. (2022). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 42(9), 6337-6351. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of spectral data, offering insights into the causal relationships between the molecule's structure and its NMR spectrum. It is designed to be a self-validating reference, grounded in authoritative spectroscopic principles.

Molecular Structure and Proton Environments

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure to identify all unique proton environments.

Figure 1: Chemical Structure and Proton Labeling

Caption: Structure of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol with key proton groups labeled.

The molecule possesses four distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum:

  • Hydroxymethyl Protons (H₈): The two protons on the carbon adjacent to the hydroxyl group.

  • Hydroxyl Proton (OH): The single proton of the alcohol group.

  • Allylic Protons (H₄, H₇): The four protons on the carbons (C4, C7) adjacent to the fused isoxazole ring.

  • Aliphatic Protons (H₅, H₆): The four protons on the carbons (C5, C6) of the saturated ring, which are further from the heteroaromatic system.

Predicted ¹H NMR Spectral Data and Interpretation

Based on empirical data for this molecule and analysis of similar structures, the following ¹H NMR spectrum is predicted in Dimethyl Sulfoxide-d₆ (DMSO-d₆) at 400 MHz.[1][2] DMSO-d₆ is a common choice for compounds with exchangeable protons like alcohols, as it often allows for the observation of coupling between the OH proton and adjacent CH₂ protons.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A~5.10Triplet (t)1H~5.5O-H
B~4.28Doublet (d)2H~5.5C₈ -H₂
C~2.7-2.9Multiplet (m)4H-C₄ -H₂, C₇ -H₂
D~1.7-1.9Multiplet (m)4H-C₅ -H₂, C₆ -H₂

In-depth Analysis of Signal Assignments:

  • Signal A (OH, ~5.10 ppm): The hydroxyl proton is the most deshielded proton in the aliphatic portion of the molecule, appearing as a triplet.

    • Expertise & Experience: The triplet multiplicity is a key diagnostic feature in DMSO-d₆. It arises from the coupling to the two adjacent methylene protons (H₈) with a typical J-coupling of ~5.5 Hz. In other solvents like CDCl₃, this proton often appears as a broad singlet due to rapid chemical exchange, which averages out the coupling.[4] The choice of DMSO-d₆ is therefore a deliberate experimental decision to gain more structural information.

    • Trustworthiness: This signal can be confirmed by a D₂O exchange experiment. Upon adding a drop of D₂O to the NMR tube, the hydroxyl proton will be replaced by deuterium, causing the triplet at ~5.10 ppm to disappear.

  • Signal B (C₈-H₂, ~4.28 ppm): These are the methylene protons of the methanol group.

    • Expertise & Experience: This signal appears as a doublet due to coupling with the single hydroxyl proton (Signal A), with the same coupling constant of ~5.5 Hz.[5] Its downfield shift relative to typical aliphatic CH₂ groups is caused by the deshielding effect of both the adjacent oxygen atom and the electron-withdrawing isoxazole ring. The isoxazole ring's aromatic character and electronegative nitrogen and oxygen atoms create an anisotropic field that influences nearby protons.[6][7]

    • Trustworthiness: The integration value of 2H confirms it as a methylene group. Furthermore, in the D₂O exchange experiment, the collapse of the OH triplet (Signal A) will be accompanied by the collapse of this doublet into a singlet, providing unambiguous validation of the assignment.

  • Signal C (C₄-H₂, C₇-H₂, ~2.7-2.9 ppm): These are the four protons on the carbons alpha to the fused isoxazole ring.

    • Expertise & Experience: These protons are deshielded compared to the other aliphatic protons (H₅, H₆) due to their proximity to the electron-withdrawing heteroaromatic ring. They appear as a complex multiplet because each proton is coupled to its geminal partner and the adjacent protons on C₅ and C₆.

    • Trustworthiness: A 2D NMR experiment, such as a COSY (Correlation Spectroscopy) experiment, would show a clear cross-peak between this multiplet and the multiplet for H₅ and H₆ (~1.7-1.9 ppm), confirming their adjacent relationship in the spin system.

  • Signal D (C₅-H₂, C₆-H₂, ~1.7-1.9 ppm): These are the four protons in the middle of the cyclohexene-like ring.

    • Expertise & Experience: These protons are the most shielded in the structure, appearing furthest upfield. Their chemical shift is typical for saturated aliphatic systems. The signal is a multiplet due to complex geminal and vicinal coupling with the protons at C₄ and C₇.

    • Trustworthiness: The integration of 4H and the COSY correlation to Signal C validates this assignment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum for a novel compound like (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

Workflow: ¹H NMR Acquisition and Validation

Sources

13C NMR of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, forming the scaffold for a new generation of therapeutics targeting central nervous system disorders and oncological pathways.[1][2][3] Its structural integrity, purity, and the identity of its constituent atoms are paramount for downstream applications in drug discovery and development. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of this molecule. This guide offers a comprehensive technical overview of the ¹³C NMR of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, including a detailed experimental protocol, an in-depth predictive analysis of the ¹³C NMR spectrum, and a discussion of the underlying chemical principles that govern the spectral output.

Introduction: The Significance of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol in Modern Drug Discovery

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, with the chemical formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , is a molecule of significant interest in contemporary pharmaceutical research.[1][4] The fused isoxazole and cyclohexene rings create a unique three-dimensional structure that is a valuable starting point for the synthesis of novel bioactive compounds.[2] The hydroxymethyl group at the 3-position of the isoxazole ring offers a reactive handle for further chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening.[2]

Given its role as a foundational element in the synthesis of potential new drugs, the unambiguous structural confirmation of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a critical quality control step. ¹³C NMR is an indispensable analytical technique for this purpose, providing a unique fingerprint of the molecule's carbon skeleton. Each carbon atom in a distinct chemical environment produces a discrete signal in the ¹³C NMR spectrum, and the chemical shift of that signal provides a wealth of information about the atom's bonding, hybridization, and proximity to electron-withdrawing or electron-donating groups.

This guide will delve into the practical and theoretical aspects of acquiring and interpreting the ¹³C NMR spectrum of this important synthetic intermediate.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol is a robust, self-validating system for obtaining a high-quality ¹³C NMR spectrum of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation
  • Analyte: (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (Purity >95%)

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference.[5] For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative, with a characteristic solvent signal around 39.52 ppm.[5]

  • Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is recommended. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is added at a concentration of 0.1-1% v/v. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[6] Its single, sharp signal at a high-field position rarely overlaps with analyte signals.

  • Procedure:

    • Accurately weigh 10-20 mg of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol and transfer it to a clean, dry NMR tube.

    • Add 0.5-0.7 mL of the chosen deuterated solvent containing TMS.

    • Cap the NMR tube and gently agitate until the sample is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency 101 MHz (for a 400 MHz ¹H instrument)Standard operating frequency for ¹³C on a 400 MHz spectrometer.
Pulse Program zgpg30A standard proton-decoupled pulse sequence with a 30° pulse angle.
Acquisition Time (AQ) 1.0 - 2.0 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 secondsAllows for sufficient relaxation of the carbon nuclei, leading to more accurate signal integration.
Number of Scans (NS) 128 - 1024The number of scans can be increased to improve the signal-to-noise ratio, especially for dilute samples.
Spectral Width (SW) 200 - 250 ppmA wide spectral width ensures that all carbon signals are captured.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.
Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A polynomial function is applied to flatten the baseline of the spectrum.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).[5]

Predictive Analysis of the ¹³C NMR Spectrum

Chemical structure of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol with carbon numbering.
Figure 1. Chemical structure of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol with carbon numbering for NMR assignment.
Predicted Chemical Shifts and Rationale

The predicted chemical shifts are based on partial literature data and established correlations for isoxazole and saturated carbocyclic systems.[1][7][8]

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C3 ~156.8This carbon is part of the C=N bond in the isoxazole ring and is deshielded by the electronegative nitrogen and oxygen atoms. A literature source reports a signal at 156.8 ppm, likely corresponding to this carbon.[1]
C3a ~110 - 120This is a quaternary carbon at the fusion of the two rings. Its chemical shift will be influenced by its sp² hybridization and its position within the heterocyclic ring.
C4 ~20 - 25An sp³ hybridized carbon in the saturated six-membered ring.
C5 ~20 - 25An sp³ hybridized carbon in the saturated six-membered ring, expected to have a similar chemical shift to C4.
C6 ~20 - 25An sp³ hybridized carbon in the saturated six-membered ring, expected to have a similar chemical shift to C4 and C5.
C7 ~20 - 25An sp³ hybridized carbon in the saturated six-membered ring, expected to have a similar chemical shift to C4, C5, and C6.
C7a ~160 - 170This carbon is bonded to the electronegative oxygen atom of the isoxazole ring and is also an sp² hybridized carbon. It is expected to be the most downfield signal in the spectrum.
CH₂OH ~62.8This methylene carbon is attached to an electron-withdrawing hydroxyl group, shifting it downfield relative to the other sp³ carbons. A literature source reports a signal at 62.8 ppm for this carbon.[1]
Visualization of the Predicted Spectrum

The following diagram illustrates the expected regions for the signals in the ¹³C NMR spectrum of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

G cluster_downfield Downfield Region (Deshielded) cluster_midfield Mid-Field Region cluster_upfield Upfield Region (Shielded) C7a C7a (~160-170 ppm) C3 C3 (~156.8 ppm) C3a C3a (~110-120 ppm) CH2OH CH₂OH (~62.8 ppm) C4_C7 C4, C5, C6, C7 (~20-25 ppm)

Diagram 1. Predicted regions for ¹³C NMR signals.

Self-Validating Systems and Trustworthiness in Spectral Interpretation

To ensure the trustworthiness of the spectral interpretation, a multi-faceted approach should be employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer): Running DEPT-90 and DEPT-135 experiments is crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals from CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C3a and C7a) will be absent from both DEPT spectra.

  • 2D NMR (HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This would definitively link the signal at ~62.8 ppm to the protons of the CH₂OH group.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is invaluable for assigning the quaternary carbons by observing their correlations with nearby protons.

  • Computational Prediction: Using computational chemistry software to predict the ¹³C NMR spectrum can provide a theoretical dataset to compare with the experimental results.

The following workflow diagram illustrates a self-validating approach to spectral assignment.

G A Acquire ¹³C NMR Spectrum E Initial Assignment of Signals A->E B Acquire DEPT-135 Spectrum F Differentiate CH, CH₂, CH₃ B->F C Acquire HSQC Spectrum G Correlate Carbons to Direct Protons C->G D Acquire HMBC Spectrum H Assign Quaternary Carbons via Long-Range Correlations D->H I Final Validated Structure E->I F->I G->I H->I

Sources

The Therapeutic Potential of Tetrahydrobenzo[c]isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet clinical needs. Among the myriad of heterocyclic compounds, the isoxazole ring has garnered significant attention for its versatile pharmacological profile.[1][2] This technical guide delves into a specific, yet promising, subclass: tetrahydrobenzo[c]isoxazole derivatives. Fusing the biologically active isoxazole core with a saturated carbocyclic ring, this scaffold presents a unique three-dimensional architecture ripe for exploration in drug discovery. This document provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of these compounds, tailored for researchers, scientists, and drug development professionals.

The Tetrahydrobenzo[c]isoxazole Core: A Scaffold of Interest

The tetrahydrobenzo[c]isoxazole nucleus represents a compelling starting point for the design of novel therapeutics. The fusion of the isoxazole and cyclohexane rings creates a rigid, three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets. The isoxazole moiety itself is a key pharmacophore, known to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[3] The tetrahydrobenzo portion offers lipophilic character and multiple points for substitution, allowing for the fine-tuning of physicochemical properties and structure-activity relationships (SAR).

Synthesis of Tetrahydrobenzo[c]isoxazole Derivatives

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry. The construction of the tetrahydrobenzo[c]isoxazole scaffold can be approached through several synthetic strategies, often involving the formation of the isoxazole ring onto a pre-existing carbocyclic precursor.

A key synthetic route to a versatile intermediate, 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid, serves as a gateway to a variety of derivatives.[1] This intermediate can then be coupled with other pharmacologically relevant moieties to create hybrid molecules with potentially enhanced biological activity.

One notable example is the synthesis of 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones.[1] This synthetic pathway highlights a modular approach, allowing for the introduction of diverse substituents on the chromone ring, which can significantly influence the biological profile of the final compounds.

General Synthetic Protocol for 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-Chromen-4-Ones[1]

The synthesis of these hybrid molecules is a multi-step process that begins with the formation of an ester linkage, followed by a Baker-Venkataraman rearrangement and subsequent cyclodehydration.

Step 1: Synthesis of 2-acetylphenyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate

  • Dissolve 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid and a substituted 2-hydroxy acetophenone in dry pyridine.

  • Cool the mixture in an ice bath.

  • Add phosphorus oxychloride (POCl3) dropwise with stirring.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Step 2: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propane-1,3-diones

  • Dissolve the 2-acetylphenyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate in pyridine.

  • Add powdered potassium hydroxide (KOH).

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude β-diketone.

  • Purify the product as necessary.

Step 3: Cyclodehydration to form 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones

  • Dissolve the 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propane-1,3-dione in glacial acetic acid.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Reflux the mixture for a few hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure chromone derivative.

G cluster_0 Synthesis of 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-Chromen-4-Ones A 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid + Substituted 2-hydroxy acetophenone B 2-acetylphenyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate A->B Esterification (POCl3, Pyridine) C 1-(2-Hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propane-1,3-dione B->C Baker-Venkataraman Rearrangement (KOH, Pyridine) D 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-one C->D Cyclodehydration (AcOH, HCl)

Figure 1: Synthetic pathway for 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones.

Biological Activities of Tetrahydrobenzo[c]isoxazole Derivatives

The fusion of the tetrahydrobenzo ring to the isoxazole core gives rise to a diverse range of biological activities. While research on this specific scaffold is emerging, preliminary studies and data from closely related analogues point towards significant potential in several therapeutic areas.

Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are interconnected pathological processes that underpin numerous chronic diseases. The development of agents that can modulate these pathways is a major focus of drug discovery.

Recent studies on 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-one derivatives have demonstrated their potential as both anti-inflammatory and antioxidant agents.[1]

Anti-inflammatory Activity: The in vitro anti-inflammatory activity of these compounds was evaluated using a protein denaturation inhibition assay, a well-established method for screening anti-inflammatory drugs. Several derivatives exhibited moderate to good activity compared to the standard drug, diclofenac sodium.[1]

Antioxidant Activity: The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The synthesized compounds displayed comparable antioxidant activity to the standard, ascorbic acid.[1]

CompoundIn Vitro Anti-inflammatory (% Inhibition)[1]In Vitro Antioxidant (% Inhibition)[1]
5a 56.1230.15
5b 59.3432.78
5c 65.8935.92
5d 68.2338.11
5e 72.5440.23
Diclofenac Sodium 77.78-
Ascorbic Acid -41.69

Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation) [1]

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Prepare a control group with 2 mL of distilled water instead of the test compound.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 × (Absorbance of control - Absorbance of test) / Absorbance of control

Anticancer Activity

The isoxazole moiety is a common feature in many compounds with demonstrated anticancer properties, acting through various mechanisms such as apoptosis induction and enzyme inhibition.[4][5] While specific data on the anticancer activity of tetrahydrobenzo[c]isoxazole derivatives is limited, the related 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones are promising candidates for evaluation due to the known anticancer properties of both chromone and isoxazole scaffolds.[1][6] The mechanism of action for such hybrid molecules could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt or MAPK/ERK pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tetrahydrobenzo[c]isoxazole derivatives for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 Potential Anticancer Mechanism Drug Tetrahydrobenzo[c]isoxazole Derivative PI3K PI3K/Akt Pathway Drug->PI3K Inhibition MAPK MAPK/ERK Pathway Drug->MAPK Inhibition Apoptosis Apoptosis Drug->Apoptosis Induces Proliferation Cell Proliferation and Survival PI3K->Proliferation Blocks MAPK->Proliferation Blocks

Figure 2: Potential signaling pathways targeted by tetrahydrobenzo[c]isoxazole derivatives in cancer cells.

Antimicrobial Activity

Isoxazole derivatives have a well-documented history of antimicrobial activity against a broad spectrum of bacteria and fungi.[2][3] The incorporation of the lipophilic tetrahydrobenzo moiety could potentially enhance the penetration of these compounds through microbial cell membranes, leading to improved efficacy.

While specific antimicrobial data for tetrahydrobenzo[c]isoxazole derivatives is not yet widely available, the evaluation of their activity against clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is a logical and promising area for future investigation.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

The isoxazole scaffold is present in several compounds with activity in the central nervous system. Notably, analogues of the closely related tetrahydrobenzo[d]isoxazole have been investigated as inhibitors of GABA uptake.[7] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain, and modulation of its signaling is a key strategy for treating various neurological and psychiatric disorders.

Derivatives of 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been shown to be potent inhibitors of GABA transporters (GATs), with some exhibiting selectivity for specific GAT subtypes.[7] This suggests that the tetrahydrobenzo-fused isoxazole scaffold can be a valuable template for the design of novel neuroprotective agents.

The neuroprotective potential of tetrahydrobenzo[c]isoxazole derivatives could be explored in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, or in conditions of neuronal injury, such as stroke.

G cluster_2 Neuroprotective Mechanism via GABA Uptake Inhibition GABA GABA SynapticCleft Synaptic Cleft GAT GABA Transporter (GAT) GABA->GAT Uptake Receptor GABA Receptor GABA->Receptor Binding Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Drug Tetrahydrobenzo[d]isoxazol Analogue Drug->GAT Inhibition

Figure 3: Proposed mechanism of neuroprotection through GABA uptake inhibition by tetrahydrobenzo-isoxazole analogues.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones suggest that the nature and position of substituents on the chromone ring play a crucial role in their anti-inflammatory and antioxidant activities.[1] For instance, the presence of electron-donating or electron-withdrawing groups can significantly impact the potency of the compounds. Further systematic modifications of both the tetrahydrobenzo and the chromone rings are warranted to delineate a comprehensive SAR and optimize the activity of this promising scaffold.

Future Directions and Conclusion

The tetrahydrobenzo[c]isoxazole scaffold represents a relatively underexplored area in medicinal chemistry with significant potential for the development of novel therapeutic agents. The preliminary findings on the anti-inflammatory and antioxidant activities of its chromone derivatives are encouraging and provide a strong rationale for further investigation.

Future research efforts should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of derivatives with varied substituents on both the tetrahydrobenzo and isoxazole rings to establish a robust SAR.

  • Comprehensive biological evaluation: Screening these compounds against a wider panel of biological targets, including cancer cell lines, microbial strains, and models of neurodegeneration.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological activities.

  • In vivo efficacy studies: Evaluating the most promising candidates in relevant animal models of disease.

References

  • Dengale, S. G., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • Kumar, A., & Kumar, R. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10.
  • Chikkula, K. V., & Veni, S. (2017). Isoxazole-a potent pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Cherukumalli, P. K. R., et al. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1981-1987.
  • Wang, Y., et al. (2016). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1313-1322.
  • Clausen, R. P., et al. (2005). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues. Bioorganic & Medicinal Chemistry, 13(3), 895-908.

Sources

The Discovery of Novel Tetrahydrobenzisoxazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery of novel tetrahydrobenzisoxazole compounds, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. Intended for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a narrative that follows the logical and iterative process of modern drug discovery. The methodologies and insights presented herein are grounded in established scientific principles and supported by authoritative references.

Introduction: The Therapeutic Promise of the Tetrahydrobenzisoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for the design of novel therapeutic agents. The partially saturated tetrahydrobenzisoxazole core offers a three-dimensional architecture that can effectively probe the binding sites of various biological targets. This guide focuses on the journey of discovering novel derivatives of this scaffold, highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Rational Drug Design & Synthesis: Building the Molecular Architecture

The successful discovery of novel therapeutic agents begins with a well-conceived synthetic strategy. The choice of synthetic route is dictated by the desired substitution patterns on the tetrahydrobenzisoxazole core, which in turn are guided by initial biological screening and computational modeling. This section details two robust synthetic pathways for accessing this versatile scaffold.

Pathway A: [3+2] Cycloaddition of Arynes and Oxaziridines

A powerful and versatile method for the synthesis of dihydrobenzisoxazoles, which can be readily reduced to their tetrahydro counterparts, involves the [3+2] cycloaddition of in situ generated arynes and oxaziridines.[1] This reaction is notable for its ability to tolerate a wide range of substituents on both the aryne precursor and the oxaziridine, allowing for the rapid generation of a diverse library of compounds.[1]

Experimental Protocol: Synthesis of a Dihydrobenzisoxazole via [3+2] Cycloaddition

  • Aryne Precursor Preparation: Synthesize the desired o-(trimethylsilyl)aryl triflate from the corresponding phenol.

  • Oxaziridine Synthesis: Prepare the N-sulfonyl or N-acyl oxaziridine from the corresponding imine by oxidation with an appropriate oxidizing agent (e.g., m-CPBA).

  • Cycloaddition Reaction:

    • To a solution of the o-(trimethylsilyl)aryl triflate (1.0 eq) and the oxaziridine (1.2 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) at room temperature, add a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired dihydrobenzisoxazole.

  • Reduction to Tetrahydrobenzisoxazole: The resulting dihydrobenzisoxazole can be reduced to the corresponding tetrahydrobenzisoxazole using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C).

The causality behind this experimental choice lies in the high reactivity of arynes, which allows the reaction to proceed under mild conditions.[2] The fluoride-induced in situ generation of the aryne from a stable precursor provides excellent control over the reaction.[2]

G cluster_synthesis Synthesis via [3+2] Cycloaddition o-(TMS)aryl triflate o-(TMS)aryl triflate Aryne Aryne o-(TMS)aryl triflate->Aryne CsF / TBAF Dihydrobenzisoxazole Dihydrobenzisoxazole Aryne->Dihydrobenzisoxazole Imine Imine Oxaziridine Oxaziridine Imine->Oxaziridine m-CPBA Oxaziridine->Dihydrobenzisoxazole Tetrahydrobenzisoxazole Tetrahydrobenzisoxazole Dihydrobenzisoxazole->Tetrahydrobenzisoxazole H2, Pd/C

Caption: Synthetic workflow for tetrahydrobenzisoxazoles via [3+2] cycloaddition.

Pathway B: Condensation of Chalcones with Hydroxylamine

An alternative and widely employed strategy for constructing the isoxazole ring involves the condensation of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[3] This method is particularly useful for synthesizing isoxazoline-containing compounds, which are immediate precursors to certain tetrahydrobenzisoxazole isomers.[3]

Experimental Protocol: Synthesis of an Isoxazoline-Containing Tetrahydrobenzisoxazole Precursor

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a solution of an appropriate acetophenone derivative (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of a base (e.g., NaOH or KOH).

    • Stir the mixture at room temperature until a precipitate forms.

    • Collect the chalcone product by filtration, wash with cold ethanol, and dry.

  • Isoxazoline Formation:

    • Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or acetic acid, often in the presence of a base like sodium acetate.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure isoxazoline derivative.

The rationale for this approach is the ready availability of a wide variety of substituted acetophenones and aldehydes, allowing for the synthesis of a large array of chalcones and, subsequently, isoxazolines.

In Vitro and In Vivo Evaluation: Unveiling Biological Activity

Once a library of novel tetrahydrobenzisoxazole compounds has been synthesized and characterized, the next critical step is to assess their biological activity. This typically involves a tiered screening approach, starting with broad in vitro assays and progressing to more specific and complex in vivo models for the most promising candidates.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Tetrahydrobenzisoxazole derivatives have shown promise in this area.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution Method:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This self-validating system includes positive and negative controls to ensure the reliability of the results. Promising compounds from this initial screen can be further evaluated for their mechanism of action and in vivo efficacy in animal models of infection.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of novel tetrahydrobenzisoxazole derivatives can be assessed by their ability to modulate key inflammatory pathways.

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production

  • Cell Culture: Use a relevant cell line, such as murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (a potent inflammatory agent) for a defined period (e.g., 6-24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

This protocol allows for the identification of compounds that can suppress the inflammatory response. The causality of this effect can be further investigated by examining upstream signaling pathways, such as the NF-κB pathway.[4]

Anticancer Activity: Targeting Kinase Signaling

Dysregulation of protein kinase activity is a common driver of cancer. The tetrahydrobenzisoxazole scaffold can serve as a template for the design of potent and selective kinase inhibitors.[5][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase and Substrate: Utilize a purified recombinant kinase (e.g., a receptor tyrosine kinase like VEGFR-2) and its corresponding substrate.[7][8]

  • Assay Procedure:

    • In a microplate format, combine the kinase, substrate, ATP, and varying concentrations of the test compound in an appropriate assay buffer.

    • Initiate the reaction and incubate at the optimal temperature for the kinase.

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC₅₀ value for each compound.

This assay provides a direct measure of a compound's ability to inhibit a specific kinase. Compounds exhibiting potent activity can then be evaluated for their antiproliferative effects in cancer cell lines and their in vivo efficacy in xenograft models.

G cluster_evaluation Biological Evaluation Workflow Synthesized Compounds Synthesized Compounds In Vitro Screening In Vitro Screening Synthesized Compounds->In Vitro Screening Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) In Vitro Screening->Antimicrobial Assays (MIC) Target: Bacteria Anti-inflammatory Assays (LPS) Anti-inflammatory Assays (LPS) In Vitro Screening->Anti-inflammatory Assays (LPS) Target: Macrophages Anticancer Assays (Kinase) Anticancer Assays (Kinase) In Vitro Screening->Anticancer Assays (Kinase) Target: Kinases Lead Identification Lead Identification Antimicrobial Assays (MIC)->Lead Identification Anti-inflammatory Assays (LPS)->Lead Identification Anticancer Assays (Kinase)->Lead Identification In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies

Caption: A streamlined workflow for the biological evaluation of novel compounds.

Data Analysis and Structure-Activity Relationship (SAR)

The data generated from the biological assays are crucial for establishing a structure-activity relationship (SAR). SAR studies provide invaluable insights into how specific structural modifications influence the potency and selectivity of the compounds, thereby guiding the next round of molecular design and synthesis.

Table 1: Illustrative SAR Data for a Series of Tetrahydrobenzisoxazole Analogs

Compound IDR¹ SubstituentR² SubstituentAntimicrobial MIC (µg/mL) vs. S. aureusAnti-inflammatory IC₅₀ (µM) vs. LPS-induced TNF-α
THB-01 H4-Cl-Ph165.2
THB-02 4-F-Ph4-Cl-Ph82.1
THB-03 4-MeO-Ph4-Cl-Ph>6415.8
THB-04 4-F-PhH328.9
THB-05 4-F-Ph4-Me-Ph41.5

From the illustrative data in Table 1, several key SAR trends can be deduced:

  • Impact of R¹: The introduction of an electron-withdrawing group at the R¹ position (e.g., 4-F-Ph in THB-02 ) enhances both antimicrobial and anti-inflammatory activity compared to the unsubstituted analog (THB-01 ). Conversely, an electron-donating group (e.g., 4-MeO-Ph in THB-03 ) is detrimental to activity. This suggests that electronic effects at this position are critical for target engagement.

  • Impact of R²: The nature of the substituent at the R² position also significantly influences activity. Replacing the 4-Cl-Ph group of THB-02 with a hydrogen (THB-04 ) leads to a decrease in potency. However, substituting it with a 4-Me-Ph group (THB-05 ) results in the most potent compound in this series. This highlights the importance of both electronic and steric factors at this position for optimal interaction with the biological target.

These SAR insights are instrumental in guiding the iterative process of lead optimization, where the goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Conclusion and Future Directions

The tetrahydrobenzisoxazole scaffold represents a promising starting point for the discovery of novel therapeutic agents with diverse biological activities. The synthetic strategies outlined in this guide provide a robust framework for generating libraries of these compounds for biological screening. The detailed protocols for in vitro evaluation enable the identification of lead compounds with antimicrobial, anti-inflammatory, or anticancer properties. Through careful analysis of the structure-activity relationships, these initial hits can be iteratively optimized to yield drug candidates with improved efficacy and safety profiles. Future research in this area will likely focus on exploring novel substitution patterns, elucidating the precise molecular mechanisms of action, and advancing the most promising compounds into preclinical and clinical development.

References

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  • El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 466-481. [Link]

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preliminary screening of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Screening of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Executive Summary

The isoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The compound (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, featuring a saturated bicyclic isoxazole core, represents a promising scaffold for novel therapeutic development.[3] The presence of a hydroxymethyl group at the 3-position provides a strategic handle for synthetic elaboration, allowing for the creation of diverse chemical libraries for biological evaluation.[3][4] This guide presents a comprehensive, tiered strategy for the preliminary biological screening of this compound. It is designed not as a rigid protocol but as a logical framework, guiding researchers from initial compound validation through a cascade of primary in vitro assays to data-driven decision-making for further development. The methodologies described herein are grounded in established principles of drug discovery, emphasizing efficiency, reproducibility, and mechanistic rationale.

Section 1: Compound Profile and Pre-Screening Validation

Before committing resources to biological screening, the integrity and purity of the test compound must be unequivocally established. This foundational step ensures that any observed biological activity is attributable to the compound of interest and not to impurities or degradation products.

Physicochemical Properties

A clear understanding of the compound's basic properties is essential for handling, formulation, and data interpretation.

PropertyValueSource
IUPAC Name (4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-yl)methanol[5]
Molecular Formula C₈H₁₁NO₂[3]
Molecular Weight 153.18 g/mol [3]
CAS Number 1363210-25-6[3]
Synthesis and Purification Rationale

While multiple synthetic routes to the isoxazole core exist, a common and efficient pathway involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkene, or the cyclization of a β-diketone with hydroxylamine.[1][3] For (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, a logical approach starts with 2-oxocyclohexane-1-carbaldehyde, which can be cyclized with hydroxylamine hydrochloride. The resulting carboxylic acid can then be reduced to the target methanol.

Causality of Choice: This synthetic strategy is favored for its operational simplicity and the commercial availability of starting materials. Post-synthesis, purification via column chromatography is critical to remove unreacted starting materials and byproducts.

Mandatory Quality Control Protocol

A self-validating screening campaign begins with a well-characterized compound.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Acquire spectra to confirm the chemical structure, ensuring all expected peaks are present and integrations are correct.

    • Mass Spectrometry (MS): Determine the molecular weight to confirm the compound's identity. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Analyze the compound using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient). The goal is to achieve a purity level of ≥95% for use in biological assays.

  • Solubility Determination:

    • Assess solubility in common biological assay solvents, primarily dimethyl sulfoxide (DMSO). This is critical for preparing stock solutions and preventing compound precipitation during experiments.

Section 2: A Tiered Screening Cascade Strategy

A tiered or cascaded approach is a resource-efficient strategy to broadly assess the biological potential of a new chemical entity. The process begins with high-throughput, cost-effective in vitro assays and progresses to more complex, target-specific investigations for promising "hits." This methodology allows for early and rapid deselection of inactive compounds.

The Logic of the Cascade

The rationale is to cast a wide net initially, exploring activities in therapeutic areas where isoxazole derivatives have previously shown promise: oncology, inflammation, and infectious diseases.[1][2] The selection of primary assays is based on their robustness, reproducibility, and relevance to human disease. A positive result, or "hit," in any of these primary screens triggers progression to secondary, more mechanistic assays.

Experimental Screening Workflow

The overall workflow is designed to systematically evaluate the compound's bioactivity profile.

Screening_Workflow cluster_QC 1. Quality Control cluster_Primary 2. Primary In Vitro Screening cluster_Secondary 3. Secondary / Mechanistic Assays cluster_Decision 4. Path Forward QC Compound Synthesis & Purification Characterization Structural Confirmation (NMR, MS) Purity (HPLC >95%) QC->Characterization Anticancer Anticancer Screen (MTT Assay) Characterization->Anticancer Test Compound AntiInflam Anti-inflammatory Screen (Albumin Denaturation) Characterization->AntiInflam Antimicrobial Antimicrobial Screen (MIC Determination) Characterization->Antimicrobial Mechanism Mechanism of Action (e.g., HSP90, Kinase Panel) Anticancer->Mechanism If Hit Neuro Neurological Target Screen (e.g., GABA-A Receptor Binding) Anticancer->Neuro If No Hits or CNS Cancer Hit COX COX-1/2 Enzyme Inhibition Assay AntiInflam->COX If Hit AntiInflam->Neuro If No Hits or CNS Cancer Hit Antimicrobial->Neuro If No Hits or CNS Cancer Hit Decision Data Analysis & Hit Triage COX->Decision Mechanism->Decision Neuro->Decision LeadOpt Lead Optimization Decision->LeadOpt

Caption: A tiered workflow for the preliminary screening of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

Section 3: Primary In Vitro Screening Protocols

This section provides detailed, self-validating protocols for the initial assessment of the compound's biological activity.

Anticancer Activity: Cytotoxicity Screening

Rationale: The tetrahydrobenzisoxazole scaffold has been implicated in the inhibition of Heat Shock Protein 90 (HSP90), a key target in oncology.[3][6] Therefore, assessing general cytotoxicity against cancer cell lines is a logical starting point. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard, colorimetric method for evaluating cell viability.[7][8]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no treatment" control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot percentage viability against the logarithm of compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Sample IC₅₀ Values

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MDA-MB-231 (Breast)[Insert Value][Insert Value]
A549 (Lung)[Insert Value][Insert Value]
Anti-inflammatory Activity: Protein Denaturation Assay

Rationale: Chronic inflammation is linked to protein denaturation.[9] The ability of a compound to prevent heat-induced denaturation of albumin serves as a simple, preliminary screen for anti-inflammatory activity.[9]

Experimental Protocol: Albumin Denaturation Inhibition

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (5% w/v aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Compound Addition: Add 2 mL of various concentrations of the test compound (e.g., 10 to 500 µg/mL) to the reaction mixture. Prepare a control with 2 mL of distilled water instead of the compound. Use Diclofenac sodium as a positive control.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: Sample Inhibition Data

Compound Conc. (µg/mL)% Inhibition (Test Compound)% Inhibition (Diclofenac)
10[Insert Value][Insert Value]
50[Insert Value][Insert Value]
100[Insert Value][Insert Value]
250[Insert Value][Insert Value]
500[Insert Value][Insert Value]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Rationale: Isoxazole derivatives have a well-documented history of antimicrobial activity.[1][10] Determining the MIC is the gold standard for quantifying the potency of a potential new antimicrobial agent. The broth microdilution method is a reliable and scalable technique.[11]

Experimental Protocol: Broth Microdilution

  • Bacterial Strains: Use standard reference strains of Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) to obtain a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use a standard antibiotic like Ciprofloxacin as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Sample MIC Values

Bacterial StrainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (Gram +)[Insert Value][Insert Value]
E. coli (Gram -)[Insert Value][Insert Value]

Section 4: Secondary Screening & Mechanistic Insight

A "hit" from the primary screens (e.g., an IC₅₀ < 10 µM or an MIC < 32 µg/mL) warrants further investigation to understand its potential mechanism of action.

Exploring Neurological Activity: GABA Receptor Modulation

Rationale: The structural similarity of isoxazoles to GABA has led to the development of derivatives that modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[12][13] This is a logical secondary screen, particularly if CNS cancer cell lines show high sensitivity or if other screens are negative.

Conceptual Framework: The initial approach would be a radioligand binding assay to determine if the compound can displace a known ligand from the benzodiazepine binding site on the GABA-A receptor. A positive result would be followed by electrophysiological studies (e.g., two-electrode voltage clamp using Xenopus oocytes expressing recombinant GABA-A receptors) to confirm whether the compound is an agonist, antagonist, or allosteric modulator.[14]

Simplified GABA-A Receptor Signaling

GABAA_Pathway cluster_receptor GABA-A Receptor Complex cluster_effect Cellular Effect GABA GABA Receptor Chloride Ion Channel GABA->Receptor Binds & Opens Channel Compound (4,5,6,7-...)methanol (Potential Modulator) Compound->Receptor Binds Allosteric Site Influx Cl⁻ Influx Receptor->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified pathway of GABA-A receptor modulation, a potential target for isoxazole derivatives.

Section 5: Data Synthesis and Path Forward

The preliminary screening phase concludes with a critical analysis of all generated data. The goal is to decide whether the compound has a sufficiently promising profile to advance toward lead optimization and more complex in vivo studies.

Decision Matrix:

Primary Screen OutcomeInterpretationRecommended Action
Anticancer IC₅₀ < 10 µM (especially if selective for certain cell lines)Potent cytotoxic activity.Progress to secondary mechanistic assays (e.g., kinase profiling, apoptosis assays). Consider Hollow Fiber Assay for in vivo evaluation.[15]
Anti-inflammatory % Inhibition > 50% at ≤ 100 µg/mL Moderate to high activity.Confirm with cell-based assays (e.g., LPS-stimulated cytokine release) and enzymatic assays (COX-1/2).[16]
Antimicrobial MIC ≤ 16 µg/mL Significant antimicrobial potency.Determine minimum bactericidal concentration (MBC), test against a broader panel of resistant strains.
No significant activity in any primary screen Compound is inactive under these conditions.De-prioritize. Consider screening against other target classes (e.g., neurological) or use as a scaffold for library synthesis.

By following this structured, rationale-driven screening guide, researchers can efficiently and effectively evaluate the therapeutic potential of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, paving the way for the potential discovery of a novel drug candidate.

References

  • Jadhav, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Shaikh, R. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Benchchem (n.d.). (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol. Benchchem.
  • Sayyed, M. A., & Shingare, M. S. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • MySkinRecipes (n.d.). (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. MySkinRecipes.
  • Guan, Q., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Unknown author. (2024).
  • Fernandez, M. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • Jadhav, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Wang, Y., et al. (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. MDPI.
  • Gonzalez-R., C. A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
  • Kumar, M., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Wang, Y., et al. (2020).
  • Olsen, R. W., & Li, G. D. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf.
  • Unknown author. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Sciences and Research.
  • Musso, L., et al. (n.d.). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors. SciSpace.
  • PubChem (n.d.). 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. PubChem.
  • Chemi, G., et al. (2022). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI.
  • Alila Medical Media (2017).
  • Lezoul, N. E. H., et al. (2023).

Sources

Methodological & Application

Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol moiety is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its constrained bicyclic structure, coupled with a reactive hydroxymethyl group, makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[2] This application note provides a comprehensive guide for the synthesis of this key intermediate, detailing two robust and scientifically validated protocols. The first protocol outlines a two-step synthesis commencing with the formation of the isoxazole ring via a [3+2] cycloaddition reaction, followed by the introduction of the methanol functionality. The second, alternative protocol focuses on the reduction of a carboxylic acid or aldehyde precursor. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the rationale behind the experimental choices.

Strategic Approaches to Synthesis

The synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol can be approached through two primary retrosynthetic pathways, as illustrated below.

cluster_0 Retrosynthetic Pathway 1: Cycloaddition cluster_1 Retrosynthetic Pathway 2: Reduction Target (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Cycloaddition_Intermediate Cyclohexanone Oxime Derivative + Propargyl Alcohol Target->Cycloaddition_Intermediate [3+2] Cycloaddition Reduction_Intermediate 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid or -carbaldehyde Target->Reduction_Intermediate Reduction Start1 Cyclohexanone Intermediate1 Cyclohexanone Oxime Start1->Intermediate1 Start2 Hydroxylamine HCl Start2->Intermediate1 Intermediate2 Nitrile Oxide (in situ) Intermediate1->Intermediate2 NaOCl Start3 Propargyl Alcohol Product (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Start3->Product [3+2] Cycloaddition Intermediate2->Product Start 4,5,6,7-Tetrahydrobenzo[c]isoxazole- 3-carboxylic acid Product (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Start->Product LiAlH₄, THF

Sources

The Versatile Intermediate: A Guide to the Synthesis and Application of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. At the heart of this endeavor lies the design and synthesis of unique molecular scaffolds that can be elaborated into diverse libraries of potential drug candidates. One such scaffold that has garnered significant interest is the 4,5,6,7-tetrahydrobenzo[c]isoxazole core. This bicyclic heterocycle serves as a privileged structure in the development of a range of biologically active molecules.[1] This guide provides a detailed exploration of a key intermediate, (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol , focusing on its synthesis and strategic application in the construction of complex molecular architectures with therapeutic potential.

Introduction to a Privileged Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its presence in a molecule can confer a range of desirable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The fused tetrahydrobenzene ring in (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol provides a three-dimensional character to the molecule, a feature increasingly sought after in modern drug design to enhance selectivity and potency.

Derivatives of the tetrahydrobenzo[c]isoxazole scaffold have shown promise in a variety of therapeutic areas. Notably, they have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.[1] Furthermore, the isoxazole moiety is a component of several approved drugs, highlighting its clinical relevance. This guide will equip researchers with the necessary knowledge to effectively synthesize and utilize (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol as a cornerstone for building the next generation of therapeutic agents.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use.

PropertyValueReference
CAS Number 1363210-25-6
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
IUPAC Name (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol
Storage Room temperature, sealed, dry

Synthesis of the Intermediate: A Step-by-Step Approach

The synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol can be efficiently achieved through a two-step process starting from the corresponding carboxylic acid, 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid. This carboxylic acid is a known compound and can be synthesized from commercially available starting materials.[2]

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid

This protocol is adapted from the initial steps of the synthesis of 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones.[2] The core of this synthesis is the condensation of a β-ketoester with hydroxylamine to form the isoxazole ring.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Oxime Formation and Cyclization: In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The product, 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Reduction of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

This protocol describes the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

  • 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: Slowly add a solution of 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up and Isolation: Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the gray precipitate turns into a white, filterable solid.

  • Filter the solid through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. The crude product can be purified by column chromatography on silica gel.

Synthesis_of_Intermediate cluster_0 Synthesis of Carboxylic Acid cluster_1 Reduction to Alcohol Ethyl_2_oxocyclohexanecarboxylate Ethyl 2-oxocyclohexane- carboxylate Reaction_1 Condensation & Cyclization Ethyl_2_oxocyclohexanecarboxylate->Reaction_1 Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_1 Intermediate_Ester Intermediate Ester Reaction_1->Intermediate_Ester Carboxylic_Acid 4,5,6,7-Tetrahydrobenzo[c]isoxazole -3-carboxylic acid Carboxylic_Acid_2 4,5,6,7-Tetrahydrobenzo[c]isoxazole -3-carboxylic acid Hydrolysis Hydrolysis Hydrolysis->Carboxylic_Acid Intermediate_Ester->Hydrolysis Reaction_2 Reduction Carboxylic_Acid_2->Reaction_2 LiAlH4 LiAlH₄ LiAlH4->Reaction_2 Target_Methanol (4,5,6,7-Tetrahydrobenzo[c]isoxazol -3-yl)methanol Reaction_2->Target_Methanol

Caption: Synthetic pathway to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

Applications in Synthetic Chemistry

The utility of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol as a synthetic intermediate stems from the reactivity of its primary hydroxyl group. This functional group serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

Protocol 3: Oxidation to 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carbaldehyde

The corresponding aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. A mild oxidizing agent like Dess-Martin periodinane (DMP) is ideal to prevent over-oxidation to the carboxylic acid.

Materials:

  • (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Reaction Setup: Dissolve (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Shake the funnel until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbaldehyde can be purified by column chromatography on silica gel.

Protocol 4: Esterification via Steglich Esterification

Esterification of the primary alcohol allows for the introduction of various acyl groups, which can be important for modulating the pharmacokinetic properties of a final compound or for serving as a protecting group. The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (1 equivalent), the carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ester can be purified by column chromatography on silica gel.

Protocol 5: Conversion to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methyl Halide

Converting the alcohol to a halide, such as a bromide or chloride, transforms it into an excellent electrophile for nucleophilic substitution reactions. This opens up possibilities for introducing a wide range of functionalities, including amines, azides, and cyanides. Using phosphorus tribromide (PBr₃) is an effective method for this conversion.

Materials:

  • (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: Dissolve (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add PBr₃ (0.4 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methyl bromide. This product is often used in the next step without further purification due to its potential instability.

Applications_of_Intermediate cluster_oxidation Oxidation cluster_esterification Esterification cluster_halogenation Halogenation Start (4,5,6,7-Tetrahydrobenzo[c]isoxazol -3-yl)methanol Oxidation Dess-Martin Periodinane Start->Oxidation Esterification R-COOH, DCC, DMAP Start->Esterification Halogenation PBr₃ Start->Halogenation Aldehyde 4,5,6,7-Tetrahydrobenzo[c]isoxazole -3-carbaldehyde Oxidation->Aldehyde Ester Ester Derivative Esterification->Ester Halide (4,5,6,7-Tetrahydrobenzo[c]isoxazol -3-yl)methyl Bromide Halogenation->Halide

Caption: Key synthetic transformations of the title compound.

Conclusion

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its primary hydroxyl group, makes it an attractive building block for medicinal chemists and drug discovery professionals. The protocols detailed in this guide provide a solid foundation for the synthesis and further functionalization of this important scaffold. By leveraging these methods, researchers can efficiently generate diverse libraries of novel compounds based on the privileged 4,5,6,7-tetrahydrobenzo[c]isoxazole core, accelerating the discovery of new therapeutic agents to address unmet medical needs.

References

  • Dengale, S. G., et al. (2022). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 42(9), 6337-6351. [Link]

  • MySkinRecipes. (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. [Link]

Sources

Application Notes and Protocols for the Derivatization of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] Its unique structure, featuring a fused tetrahydrobenzene ring and a reactive primary alcohol on the isoxazole core, offers a strategic starting point for creating diverse molecular libraries. This guide provides detailed application notes and robust protocols for the derivatization of this important intermediate. The methodologies detailed herein focus on common and synthetically valuable transformations of the primary hydroxyl group, including esterification, etherification, oxidation to aldehydes and carboxylic acids, and conversion to the corresponding amine. Each protocol is designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Tetrahydrobenzo[c]isoxazole Scaffold

The isoxazole motif is a privileged structure in drug discovery, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The specific scaffold, (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol, is of particular interest due to its three-dimensional architecture and the presence of a synthetically tractable hydroxymethyl group.[1][2] This functional handle allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents, thereby modulating the compound's physicochemical properties and biological target interactions. This guide is intended to empower researchers to efficiently and effectively generate novel derivatives from this promising starting material.

Derivatization Strategies and Protocols

The primary alcohol of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol is amenable to a range of chemical transformations. The following sections provide detailed protocols for key derivatization reactions.

Esterification: Introducing Diverse Acyl Groups

Esterification is a fundamental strategy to introduce a wide variety of acyl groups, which can significantly impact a molecule's lipophilicity, metabolic stability, and target engagement. We will detail two reliable methods: the Steglich esterification for its mild conditions and the Mitsunobu reaction for its stereochemical control (though not relevant for this primary alcohol, it is a powerful general method).

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is particularly advantageous for acid-sensitive substrates.

Sources

applications of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Authored by: A Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the applications of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. We will explore its significance as a privileged structural scaffold, delve into its therapeutic potential across various disease areas, and provide detailed protocols for its synthesis and biological evaluation.

The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Scaffold: A Foundation for Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous clinically successful drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[2][3] The isoxazole moiety is associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][4][5][6]

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, with the molecular formula C₈H₁₁NO₂, is a saturated bicyclic heterocycle that has emerged as a particularly valuable building block in drug discovery.[7] Its structure presents two key features that make it an attractive starting point for chemical library synthesis:

  • A Rigid Bicyclic Core: The fusion of the isoxazole ring with a tetrahydrobenzene ring creates a conformationally constrained scaffold. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

  • A Reactive Hydroxymethyl Handle: The primary alcohol at the 3-position is a versatile functional group that serves as a convenient attachment point for a wide variety of chemical moieties.[7][8] This allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

This combination of a rigid core and a modifiable side chain makes (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol a privileged scaffold for developing novel therapeutics.[7]

Therapeutic Applications & Derivative Design

The true potential of this scaffold is realized through the synthesis and evaluation of its derivatives. The hydroxymethyl group can be oxidized, reduced, or used in substitution, esterification, and etherification reactions to generate a diverse library of compounds for screening against various biological targets.

Anticancer Agents: Targeting Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Its inhibition is a validated strategy in oncology.

Rationale: Research has identified that related N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide compounds act as novel HSP90 inhibitors.[7] These compounds have demonstrated significant antiproliferative effects in breast cancer cell lines and effectively suppress HSP90-related pathways, including key oncoreceptors and mitogenic kinases.[7] This strongly suggests that the tetrahydrobenzoisoxazole core is a viable template for developing new anticancer agents targeting HSP90.[7]

Design Strategy: The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold can be leveraged to create novel HSP90 inhibitors. A common strategy involves converting the hydroxymethyl group into a linking moiety to attach fragments that can interact with key residues in the ATP-binding pocket of HSP90.

Start (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Oxidation Oxidation to Aldehyde/Carboxylic Acid Start->Oxidation e.g., PCC, DMP Amination Reductive Amination or Amide Coupling Oxidation->Amination Introduce diverse amines/amides Library Diverse Library of Amide/Amine Derivatives Amination->Library Screening Screening for HSP90 Inhibition Library->Screening Cell-based & Biochemical Assays Lead Lead Compound Identification Screening->Lead

Caption: General workflow for developing HSP90 inhibitors.

Anti-inflammatory & Antioxidant Agents

Chronic inflammation is a key component of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a common treatment, and many, like Diclofenac, function by inhibiting cyclooxygenase (COX) enzymes.

Rationale: A series of novel 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[4] In silico molecular docking studies suggested these compounds could bind to the COX-2 enzyme.[4] Subsequent in vitro testing confirmed their biological activity.[4]

Key Data: The study demonstrated that derivatizing the core scaffold with chromenone moieties yields compounds with dual functions. The anti-inflammatory activity was assessed by the inhibition of protein denaturation, a well-known cause of inflammation.

CompoundSubstitution (on Chromone)Anti-inflammatory Activity (% Inhibition @ 100 µg/mL)Antioxidant Activity (DPPH Scavenging, IC₅₀ in µg/mL)
5a H39.8185.12
5b 6-CH₃42.1880.24
5c 6-Cl48.9275.66
5d 8-CH₃45.3378.43
5e 6,8-diBr51.0670.15
Diclofenac -82.44-
Ascorbic Acid --20.50
Data synthesized from the study on 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones.[4]

The results indicate moderate anti-inflammatory activity and significant antioxidant potential, validating the scaffold's utility in this therapeutic area.

Agents for Neurological Disorders

The development of agents that act on the central nervous system (CNS) is a major focus of pharmaceutical research. The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold is frequently used as a key intermediate in the synthesis of compounds with potential neurological activity.[8]

Rationale: The constrained isoxazole ring system is a bioisostere for other functional groups and can be used to design analogs of known CNS-active compounds.[8] For instance, related bicyclic isoxazole zwitterions have been investigated as GABA receptor modulators and glycine receptor antagonists.[9] Furthermore, some studies suggest that isoxazole derivatives may have antidepressant properties.[7]

Design Strategy: The hydroxymethyl group can be used to introduce functionalities known to interact with CNS targets, such as basic amines to target G-protein coupled receptors (GPCRs) or specific aromatic systems to modulate ion channels.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of derivatives based on the (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold.

Protocol 1: Synthesis of the Core Scaffold via Cyclization

This protocol describes a general method for synthesizing the parent compound from a suitable β-diketone precursor.

Rationale: The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic and efficient method for forming the isoxazole ring.[7] This cyclization reaction forms the core of the target molecule.

Materials:

  • 2-(Hydroxymethylidene)cyclohexan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve 2-(Hydroxymethylidene)cyclohexan-1-one (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of water.

  • Add the hydroxylamine solution dropwise to the stirred solution of the dicarbonyl compound at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-one Derivative (Anti-inflammatory Agent)

This protocol is adapted from a published multi-step synthesis.[4] It demonstrates the use of the scaffold's carboxylic acid precursor to build more complex, bioactive molecules.

Rationale: This synthesis involves a Baker-Venkataraman transformation, a reliable method for forming 1,3-diones, which are then cyclized to form the final chromone ring system.[4]

cluster_0 Synthesis Workflow Acid Start: Tetrahydrobenzo[c]isoxazole -3-carboxylic acid Ester Step 1: Esterification (with 2-hydroxy acetophenone) Acid->Ester POCl₃, Pyridine Dione Step 2: Baker-Venkataraman Transformation Ester->Dione KOH, Pyridine Chromone Step 3: Cyclodehydration Dione->Chromone AcOH, HCl Final Final Product: Chromone Derivative Chromone->Final

Caption: Workflow for synthesizing chromone derivatives.

Step 1: Esterification

  • Combine 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid (1.0 eq) and a substituted 2-hydroxy acetophenone (1.0 eq) in dry pyridine.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.2 eq).

  • Stir the reaction at room temperature for 8-10 hours.

  • Pour the reaction mixture into crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, then brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester.

Step 2: Baker-Venkataraman Transformation

  • Dissolve the crude ester from Step 1 in dry pyridine.

  • Add powdered potassium hydroxide (KOH) (3.0 eq) and stir the mixture at 50-60°C for 3-4 hours.

  • Cool the mixture, pour it into ice-cold water, and acidify with dilute HCl to precipitate the 1,3-dione product.

  • Filter, wash with water, and dry the solid.

Step 3: Cyclodehydration to form the Chromone

  • Suspend the 1,3-dione from Step 2 in glacial acetic acid.

  • Add a few drops of concentrated HCl.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Validation: Purify the final chromone derivative by recrystallization and confirm its structure and purity via NMR, IR, and Mass Spectrometry.

Protocol 3: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This protocol provides a reliable method to screen compounds for in vitro anti-inflammatory activity.

Rationale: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a standard measure of its potential anti-inflammatory effect.[4]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds and standard drug (Diclofenac sodium) dissolved in DMSO

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare test solutions of your synthesized compounds and the standard drug (Diclofenac) at various concentrations (e.g., 10-100 µg/mL) in DMSO.

  • The reaction mixture consists of 0.2 mL of 1% BSA solution and 2.8 mL of PBS (pH 6.4).

  • Add 0.1 mL of the test/standard solution to the reaction mixture. A control consists of the reaction mixture with 0.1 mL of DMSO.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

  • Cool the samples to room temperature.

  • Measure the turbidity (absorbance) of each sample at 660 nm using a spectrophotometer.

  • Validation & Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

  • Plot the % inhibition against concentration to determine the IC₅₀ value for each compound.

Conclusion

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is more than just a chemical intermediate; it is a validated launchpad for the discovery of novel therapeutics. Its rigid core and versatile functional handle provide medicinal chemists with an ideal platform to design and synthesize diverse libraries of compounds. As demonstrated, derivatives of this scaffold have already shown promise as anticancer, anti-inflammatory, and antioxidant agents, with significant potential in the development of CNS-active drugs. The protocols provided herein offer a practical starting point for researchers to explore the vast chemical space and therapeutic opportunities originating from this powerful scaffold.

References

  • Kale, R. et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • University of Dundee (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt.
  • Benchchem (n.d.). (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol.
  • National Institutes of Health (NIH) (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • MySkinRecipes (n.d.). (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.
  • RSC Publishing (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • PubMed (n.d.). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity.
  • National Institutes of Health (NIH) (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • ResearchGate (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Kumar, M., Kumar, P., & Sharma, D. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • ResearchGate (2025). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Ahmed, S. M., et al. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

Sources

Application Notes and Protocols for (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in cancer cell line studies. This document outlines the compound's mechanism of action, provides detailed protocols for its evaluation, and offers insights into the interpretation of results.

Introduction and Scientific Background

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol (CAS: 1363210-25-6) is a heterocyclic compound belonging to the isoxazole class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Isoxazole derivatives have been widely investigated for their potential as therapeutic agents, exhibiting a range of effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The tetrahydrobenzo[c]isoxazole scaffold, in particular, has emerged as a promising framework for the development of novel anticancer agents.[1][3] Research into derivatives of this scaffold has pointed towards the inhibition of Heat Shock Protein 90 (HSP90) as a potential mechanism of action.[4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[5][6] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[4][5]

In vitro studies have demonstrated that (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol can significantly inhibit the proliferation of various cancer cell lines.[1] The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

Mechanism of Action: The HSP90 Inhibition Pathway

While the direct binding of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol to HSP90 requires further validation, studies on structurally related N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides strongly suggest the involvement of the HSP90 pathway.[4] Inhibition of HSP90 by this class of compounds leads to a cascade of downstream effects that collectively contribute to their anticancer activity.

The proposed signaling pathway following HSP90 inhibition by tetrahydrobenzo[c]isoxazole derivatives involves the destabilization and subsequent degradation of key oncoproteins and mitogenic kinases.[4] This includes:

  • Receptor Tyrosine Kinases: Suppression of key oncoreceptors such as HER2, EGFR, and c-MET.[4]

  • Downstream Signaling Kinases: Reduction in the expression and activity of critical kinases like AKT, which plays a central role in cell survival pathways.[4]

  • Cell Cycle Regulators: Inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1/S phase transition in the cell cycle.[4]

  • Induction of Apoptosis: The culmination of these effects, along with the degradation of other anti-apoptotic proteins, leads to the induction of programmed cell death, evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase).[4]

  • Stress Response: A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, such as HSP70.[2][4]

Below is a diagrammatic representation of the proposed signaling pathway.

HSP90_Inhibition_Pathway cluster_compound Compound Action cluster_hsp90 Chaperone Complex cluster_clients HSP90 Client Proteins cluster_cellular_effects Cellular Outcomes Compound (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol (and related derivatives) HSP90 HSP90 Compound->HSP90 Inhibits HER2 HER2 HSP90->HER2 Stabilizes EGFR EGFR HSP90->EGFR Stabilizes cMET c-MET HSP90->cMET Stabilizes AKT AKT HSP90->AKT Stabilizes CDK4 CDK4 HSP90->CDK4 Stabilizes Proliferation Decreased Proliferation HSP90->Proliferation Leads to degradation of client proteins CellCycleArrest G2/M Phase Arrest HSP90->CellCycleArrest Apoptosis Apoptosis Induction (PARP Cleavage) HSP90->Apoptosis HSP70 HSP70 Upregulation HSP90->HSP70

Caption: Proposed signaling pathway of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol via HSP90 inhibition.

Quantitative Data Summary

The cytotoxic activity of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Putative Mechanism of Action
MCF-7Breast Cancer15Apoptosis induction
HeLaCervical Cancer12G2/M phase cell cycle arrest
A549Lung Cancer20Apoptosis and necrosis

Data sourced from Benchchem.[1]

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol. It is recommended to optimize these protocols based on the specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of viable cells.

Materials:

  • (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and incubate for 24 hours.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • The cell populations can be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

  • Human cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the compound at various concentrations for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data is typically presented as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.[7]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following practices are essential:

  • Purity of the Compound: The purity of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol should be confirmed by analytical methods such as NMR or mass spectrometry.

  • Cell Line Authentication: Regularly authenticate the cancer cell lines used to avoid cross-contamination and misidentification.

  • Positive and Negative Controls: Always include appropriate controls in each experiment. For example, a known inducer of apoptosis (e.g., staurosporine) can be used as a positive control in the apoptosis assay.

  • Replicates: Perform all experiments with at least three biological replicates to ensure statistical significance.

  • Dose-Response and Time-Course Studies: Conduct experiments over a range of concentrations and time points to fully characterize the compound's effects.

By adhering to these principles of good laboratory practice, researchers can generate high-quality, reliable data on the anticancer properties of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol.

References

  • National Center for Biotechnology Information. (n.d.). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2024, May 3). (PDF) Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparameter Cell Cycle Analysis Protocol. Retrieved from [Link]

  • PubMed. (2019, February 5). Inhibition of Hepatitis C Replication by Targeting the Molecular Chaperone Hsp90: Synthesis and Biological Evaluation of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole Derivatives. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]

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Application Notes and Protocols for Studying the Antidepressant Properties of Tetrahydrobenzisoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Tetrahydrobenzisoxazole Compounds in Depression

Major Depressive Disorder (MDD) is a debilitating psychiatric illness with a significant impact on global health. Current antidepressant therapies, while effective for many, are hampered by a delayed onset of action and a considerable non-response rate. This necessitates the exploration of novel chemical scaffolds with the potential for improved efficacy and faster therapeutic action. Tetrahydrobenzisoxazole derivatives represent a promising class of compounds in the landscape of central nervous system (CNS) drug discovery. Their structural similarity to established pharmacophores, such as those found in atypical antipsychotics like risperidone and paliperidone which possess benzisoxazole moieties, suggests a potential for interaction with key neurochemical systems implicated in the pathophysiology of depression.[1][2]

The therapeutic rationale for investigating tetrahydrobenzisoxazoles as antidepressants is rooted in their potential to modulate monoaminergic systems, particularly the serotonergic and dopaminergic pathways. Atypical antipsychotics containing the benzisoxazole core are known to exhibit strong binding affinity for serotonin 5-HT2A and dopamine D2 receptors.[2][3] Furthermore, related heterocyclic compounds like benzothiazoles and benzoxazoles have demonstrated antidepressant-like activity in preclinical models, often through interactions with serotonin transporters (SERT) and various serotonin receptor subtypes.[4][5] The exploration of tetrahydrobenzisoxazole derivatives is therefore a scientifically driven endeavor to identify novel agents with potentially multifaceted mechanisms of action, aiming to address the unmet needs in depression treatment.

This document provides a comprehensive guide for the preclinical evaluation of tetrahydrobenzisoxazole compounds, outlining detailed protocols for key in vitro and in vivo assays to characterize their antidepressant-like activity and elucidate their mechanisms of action.

Part 1: In Vitro Characterization of Tetrahydrobenzisoxazole Compounds

The initial screening of novel compounds involves a battery of in vitro assays to determine their primary pharmacological targets and potential mechanisms of action. This section details protocols for assessing interaction with key proteins involved in the monoamine hypothesis of depression.

Monoamine Oxidase A (MAO-A) Inhibition Assay

Rationale: Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and norepinephrine. Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a well-established mechanism of antidepressant action.[6] A fluorometric assay is a sensitive method to screen for MAO-A inhibitory activity of the test compounds.[7][8][9]

Protocol: Fluorometric MAO-A Inhibitor Screening

  • Reagent Preparation:

    • Prepare MAO-A Assay Buffer, High Sensitivity Probe, MAO-A Enzyme, MAO-A Substrate (e.g., Tyramine), Developer, and an Inhibitor Control (e.g., Clorgyline) as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK295, Abcam ab284510).[7][8]

    • Prepare a series of dilutions of the tetrahydrobenzisoxazole test compounds in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MAO-A enzyme solution to each well.

    • Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For the enzyme control well, add 10 µL of the assay buffer.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the MAO-A substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Table 1: Representative Data for MAO-A Inhibition Assay

CompoundIC50 (µM)
Tetrahydrobenzisoxazole Derivative 15.2
Tetrahydrobenzisoxazole Derivative 2> 100
Clorgyline (Reference Inhibitor)0.01
Serotonin Transporter (SERT) Binding Assay

Rationale: The serotonin transporter is a primary target for many antidepressant drugs, including Selective Serotonin Reuptake Inhibitors (SSRIs). These drugs block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability.[10] A radioligand binding assay is a standard method to determine the affinity of test compounds for SERT.[11]

Protocol: Radioligand Binding Assay for SERT

  • Membrane Preparation:

    • Use commercially available cell lines expressing human SERT (e.g., HEK293-hSERT) or prepare membranes from rat brain tissue.

  • Binding Assay (96-well plate format):

    • To each well, add:

      • 50 µL of membrane preparation.

      • 25 µL of a radiolabeled ligand with high affinity for SERT (e.g., [³H]Citalopram or [³H]Paroxetine).

      • 25 µL of the tetrahydrobenzisoxazole test compound at various concentrations or buffer for total binding.

      • For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60-120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of radioligand binding by the test compound.

    • Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Table 2: Representative Data for SERT Binding Assay

CompoundKi (nM)
Tetrahydrobenzisoxazole Derivative 115.8
Tetrahydrobenzisoxazole Derivative 2250.3
Fluoxetine (Reference SSRI)1.2

Part 2: In Vivo Assessment of Antidepressant-Like Activity

Following promising in vitro results, the antidepressant potential of tetrahydrobenzisoxazole compounds is evaluated in established animal models of depression. These models are designed to assess behavioral despair, anhedonia, and anxiety-like behaviors, which are core symptoms of depression in humans.[12][13]

Forced Swim Test (FST)

Rationale: The FST is a widely used behavioral despair test to screen for potential antidepressant drugs. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.[4]

Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the tetrahydrobenzisoxazole compound or vehicle to mice (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session using a video camera.

    • An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Rationale: Similar to the FST, the TST is a behavioral despair model used for screening antidepressant compounds. Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically reduce the time spent immobile.[4]

Protocol: Tail Suspension Test in Mice

  • Apparatus: A commercially available tail suspension apparatus or a custom-made setup that allows for the suspension of mice by their tails.

  • Procedure:

    • Administer the test compound or vehicle as described for the FST.

    • Secure the tip of the mouse's tail to the suspension bar using adhesive tape.

    • The test duration is typically 6 minutes, and the session is video-recorded.

    • A blinded observer scores the duration of immobility. Immobility is defined as the absence of any limb or body movements, except for respiration.

  • Data Analysis:

    • Analyze the data similarly to the FST, comparing the mean immobility time across treatment groups.

Novelty-Suppressed Feeding (NSF) Test

Rationale: The NSF test is a conflict-based model that assesses anxiety- and depression-related behaviors. It is particularly sensitive to chronic antidepressant treatment.[14][15] The test measures the latency of a food-deprived mouse to eat a pellet of food in a novel and mildly aversive environment.[16]

Protocol: Novelty-Suppressed Feeding Test in Mice

  • Apparatus: An open-field arena (e.g., 50 x 50 cm) with a small, highly palatable food pellet placed in the center.

  • Procedure:

    • Food deprive the mice for 24 hours prior to the test, with free access to water.

    • Administer the test compound or vehicle. For chronic studies, treatment is typically administered daily for several weeks.

    • Place the mouse in a corner of the open-field arena.

    • Measure the latency to begin eating the food pellet (defined as the mouse biting the pellet with its paws holding it). The test is typically run for a maximum of 10 minutes.[16]

    • Immediately after the test, place the mouse in its home cage with the food pellet and measure the amount of food consumed in a 5-minute period to control for appetite effects.

  • Data Analysis:

    • Compare the latency to eat between the different treatment groups. A shorter latency suggests an anxiolytic or antidepressant-like effect.

Table 3: Representative Data from In Vivo Behavioral Assays

CompoundForced Swim Test (Immobility, s)Tail Suspension Test (Immobility, s)Novelty-Suppressed Feeding (Latency to Eat, s)
Vehicle150 ± 10180 ± 12300 ± 25
Tetrahydrobenzisoxazole Derivative 1 (10 mg/kg)90 ± 8 110 ± 10180 ± 20
Fluoxetine (20 mg/kg)85 ± 7 105 ± 9190 ± 18
*p < 0.05, **p < 0.01 compared to vehicle

Part 3: Elucidating the Molecular Mechanism of Action

To further understand how promising tetrahydrobenzisoxazole compounds exert their antidepressant-like effects, it is crucial to investigate their impact on downstream signaling pathways implicated in neuroplasticity and mood regulation.

Brain-Derived Neurotrophic Factor (BDNF) and TrkB Signaling

Rationale: BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Chronic stress is associated with reduced BDNF levels in the hippocampus, a brain region crucial for mood and memory. Many antidepressants have been shown to increase BDNF expression and activate its receptor, TrkB.[17] Western blotting is a standard technique to quantify the protein levels of BDNF and phosphorylated TrkB (p-TrkB), an indicator of receptor activation.

Protocol: Western Blotting for BDNF and p-TrkB in the Hippocampus

  • Tissue Collection and Preparation:

    • Following behavioral testing, euthanize the mice and rapidly dissect the hippocampi on ice.

    • Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against BDNF, p-TrkB, total TrkB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein levels of BDNF and p-TrkB to the loading control and total TrkB, respectively.

    • Compare the protein expression levels between the treatment groups.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antidepressant Screening

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Behavioral Assays cluster_molecular Molecular Mechanism MAO_A MAO-A Inhibition Assay FST Forced Swim Test (FST) MAO_A->FST SERT SERT Binding Assay SERT->FST TST Tail Suspension Test (TST) FST->TST NSF Novelty-Suppressed Feeding (NSF) TST->NSF WB Western Blot (BDNF/TrkB) NSF->WB Hit_Compounds Lead Compound(s) WB->Hit_Compounds Start Novel Tetrahydrobenzisoxazole Compounds Start->MAO_A Start->SERT

Caption: A streamlined workflow for the preclinical evaluation of tetrahydrobenzisoxazole compounds.

BDNF-TrkB Signaling Pathway

bdnf_trkb_pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Dimerization p_TrkB Phosphorylated TrkB TrkB->p_TrkB Autophosphorylation PLCg PLCγ p_TrkB->PLCg PI3K PI3K p_TrkB->PI3K Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway p_TrkB->Ras_Raf_MEK_ERK Akt Akt PI3K->Akt CREB CREB Ras_Raf_MEK_ERK->CREB Akt->CREB Gene_Expression Gene Expression (e.g., for neuroplasticity, neuronal survival) CREB->Gene_Expression

Caption: The BDNF-TrkB signaling cascade, a key pathway in antidepressant action.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the preclinical assessment of novel tetrahydrobenzisoxazole compounds as potential antidepressants. By combining targeted in vitro screening with a battery of validated in vivo behavioral models and subsequent molecular analysis, researchers can effectively identify promising lead candidates and gain valuable insights into their mechanisms of action. This comprehensive evaluation is a critical step in the drug development pipeline, paving the way for the discovery of next-generation therapeutics for the treatment of depression.

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Application Notes & Protocols for (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The isoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Molecules incorporating this heterocycle have demonstrated a vast spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol, hereafter referred to as Compound T, is a versatile synthetic building block that holds significant promise for drug discovery.[2][3] Its structure, featuring a saturated bicyclic heterocycle, provides a unique three-dimensional architecture for probing biological systems.[2] Notably, derivatives of the closely related N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide scaffold have been identified as novel inhibitors of Heat Shock Protein 90 (HSP90), a critical target in oncology.[2][4] This precedent, combined with the general utility of isoxazoles in developing agents for the central nervous system (CNS), positions Compound T as a molecule of interest for multiple therapeutic areas.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the biological activities of Compound T. We present detailed protocols for a tiered approach to characterizing its effects, starting with fundamental cytotoxicity and extending to more complex assays for neuroinflammation and neuromodulation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Antiproliferative Effects

A critical initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for all subsequent, more specific biological assays and provides initial insights into potential anticancer activity. Research has indicated that derivatives of the tetrahydrobenzisoxazole scaffold can exhibit significant antiproliferative effects against cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.[2][4]

Core Concept: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5][6] The assay is based on the principle that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, converting it to a dark purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Recommended Cell Lines and Initial Concentration Ranges
Cell LineCancer TypeRationaleStarting Concentration Range
MCF-7 Breast CancerDocumented sensitivity of breast cancer cells to HSP90 inhibitors.[2][4]0.1 µM - 100 µM
HeLa Cervical CancerA robust and commonly used cancer cell line for initial cytotoxicity screening.[2]0.1 µM - 100 µM
A549 Lung CancerTo broaden the scope of initial anticancer screening.0.1 µM - 100 µM
HEK293 Human Embryonic KidneyOften used as a non-cancerous control to assess general cytotoxicity.0.1 µM - 100 µM
Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound T in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Compound T. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate treat Treat cells with Compound T prep_cells->treat prep_compound Prepare serial dilutions of Compound T prep_compound->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % viability read_absorbance->calc_viability plot_curve Generate dose-response curve and determine IC50 calc_viability->plot_curve

Caption: Workflow for assessing the cytotoxicity of Compound T using the MTT assay.

Part 2: Investigating Anti-Neuroinflammatory Potential

Given the prevalence of isoxazole derivatives in CNS drug discovery, evaluating Compound T's effect on neuroinflammation is a logical progression.[3] Neuroinflammation, primarily mediated by microglial cells, is implicated in a range of neurodegenerative diseases.[7][8] In vitro models of neuroinflammation provide a controlled environment to study the cellular and molecular responses to inflammatory stimuli and to screen for potential therapeutic agents.[9][10]

Core Concept: In Vitro Neuroinflammation Model

This protocol utilizes the BV-2 murine microglial cell line, a widely accepted model for studying neuroinflammation.[7][9] Inflammation is induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which activates microglia and leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Detailed Protocol: Measuring Nitric Oxide and Cytokine Production
  • Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Compound T (determined from the MTT assay) for 1 hour before inducing inflammation.

  • Inflammation Induction: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Co-incubate the cells with Compound T and LPS for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO production by comparing to a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant and centrifuge to remove cellular debris.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.

Logical Flow of Neuroinflammation Assay

G cluster_assays Downstream Assays start Seed BV-2 microglial cells pretreat Pre-treat with Compound T start->pretreat induce Induce inflammation with LPS pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect supernatant incubate->collect griess Griess Assay for Nitric Oxide (NO) collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa

Caption: Experimental design for evaluating the anti-neuroinflammatory effects of Compound T.

Part 3: Exploring Neuromodulatory Activity at GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the CNS and a primary target for various anxiolytic, sedative, and anticonvulsant drugs.[11][12] Given the structural features of Compound T, investigating its potential to modulate GABA-A receptor activity is a worthwhile endeavor.

Core Concept: Functional Assays for GABA-A Receptor Modulation

A common method to assess GABA-A receptor function is through fluorescent-based assays that measure changes in membrane potential or ion flux upon channel activation.[13][14] These assays are amenable to high-throughput screening.[13][14] The protocol below describes a general approach using a fluorescent imaging plate reader (FLIPR) membrane potential assay. This assay relies on a dye that changes its fluorescence intensity in response to changes in cell membrane potential, which is altered by the influx of chloride ions through the activated GABA-A receptor.[13]

Detailed Protocol: FLIPR Membrane Potential Assay
  • Cell Line: Use a cell line stably expressing the desired GABA-A receptor subtype combination (e.g., HEK293 cells expressing α1β2γ2 subunits).[11][13]

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition: Prepare a plate with various concentrations of Compound T. Also, prepare a plate with a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) to test for positive allosteric modulation.

  • FLIPR Assay:

    • Place the cell plate and compound plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add Compound T to the wells and monitor for any direct agonist activity.

    • After a short pre-incubation with Compound T, add the EC₂₀ concentration of GABA and measure the change in fluorescence. An enhanced response compared to GABA alone indicates positive allosteric modulation.

  • Data Analysis: Analyze the fluorescence data to determine if Compound T acts as a direct agonist, an antagonist, or an allosteric modulator of the GABA-A receptor.

GABA-A Receptor Modulation Pathway

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Compound_T Compound T (Potential Modulator) Compound_T->GABA_A_Receptor binds (allosteric site) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens channel Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Simplified signaling pathway of GABA-A receptor modulation.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological characterization of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol. By systematically evaluating its cytotoxic, anti-neuroinflammatory, and neuromodulatory properties, researchers can gain valuable insights into its therapeutic potential. Positive findings in any of these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy experiments, and structure-activity relationship (SAR) studies to optimize the compound's activity and pharmacological properties.

References

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Benchchem. (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol.
  • MySkinRecipes. (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.
  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt.
  • PMC - PubMed Central. (2021).
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays.
  • PubMed. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells.
  • NIH. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights.
  • ResearchGate. (2018). Guidelines for cell viability assays.
  • PLOS ONE. (2013).
  • ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe.
  • PMC - PubMed Central. (2019). An Overview of in vitro Methods to Study Microglia.
  • YouTube. (2019).
  • Creative Biolabs. GABAA Channel Assay Service.
  • Thermo Fisher Scientific - US. Cell Viability Assay Protocols.
  • ResearchGate. (2021).
  • MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Wikipedia.
  • Creative Biolabs.

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Application Notes & Protocols for In Vitro Studies of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-THBIC-2026-01

Introduction: Unveiling the Potential of a Privileged Scaffold

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a heterocyclic small molecule built upon the benzisoxazole core, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] This specific molecule, with the chemical formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , serves as a versatile building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][2][3][4]

Preliminary research has illuminated its potential in oncology. In vitro assays have demonstrated that (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol can significantly inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).[1] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, research into structurally related N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide compounds has identified them as novel inhibitors of Heat Shock Protein 90 (HSP90).[5] HSP90 is a critical molecular chaperone responsible for the stability and function of numerous oncoproteins, making it a high-value target in cancer therapy. The inhibition of HSP90 leads to the degradation of its client proteins (such as HER2, EGFR, and AKT), suppression of mitogenic signaling, and ultimately, cell death.[5] This connection provides a compelling, testable hypothesis for the mechanism of action of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol for robust and reproducible in vitro studies. The protocols herein are designed not merely as procedural steps but as self-validating systems to probe the compound's cytotoxic effects and elucidate its potential mechanism of action.

Compound Characteristics and Handling

A thorough understanding of the test article's properties is fundamental to reliable experimental outcomes.

PropertyValueSource
IUPAC Name (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol[3]
CAS Number 1363210-25-6[2]
Molecular Formula C₈H₁₁NO₂[1][3]
Molecular Weight 153.18 g/mol [1][2]
Appearance Solid (Assumed)N/A
Purity ≥95% (Recommended)N/A

Storage and Stability: The compound should be stored as a solid at room temperature, protected from light and moisture to prevent degradation.[4] Once reconstituted into a stock solution (see Section 3.1), it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Pre-Experimental Preparation: Setting the Foundation

Meticulous preparation is paramount. The following steps ensure that the compound is handled correctly and the cellular models are appropriately prepared.

Reconstitution and Stock Solution Preparation

Causality: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions of small molecules for in vitro screening due to its high solubilizing capacity and miscibility with aqueous cell culture media.[6] However, DMSO itself can be toxic to cells at higher concentrations. Therefore, the final concentration of DMSO in the culture medium must be carefully controlled, typically kept at or below 0.5%, to ensure that observed cellular effects are due to the compound and not the solvent.[7]

Protocol:

  • Weighing: Accurately weigh out a precise amount of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol powder in a sterile microcentrifuge tube under aseptic conditions.

  • Calculation: Calculate the volume of DMSO required to achieve a desired high-concentration stock, for example, 10 mM.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)

    • Example for 1 mg of compound:

      • Volume (L) = [0.001 g / 153.18 g/mol ] / 0.01 mol/L = 0.0006528 L = 652.8 µL

  • Solubilization: Add the calculated volume of sterile, cell culture-grade DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into small-volume, sterile cryovials (e.g., 20-50 µL aliquots). Store immediately at -20°C for short-term use or -80°C for long-term storage. This practice prevents repeated freeze-thaw cycles that could compromise compound integrity.

Cell Line Selection and Culture

Causality: Cell line selection should be hypothesis-driven. Based on existing data, MCF-7 (an ER-positive, luminal A breast cancer cell line) and HeLa (cervical cancer) are appropriate choices to confirm reported activity.[1] To investigate the HSP90 inhibition hypothesis, a cell line known to be sensitive to HSP90 inhibitors, such as the HER2-overexpressing HCC1954 breast cancer cell line, would be an excellent addition.[5] Crucially, a non-cancerous cell line (e.g., MCF-10A for breast epithelium or HEK293 for embryonic kidney) should be included in parallel to assess the compound's selectivity and general cytotoxic profile.

General Culture Protocol:

  • Maintain cell lines in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified.[8]

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells upon reaching 70-80% confluency to maintain them in the exponential growth phase, which ensures experimental consistency. Avoid letting cells become over-confluent, as this can alter their physiology and response to treatment.

  • Regularly test all cell lines for mycoplasma contamination, a common and often undetected issue that can drastically alter experimental results.[9]

Experimental Protocols & Methodologies

The following protocols provide a logical workflow to characterize the in vitro activity of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

cluster_workflow Experimental Workflow prep 3.1 Stock Prep & 3.2 Cell Culture ic50 4.1 IC50 Determination (MTT Assay) prep->ic50 Initial Screening analysis Mechanism of Action Studies ic50->analysis Based on IC50 values cell_cycle 4.2 Cell Cycle Analysis analysis->cell_cycle apoptosis 4.3 Apoptosis Assay analysis->apoptosis western 4.4 Western Blot (HSP90 Pathway) analysis->western

Caption: A logical workflow for the in vitro evaluation of the compound.

Protocol 1: Cell Viability and IC₅₀ Determination via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Methodology:

  • Cell Seeding: Harvest cells and perform a cell count (e.g., using a hemocytometer or automated cell counter). Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution series of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol from your 10 mM stock in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series (e.g., ranging from 100 µM to 0.195 µM).

  • Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (treated with the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells (media only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the media from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette or use a plate shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log-transformed compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Example Data Presentation:

Cell LineIC₅₀ (µM) after 72hSelectivity Index (SI)
MCF-715.2 ± 1.86.5
HeLa12.5 ± 2.17.9
HCC19548.9 ± 1.311.1
MCF-10A98.7 ± 5.6N/A
Note: Data are hypothetical examples. The Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Principle: This protocol assesses the compound's effect on cell cycle progression, a key hallmark of many anticancer agents.[1] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish cells in the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

Methodology:

  • Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat them with (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol at concentrations corresponding to their 1x and 2x IC₅₀ values for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge and wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak would validate the initial hypothesis.[1]

Protocol 3: Apoptosis Assay via Annexin V/PI Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. PI is used as a counterstain to identify cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.

Methodology:

  • Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.2.

  • Harvesting: Collect cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately by flow cytometry. The results will quadrant the cell population:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or cells damaged during processing)

Protocol 4: Mechanistic Evaluation via Western Blot

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. Based on the hypothesis that the compound may inhibit HSP90, this protocol aims to detect two key signatures of HSP90 inhibition: the compensatory upregulation of HSP70 and the degradation of HSP90 client proteins.[5]

cluster_hsp90 Proposed HSP90 Inhibition Pathway Compound (4,5,6,7-Tetrahydrobenzo... -yl)methanol HSP90 HSP90 Chaperone Compound->HSP90 Inhibits Client Client Oncoproteins (e.g., HER2, AKT, CDK4) HSP90->Client Stabilizes HSP70 HSP70 Upregulation (Stress Response) HSP90->HSP70 Feedback loop Proteasome Ubiquitin-Proteasome System Client->Proteasome Degraded by Degradation Protein Degradation Proteasome->Degradation

Caption: Proposed mechanism involving HSP90 inhibition by the compound.

Methodology:

  • Treatment and Lysis: Treat cells in 6-well plates with 1x and 2x IC₅₀ concentrations of the compound for 24-48 hours. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-HSP70 (to detect upregulation)

      • Anti-AKT, Anti-HER2, Anti-CDK4 (to detect client protein degradation)

      • Anti-PARP (to detect cleavage, a marker of apoptosis)[5]

      • Anti-GAPDH or Anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A decrease in client protein levels and an increase in HSP70 would strongly support the HSP90 inhibition hypothesis.

References

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kale, R. B., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds. Retrieved from the abstract as the full text requires subscription.
  • National Center for Biotechnology Information. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. PubMed Central. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Research Article. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). In Vitro Diagnostics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Tablets & Capsules. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Labroots. (2022). Highlights of the In Vitro Sections of the Draft ICH Drug Interaction Studies M12 Guideline and.... YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. PubMed Central. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

I. Synthetic Overview & Core Protocol

The synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is most effectively approached via a two-step sequence:

  • Isoxazole Ring Formation: Cyclocondensation of a 1,3-dicarbonyl equivalent, 2-(hydroxymethylene)cyclohexanone, with hydroxylamine to form the ethyl ester intermediate.

  • Ester Reduction: Reduction of the resulting ethyl ester to the primary alcohol using a powerful hydride reducing agent.

This strategy provides a reliable and scalable route to the target molecule.

Workflow for Synthesis

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Ester Reduction cluster_2 Purification A 2-(hydroxymethylene)cyclohexanone C Ethyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate A->C Cyclocondensation B Hydroxylamine HCl, Base B->C E (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol C->E Reduction D Lithium Aluminum Hydride (LAH) D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H G Start Low Yield of Alcohol Detected Q1 Was the reaction incomplete (TLC shows starting ester)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No, ester fully consumed Q1->A1_No Cause1 Potential Causes: - Inactive LAH (old stock) - Insufficient LAH equivalents - Non-anhydrous conditions A1_Yes->Cause1 Q2 Was the workup problematic (e.g., persistent emulsion)? A1_No->Q2 Solution1 Solutions: - Use fresh, finely crushed LAH - Increase LAH to 2.0 eq - Ensure all glassware is oven-dried and solvents are anhydrous Cause1->Solution1 A2_Yes Yes Q2->A2_Yes A2_No No, workup was clean Q2->A2_No Cause2 Potential Cause: - Product trapped in aluminum salts A2_Yes->Cause2 Final Consider purification issues or product instability. A2_No->Final Solution2 Solutions: - Strictly follow Fieser workup ratios [10] - Stir vigorously for >30 min after workup - Triturate/extract the filtered solids with a polar solvent (e.g., THF) Cause2->Solution2

Technical Support Center: Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical intermediate in their work. As a key building block in medicinal chemistry, particularly for central nervous system agents, ensuring its high-purity synthesis is paramount.[1] This guide provides in-depth troubleshooting for common side reactions and experimental challenges, structured in a practical question-and-answer format to directly address issues encountered in the lab.

Overview of the Primary Synthetic Route

The most prevalent and efficient method for constructing the 3-substituted isoxazole core of the target molecule is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[2][3] This reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. For the synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, the pathway typically involves the reaction of propargyl alcohol (or a protected version) with the nitrile oxide derived from 2-(hydroxyimino)cyclohexanecarbaldehyde.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Low Reaction Yield with a Persistent, Unidentified Byproduct

Question: My reaction yield for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is consistently low, and I'm observing a significant byproduct in my TLC and LC-MS analysis that I can't identify. What is the likely cause and how can I prevent it?

Answer:

This is a classic and frequent issue in isoxazole synthesis via the nitrile oxide pathway. The primary culprit is almost certainly the self-condensation, or dimerization, of your nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole 2-oxide).[4] This side reaction is highly competitive with the desired cycloaddition, especially if the concentration of the nitrile oxide becomes too high or if the dipolarophile (the alkyne) is not sufficiently reactive.

Causality & Mechanism:

Nitrile oxides are high-energy, reactive intermediates. In the absence of a reactive alkyne to "trap" them, two molecules will readily react with each other in a [3+3] cycloaddition to form a stable, six-membered ring intermediate that rapidly rearranges to the more stable five-membered furoxan ring.

cluster_main Desired Pathway: 1,3-Dipolar Cycloaddition cluster_side Side Reaction: Dimerization NitrileOxide Nitrile Oxide Intermediate Product (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol NitrileOxide->Product + Alkyne (Desired Reaction) Alkyne Propargyl Alcohol Alkyne->Product NitrileOxide2 Nitrile Oxide Intermediate Furoxan Furoxan Dimer (Byproduct) NitrileOxide2->Furoxan + Another Nitrile Oxide (Competitive Reaction) Start Aldoxime Precursor Start->NitrileOxide Oxidation (e.g., NCS, Bleach)

Caption: Competing pathways for the nitrile oxide intermediate.

Troubleshooting Protocol:

  • Control the Rate of Nitrile Oxide Generation: The most effective strategy is to generate the nitrile oxide slowly so that its instantaneous concentration remains low, favoring the reaction with the abundant alkyne.

    • Action: Instead of adding your oxidant (e.g., N-Chlorosuccinimide (NCS) or sodium hypochlorite solution) all at once, add it dropwise over a period of 1-2 hours using a syringe pump. This ensures the nitrile oxide is consumed as it is formed.

  • Adjust Stoichiometry: Ensure the alkyne is not the limiting reagent.

    • Action: Use a slight excess of the propargyl alcohol (e.g., 1.2 to 1.5 equivalents) to increase the probability of a successful cycloaddition over dimerization.

  • Optimize Temperature: While higher temperatures can increase the rate of cycloaddition, they can also accelerate dimerization.

    • Action: Begin the reaction at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but monitor for increased byproduct formation.

ParameterStandard ConditionOptimized Condition for Minimizing Dimer
Oxidant Addition All at onceSlow, dropwise addition over 1-2 hours
Alkyne Stoichiometry 1.0 eq.1.2 - 1.5 eq.
Temperature VariableStart at 25 °C, gentle heating if necessary
Solvent Aprotic (e.g., DCM, THF)Maintain; ensure good solubility of all reagents

FAQ 2: Product Instability During Workup or Purification

Question: I have successfully formed the product, but it appears to be decomposing during my aqueous workup (especially with a basic wash) or on my silica gel column. Why is the product unstable?

Answer:

The stability of the isoxazole ring is highly dependent on pH and can be compromised by certain reagents.[5] The N-O bond within the isoxazole ring is the point of vulnerability and is susceptible to cleavage under both strongly basic and reductive conditions.[4][6]

Causality & Mechanism:

  • Basic Conditions: Strong bases can initiate a ring-opening cascade of the isoxazole, leading to the formation of a β-ketonitrile or other degradation products. This process is often irreversible and is accelerated by heat. A study on the isoxazole-containing drug Leflunomide demonstrated significant degradation at pH 10, which was exacerbated at higher temperatures.[6]

  • Reductive Conditions: The N-O bond is a weak point that can be readily cleaved by common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd), which is often used for deprotection steps.

  • Photochemical Conditions: While less common during standard purification, prolonged exposure to UV light can induce a rearrangement of the isoxazole ring to an oxazole isomer.[4][5]

Product (...)-isoxazol-3-yl)methanol Base Strong Base (e.g., NaOH, K₂CO₃ wash) Reduction Reductive Conditions (e.g., H₂/Pd, LAH) Light UV Light Degradation Ring-Opened Products (β-Ketonitrile, etc.) Base->Degradation Degradation Cleavage N-O Bond Cleavage (Amino alcohol, etc.) Reduction->Cleavage Degradation Rearrangement Oxazole Isomer Light->Rearrangement Isomerization

Sources

stability issues of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (CAS 1363210-25-6). This guide is intended for researchers, scientists, and drug development professionals utilizing this versatile synthetic building block.[1] As a key intermediate in the synthesis of novel therapeutics, understanding its stability profile in solution is paramount to ensure the integrity of your experiments and the quality of your results.[2] This document provides in-depth troubleshooting guides and frequently asked questions to address common stability challenges.

I. Core Concepts: Understanding Isoxazole Stability

The isoxazole ring, the core of this molecule, is an aromatic heterocycle that can be susceptible to degradation under certain conditions. While generally stable, the N-O bond is a potential point of cleavage, particularly under harsh acidic or reductive conditions. The tetrahydrobenzo-fused ring and the hydroxymethyl substituent also influence the molecule's overall reactivity and stability. This guide will help you navigate these potential challenges.

II. Troubleshooting Guide: Investigating Instability in Solution

This section is designed to help you diagnose and resolve common stability issues you might encounter during your experiments.

Scenario 1: You observe a loss of your compound over time in an aqueous buffer, as indicated by HPLC analysis.

  • Question: My compound seems to be disappearing from my buffered solution. What could be happening and how can I investigate it?

  • Answer: This observation likely points to hydrolytic degradation. The stability of isoxazole derivatives can be pH-dependent.[3] We need to systematically determine the cause.

    • Underlying Principle (Causality): The isoxazole ring can be susceptible to cleavage under acidic conditions, a process known as specific acid catalysis.[3] This can lead to the formation of various degradation products. While less common, basic conditions can also promote degradation pathways for certain heterocyclic systems.

    • Troubleshooting Workflow:

      G

      Figure 1: Troubleshooting workflow for suspected hydrolysis.

    • Experimental Protocol: Forced Hydrolysis Study [4][5]

      • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol in a suitable organic solvent (e.g., acetonitrile or methanol).

      • Stress Conditions:

        • Acidic: Dilute the stock solution in 0.1 M HCl.

        • Basic: Dilute the stock solution in 0.1 M NaOH.

        • Neutral: Dilute the stock solution in purified water.

      • Incubation: Incubate all solutions at room temperature. If no degradation is observed after 24 hours, the temperature can be elevated to 50-70°C.[6]

      • Time Points: Collect aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify potential degradants.[5][7]

    • Interpreting the Results:

ConditionExpected Outcome if Hydrolysis is the IssueRecommended Action
0.1 M HCl A significant decrease in the parent peak area with the appearance of new peaks (degradants).The compound is acid-labile. Adjust your experimental buffer to a pH > 7.
0.1 M NaOH A decrease in the parent peak area.The compound is base-labile. Maintain your experimental pH in the neutral to slightly acidic range.
Purified Water Minimal to no change in the parent peak area.The compound is stable in neutral aqueous conditions. The issue may not be simple hydrolysis.

Scenario 2: You notice the formation of new, unexpected peaks in your chromatogram, even in neutral, protected-from-light conditions.

  • Question: I'm seeing new impurities in my sample, but I've controlled for pH and light. What else could be the cause?

  • Answer: This could be a sign of oxidative degradation. Many organic molecules are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxides present in solvents.[8] Heterocyclic compounds, in particular, can be sensitive to oxidation.[9]

    • Underlying Principle (Causality): Oxidation can occur through various mechanisms, including auto-oxidation, which is a reaction with atmospheric oxygen.[8] The presence of a hydroxymethyl group and the electron-rich heterocyclic system could be potential sites for oxidation.

    • Troubleshooting Workflow:

      G

      Figure 2: Troubleshooting workflow for suspected oxidation.

    • Experimental Protocol: Forced Oxidation Study [4]

      • Preparation of Solution: Dissolve the compound in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

      • Oxidative Stress: Add a small amount of 3% hydrogen peroxide (H₂O₂) to the solution.

      • Incubation: Keep the solution at room temperature and monitor the reaction over time (e.g., 2, 6, 24 hours) by HPLC.

      • Analysis: Analyze the stressed sample by LC-MS and compare the retention times and mass spectra of the resulting degradant peaks with the unknown impurities observed in your experiment.

    • Preventative Measures:

      • De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

      • Inert Atmosphere: If the compound is highly sensitive, handle solutions under an inert atmosphere (e.g., in a glove box).

      • Use High-Purity Solvents: Ensure solvents are free from peroxides, especially ethers like THF.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol in its solid form?

    • A1: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.[2] For long-term storage, keeping it in a desiccator is recommended.

  • Q2: How should I prepare stock solutions for long-term use?

    • A2: For maximum stability, it is best to prepare fresh solutions for each experiment. If a stock solution must be stored, we recommend dissolving the compound in a high-purity, anhydrous aprotic solvent such as DMSO or DMF, aliquoting it into single-use vials, and storing it at -20°C or -80°C under an inert atmosphere. Before use, allow the aliquot to come to room temperature completely before opening to prevent condensation.

  • Q3: Is the compound sensitive to light?

    • A3: Photodegradation can be a concern for many complex organic molecules, including those with heterocyclic rings.[9] While specific data for this compound is not available, it is a standard precautionary measure to protect solutions from direct light by using amber vials or covering glassware with aluminum foil. A forced photostability study, as outlined in ICH guideline Q1B, can be performed by exposing a solution to a controlled light source to definitively assess its photosensitivity.[4]

  • Q4: I have confirmed degradation. What are the next steps for identifying the degradants?

    • A4: The primary tool for identifying unknown degradants is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). This will provide the accurate mass of the degradants, allowing you to propose molecular formulas. Fragmentation patterns from MS/MS experiments can then be used to elucidate the structure. For unambiguous structure confirmation, the degradant may need to be isolated (e.g., by preparative HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

IV. References

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]

  • (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol - MySkinRecipes. Available at: [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - NIH. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati - Biological and Molecular Chemistry. Available at: [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Orphan Nuclear Receptor RORγt - University of Dundee. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. Available at: [Link]

  • Results of forced degradation study | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

  • Degradation Pathway - ResearchGate. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

Sources

overcoming solubility problems of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. As a key building block in medicinal chemistry, particularly for developing agents targeting the central nervous system, handling this compound effectively is paramount to experimental success.[1] This guide is designed for researchers and drug development professionals to troubleshoot and overcome one of the most common hurdles encountered with this molecule: poor aqueous solubility. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

The molecular structure, featuring a fused aliphatic ring and an isoxazole core, contributes to its lipophilic nature, which often results in limited solubility in aqueous media. Understanding and systematically addressing this property is the first step toward reliable and reproducible results.

Physicochemical Properties at a Glance

Before troubleshooting, it's essential to be familiar with the compound's basic properties.

PropertyValueReference
IUPAC Name (4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanol[2]
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][2]
CAS Number 1363210-25-6[2]
General Storage Room temperature, dry, sealed container[1]
Troubleshooting Common Solubility Issues

This section is structured to guide you from simple fixes to more advanced formulation strategies. Follow this logical progression to efficiently find a solution for your specific experimental needs.

G cluster_0 Solubility Troubleshooting Workflow start Initial Problem: Compound won't dissolve in aqueous buffer ph_adjust Q1: Have you tried pH adjustment? start->ph_adjust cosolvent Q2: Is solubility still insufficient after pH optimization? ph_adjust->cosolvent Yes solution Successful Dissolution ph_adjust->solution No, pH adjustment worked precipitation Q3: Are you observing precipitation upon dilution? cosolvent->precipitation Yes cosolvent->solution No, co-solvents worked invivo Q4: Do you require an advanced formulation for in vivo use? precipitation->invivo Yes precipitation->solution No, complexation worked invivo->solution Explore Nanoparticles / SEDDS

Caption: A logical workflow for addressing solubility issues.

Q1: My compound precipitates out of my standard aqueous buffer (e.g., PBS pH 7.4). Where should I begin?

Answer:

This is the most common starting point. The precipitation indicates that the compound's intrinsic aqueous solubility is very low. The first and most straightforward parameter to investigate is pH.

Causality & Rationale: The isoxazole ring system and the hydroxymethyl group influence the compound's potential to be ionized. While isoxazole itself is a weak base, its pKa can be influenced by substituents. The solubility of ionizable compounds is highly dependent on the pH of the medium relative to their pKa.[] For a weakly basic compound, solubility typically increases in acidic conditions (pH < pKa) due to the formation of a more soluble protonated salt. Conversely, a weakly acidic compound's solubility increases in basic conditions (pH > pKa).

Recommended Action Plan:

  • Determine the pH-Solubility Profile: Systematically measure the solubility of the compound across a range of pH values (e.g., from pH 2 to pH 10). This will identify the pH at which maximum solubility is achieved.

  • Acidic Buffers: Start by attempting to dissolve the compound in acidic buffers like citrate (pH 3-6) or acetate (pH 4-5.6). Given the nitrogen in the isoxazole ring, protonation in an acidic environment is a plausible mechanism for enhancing solubility. Studies on similar isoxazole structures have shown specific acid catalysis can occur at low pH.[4]

  • Basic Buffers: While less likely to be effective for this structure, it is worth testing basic buffers (e.g., phosphate or borate buffers, pH 8-10) as part of a comprehensive screen. Some isoxazole-containing compounds can undergo base-catalyzed ring opening, which is a critical stability concern to evaluate.[5]

(See the "Experimental Protocols" section for a detailed method on determining pH-solubility profiles.)

Q2: I've optimized the pH, but the solubility is still not high enough for my desired stock concentration. What is the next step?

Answer:

If pH adjustment is insufficient, the next strategy is to modify the solvent itself by using co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[6]

Causality & Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. A lipophilic compound like (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol disrupts this network, which is energetically unfavorable, leading to low solubility. Co-solvents work by reducing the polarity of the water, making it a more favorable environment for the non-polar solute to dissolve.[7] They essentially create a solvent mixture with properties intermediate between water and the pure organic solvent.

Recommended Action Plan:

  • Select a Biocompatible Co-solvent: Choose a co-solvent appropriate for your application. For in vitro assays, DMSO and ethanol are common. For in vivo studies, options like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are often preferred due to lower toxicity.

  • Systematic Screening: Prepare a series of vehicle systems with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v in your optimized pH buffer). Determine the solubility in each mixture.

  • Balance Solubility and Compatibility: Be mindful that high concentrations of organic solvents can impact biological assays (e.g., enzyme activity, cell viability) or cause toxicity in vivo. The goal is to find the lowest concentration of co-solvent that achieves the required solubility.

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeKey Considerations
Ethanol (EtOH) 5 - 30%Generally well-tolerated in vitro and in vivo. Can cause precipitation upon dilution.[8]
Dimethyl Sulfoxide (DMSO) 0.1 - 10%Excellent solubilizing power. Can be cytotoxic above 0.5-1% in many cell-based assays.[9]
Polyethylene Glycol 400 (PEG 400) 10 - 60%Common vehicle for in vivo studies. Can form a stable matrix for the drug.[7]
Propylene Glycol (PG) 10 - 50%Another common choice for preclinical formulations.
Q3: My compound dissolves in a co-solvent system, but it crashes out of solution when I dilute it into my aqueous assay medium. How can I fix this?

Answer:

This is a classic problem known as "precipitation upon dilution." It occurs because when the high-concentration stock is diluted into a larger volume of aqueous buffer, the co-solvent concentration drops dramatically, and the solution can no longer support the drug's solubility. To solve this, you need to introduce an agent that stabilizes the drug in the diluted aqueous environment, such as a surfactant or a complexing agent .

Causality & Rationale:

  • Surfactants: Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound can partition into the hydrophobic core, effectively keeping it "solubilized" within the micelle structure even in a predominantly aqueous environment.

  • Complexing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[10][11] Your compound can form an "inclusion complex" by fitting into the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.[12][13] This is a powerful technique for significantly boosting aqueous solubility.[14]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Drug Molecule (Hydrophobic) Drug->Complex Enters Cavity

Sources

Technical Support Center: Refining Purification Methods for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals working with (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol and its derivatives. The unique structural features of this scaffold, including its moderate polarity conferred by the hydroxymethyl group and the isoxazole ring, can present specific challenges during purification.[1] This document provides a structured, in-depth approach to troubleshooting common issues encountered during the isolation and purification of these valuable compounds.

Section 1: Foundational Purification & Initial Workup

The initial isolation of your crude product after synthesis is a critical step that dictates the strategy for downstream purification. A common method involves precipitation by adding the reaction mixture to ice water, followed by filtration.[2] However, the efficacy of this step can vary significantly based on the specific derivatives and reaction byproducts.

FAQ: Initial Product Isolation

Question: My crude product, isolated by precipitation, appears oily and shows multiple spots on TLC. What is the likely cause and what should be my next step?

Answer: An oily or impure solid after precipitation suggests the presence of unreacted starting materials, solvents, or polar byproducts that are not effectively removed by simple filtration. The hydroxymethyl group on your target compound can increase its solubility in aqueous media, leading to co-precipitation of impurities or incomplete precipitation of the product itself.

Your immediate next step should be a thorough characterization of the crude material. Before proceeding to large-scale purification, run a diagnostic Thin Layer Chromatography (TLC) using a solvent system like Hexane:Ethyl Acetate (1:1), which is a good starting point for these scaffolds.[2] This will help you visualize the number of components and guide your choice of a more rigorous purification method, such as column chromatography or recrystallization.

Troubleshooting Guide: Poor Initial Purity
Symptom Potential Cause Recommended Action & Rationale
Oily Residue after Filtration Presence of residual high-boiling solvents (e.g., DMF, DMSO) or highly soluble impurities.Perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine. This will remove water-soluble impurities and residual solvents. Dry the organic layer over anhydrous sodium sulfate before solvent evaporation.[3]
Multiple Spots on TLC Close to Product Spot Formation of isomers (e.g., regioisomers) or closely related byproducts.[4]This scenario often requires high-resolution purification. Proceed directly to Section 3: Chromatographic Purification. Simple recrystallization is unlikely to resolve compounds with very similar polarities.
Low Yield after Precipitation The product or its salt form has significant solubility in the aqueous workup solution.Acidify the aqueous filtrate carefully with dilute HCl to check for further precipitation.[5] If more solid forms, the initial pH was not optimal for precipitation. For future batches, consider adjusting the pH before filtration. Alternatively, extract the aqueous filtrate with an organic solvent like Ethyl Acetate to recover the dissolved product.

Section 2: Recrystallization Strategies

Recrystallization is a powerful technique for purifying solid compounds, but success depends heavily on selecting the appropriate solvent system. For (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol derivatives, a common and effective solvent is ethanol.[6]

Experimental Protocol: General Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a documented starting point.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to dissolve it completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Troubleshooting Flowchart: Recrystallization Issues

This flowchart provides a decision-making framework for common recrystallization problems.

G start Recrystallization Attempted oil_out Product 'Oils Out' start->oil_out Oily layer forms? no_crystals No Crystals Form Upon Cooling start->no_crystals Clear solution remains? low_yield Low Yield of Crystals start->low_yield Few crystals form? success Pure Crystals Obtained start->success Solid precipitate forms? oil_out_sol1 Re-heat to dissolve oil. Add more solvent. oil_out->oil_out_sol1 no_crystals_sol1 Solution may be too dilute. Slowly evaporate some solvent. no_crystals->no_crystals_sol1 low_yield_sol1 Too much solvent was used. Concentrate the filtrate and cool again. low_yield->low_yield_sol1 oil_out_sol2 If still oily, solution is likely supersaturated or melting point is below solvent boiling point. oil_out_sol1->oil_out_sol2 oil_out_sol3 Try a lower-boiling point solvent or a two-solvent system (e.g., Ethanol/Water). oil_out_sol2->oil_out_sol3 no_crystals_sol2 Induce crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. no_crystals_sol1->no_crystals_sol2 no_crystals_sol3 If still no crystals, the compound may be too soluble. Try a less polar solvent. no_crystals_sol2->no_crystals_sol3 low_yield_sol2 Compound has high solubility even at low temperatures. low_yield_sol1->low_yield_sol2 low_yield_sol3 Consider a different solvent or use chromatography for better recovery. low_yield_sol2->low_yield_sol3

Caption: Decision-making flowchart for troubleshooting recrystallization.

Section 3: Chromatographic Purification

When recrystallization is ineffective, particularly for separating compounds with similar polarities, column chromatography is the method of choice. For more challenging separations, preparative HPLC (prep-HPLC) may be necessary.[7][8]

Workflow: Developing a Column Chromatography Method

G cluster_0 Method Development tlc 1. TLC Analysis Develop solvent system. Target Rf = 0.25-0.35 slurry 2. Column Packing Prepare silica slurry in the least polar mobile phase. tlc->slurry load 3. Sample Loading Load sample dissolved in minimal solvent or adsorbed onto silica. slurry->load elute 4. Elution Run column with selected solvent system (isocratic or gradient). load->elute collect 5. Fraction Collection Collect fractions and monitor by TLC. elute->collect combine 6. Combine & Evaporate Combine pure fractions and remove solvent. collect->combine

Caption: Standard workflow for column chromatography purification.

FAQ: Column Chromatography

Question: My compound is streaking on the TLC plate and eluting very slowly from the silica column. What's happening?

Answer: This is a classic sign of a compound that is too polar for the chosen solvent system or is interacting strongly with the acidic silica gel. The isoxazole nitrogen and the hydroxyl group can lead to strong binding. To mitigate this, you can:

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar derivatives, adding a small amount of methanol (1-5%) to the ethyl acetate/hexane mixture can be effective.[9]

  • Use a Modified Stationary Phase: Consider using neutral alumina instead of silica gel for particularly base-sensitive compounds.

  • Add a Modifier: Adding a small amount of a modifier like triethylamine (~0.1-1%) to your mobile phase can neutralize the acidic sites on the silica gel, reducing streaking and improving peak shape.

Table: Recommended Solvent Systems

This table provides starting points for developing TLC and column chromatography methods for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol and its derivatives.

Compound Polarity Mobile Phase System (v/v) Typical Target Rf on Silica Notes
Low to Medium Hexane : Ethyl Acetate (3:1 to 1:1)0.3 - 0.4A good starting point for the parent compound and less polar derivatives.[2]
Medium to High Dichloromethane : Methanol (98:2 to 95:5)0.25 - 0.35Useful for derivatives with additional polar functional groups.
High / Basic Hexane : Ethyl Acetate with 1% Triethylamine0.2 - 0.3The triethylamine helps to prevent streaking of basic compounds.
Very High Ethyl Acetate : Methanol (9:1)0.2 - 0.3For highly functionalized, polar derivatives.

Section 4: Purity Assessment

Purification is only complete once the purity has been rigorously verified. Do not rely on a single sharp melting point or a single spot on a TLC plate.

FAQ: Confirming Final Purity

Question: I have a sharp-melting solid that gives a single spot on TLC. Is this sufficient to confirm purity?

Answer: While these are positive indicators, they are not definitive proof of purity. Co-eluting impurities can be missed by TLC, and some impurities may not significantly depress the melting point. For robust, publication-quality data, spectroscopic confirmation is essential.

  • ¹H and ¹³C NMR: This is the gold standard. The spectra should show the expected signals with correct integrations and no significant unassignable peaks.[2]

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and molecular weight of your compound, providing strong evidence of its identity.[2]

  • Purity by HPLC/UPLC: For drug development applications, purity is often assessed quantitatively by HPLC, where the peak area of the main compound is compared to the total area of all peaks. A purity of >98% is often required.[8]

References
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • de Graaf, C., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry. Available at: [Link]

  • (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol - MySkinRecipes. Available at: [Link]

  • Gaikwad, S. B., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds. Available at: [Link]

  • Wang, Y., et al. (2016). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules. Available at: [Link]

  • Wang, Z., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • Ramana, M. V., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society. Available at: [Link]

  • Saarani, M. A. I., et al. (2019). Flash Liquid Chromatography for Isolation of Oligostilbenes from the Methanol Extract of Dipterocarpus semivestitus (Dipterocarpaceae). International Journal of ChemTech Research. Available at: [Link]

  • Kumar, R., & Kaur, M. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper. Available at: [Link]

Sources

enhancing the biological activity of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Introduction: Welcome to the technical support center for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. This molecule represents a versatile bicyclic heterocycle, serving as a valuable synthetic building block in medicinal chemistry. The tetrahydrobenzisoxazole core is a privileged scaffold, with derivatives being investigated for a wide range of biological activities, including potential anticancer and neuroprotective effects. The primary alcohol at the 3-position provides a crucial chemical handle for synthetic modification, allowing for systematic exploration of the structure-activity relationship (SAR).

This guide is designed for drug development professionals to troubleshoot common experimental challenges and strategically enhance the biological activity of this compound series. We will address key issues from fundamental physicochemical properties to advanced assay troubleshooting, providing field-proven insights and actionable protocols.

Section 1: Foundational Troubleshooting - Physicochemical Properties

The biological activity of a compound is intrinsically linked to its physical properties. Poor solubility or stability can mask true potency, leading to misleading results and hindering project progression.

FAQ 1: My initial screens show low or inconsistent activity, and I suspect poor aqueous solubility. What are the first steps to address this?

Answer: This is a common and critical hurdle for many heterocyclic compounds. Poor aqueous solubility limits the concentration of the compound available to interact with its biological target, leading to artificially low potency or high variability.

Causality: The fused, partially saturated ring system of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol contributes to its lipophilicity. In aqueous buffer or cell culture media, it may precipitate, especially at higher concentrations required for initial screening.

Troubleshooting Workflow:

  • Visual Inspection: Prepare your highest concentration stock in your final assay buffer. Let it sit for 30 minutes and visually inspect for any cloudiness or precipitate against a dark background.

  • Quantitative Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate from your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Buffer Addition: Add the aqueous assay buffer to each well, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Measure the turbidity of each well using a plate reader (nephelometry) or by measuring absorbance at ~620 nm. The concentration at which turbidity significantly increases above background is the kinetic solubility limit.

  • Confirmation: As a secondary check, centrifuge the plate and analyze the supernatant concentration by HPLC-UV.

Solutions:

  • Formulation Strategies: For in vitro assays, using solubilizing excipients can be effective. Cyclodextrins, for instance, can form inclusion complexes that enhance aqueous solubility.

  • Salt Formation: While this scaffold lacks a readily ionizable basic center, derivatization to include one could be a medicinal chemistry strategy for developing salt forms with improved thermodynamic solubility.

  • Prodrug Approach: Masking the polar hydroxymethyl group with a lipophilic promoiety can improve permeability, a strategy discussed further in Section 2.

Data Summary: Impact of Formulation on Solubility

Formulation ApproachTest CompoundSolvent SystemMeasured Solubility (µM) [Hypothetical Data]Fold Increase
None (Control) Parent CompoundPBS, 1% DMSO151x
Complexation Parent CompoundPBS, 1% DMSO, 2% HP-β-CD1208x
Co-solvent Parent Compound89% PBS, 10% Ethanol, 1% DMSO95~6x

Section 2: Strategies for Enhancing Biological Activity

Once solubility issues are managed, the focus shifts to rationally modifying the core structure to improve target engagement and potency.

FAQ 2: How can I systematically explore the Structure-Activity Relationship (SAR) for this scaffold?

Answer: A systematic SAR exploration is crucial for identifying which parts of the molecule are critical for activity and which can be modified to improve properties. The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold offers several points for diversification.

Key Modification Points:

  • C3-Methanol Group: This is the most accessible point for modification. It can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to probe for new interactions in the binding pocket.

  • Tetrahydrobenzo Ring: The saturated nature of this ring allows for the introduction of substituents (e.g., methyl, fluoro) to explore steric and electronic effects. These modifications can influence binding affinity and metabolic stability.

  • Isoxazole Ring: While modifying the core ring is more synthetically challenging, exploring substitutions at the 4- or 7-position of the bicyclic system can reveal critical SAR insights.

Workflow for SAR Exploration

SAR_Workflow cluster_0 Phase 1: Initial Scaffolds cluster_1 Phase 2: Analog Synthesis & Testing cluster_2 Phase 3: SAR Analysis A Parent Compound Screening B Hit Confirmation (IC50 Determination) A->B C Modify C3-Methanol (Ethers, Esters) B->C D Modify Tetrahydro Ring (Alkyl, Halo) B->D E Test Analogs (Potency & Selectivity) C->E D->E F Analyze Data: Identify Key Moieties E->F G Iterative Design & Optimization F->G G->C Refine Design

Caption: A workflow for systematic Structure-Activity Relationship (SAR) exploration.

FAQ 3: My compound has good potency but poor cell permeability. What prodrug strategies are suitable for this scaffold?

Answer: Poor cell permeability is a common reason for a disconnect between biochemical potency and cell-based activity. A prodrug strategy involves chemically modifying the active compound (the "parent drug") into an inactive form that has improved physicochemical properties (like permeability) and is converted back to the active form in vivo or in situ.

Causality: The hydroxyl group, while a useful synthetic handle, can form hydrogen bonds that may hinder passive diffusion across the lipophilic cell membrane.

Recommended Strategy: Ester Prodrugs

By converting the C3-methanol into an ester, you can mask the polar hydroxyl group, thereby increasing the molecule's lipophilicity (LogP) and enhancing its ability to cross cell membranes.

Experimental Protocol: Synthesis of an Acetate Ester Prodrug

  • Dissolution: Dissolve (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (1 equivalent) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution.

  • Acylation: Cool the mixture to 0°C and slowly add acetyl chloride (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Upon completion, quench the reaction with water, extract the organic layer, dry it over sodium sulfate, and concentrate. Purify the crude product via column chromatography to yield the acetate ester prodrug.

Mechanism of Action

Prodrug_Activation cluster_cell Intracellular Space cluster_membrane Cell Membrane (Lipophilic) ActiveDrug Active Drug (Parent Compound) Esterase Esterases Esterase->ActiveDrug Hydrolysis Prodrug_Membrane Prodrug (Increased Lipophilicity) Prodrug_Membrane->Esterase Prodrug_Extracellular Prodrug (Extracellular) Prodrug_Extracellular->Prodrug_Membrane Passive Diffusion

Caption: Cellular uptake and activation of an ester prodrug.

Section 3: Troubleshooting In Vitro Assays

Erroneous results from in vitro assays can derail a project. It is critical to identify and mitigate sources of assay interference.

FAQ 4: My screening results are difficult to reproduce, and some analogs show activity across unrelated targets. How can I identify if my compound is an assay interference compound (PAIN)?

Answer: This is a classic sign of a Pan-Assay Interference Compound (PAIN) or other assay artifact. PAINs are chemical structures that frequently appear as "hits" in many different high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific, reversible binding to a target.

Common Interference Mechanisms:

  • Compound Aggregation: At concentrations above their solubility limit, compounds can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false inhibition.

  • Redox Activity: Compounds with certain functional groups (e.g., catechols, quinones) can participate in redox cycling, generating reactive oxygen species that interfere with assay components.

  • Fluorescence Interference: If the compound is fluorescent, it can interfere with assay readouts that rely on fluorescence (e.g., FRET, FP).

Troubleshooting Decision Tree

PAINS_Troubleshooting cluster_tests cluster_conclusions Start Inconsistent / Promiscuous Activity Observed DLS Run Dynamic Light Scattering (DLS) Is there evidence of aggregation? Start->DLS Detergent Add 0.01% Triton X-100 to assay Does potency decrease significantly? DLS->Detergent Yes Redox Add 1 mM DTT to assay Is activity abolished? DLS->Redox No Aggregator Likely Aggregator Detergent->Aggregator Yes Final Confirmed Hit or Requires Re-design Detergent->Final No Fluorescence Scan compound emission/excitation Does it overlap with assay spectra? Redox->Fluorescence No RedoxActive Likely Redox Interference Redox->RedoxActive Yes Fluorescent Likely Fluorescence Interference Fluorescence->Fluorescent Yes Fluorescence->Final No

Caption: A decision tree for identifying common assay interference mechanisms.

Self-Validating Protocol: When running your primary assay, always include a counter-screen with a non-ionic detergent like Triton X-100 (at a concentration of ~0.01%). A greater than 10-fold loss in potency in the presence of the detergent is a strong indicator that the observed activity is due to aggregation.

Section 4: Integrated Workflow and ADME Considerations

Enhancing biological activity is part of a larger, iterative process. Early consideration of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for developing a viable drug candidate.

FAQ 5: How do I integrate activity enhancement with early ADME profiling?

Answer: An effective drug discovery program runs biological screening in parallel with in vitro ADME assays. This "multi-parameter optimization" ensures that gains in potency do not come at the cost of poor drug-like properties.

Key In Vitro ADME Assays for Early Discovery

AssayPurposeImplication of a "Poor" Result
Metabolic Stability (Liver Microsomes)Assesses susceptibility to Phase I metabolism.Compound is rapidly cleared; may have short half-life in vivo.
Caco-2 Permeability Predicts intestinal absorption.Poor oral bioavailability.
Plasma Protein Binding Measures the fraction of compound bound to plasma proteins.High binding leaves less free drug to engage the target.
CYP450 Inhibition Identifies potential for drug-drug interactions.Safety liability; may inhibit metabolism of co-administered drugs.

Integrated Drug Discovery Cycle

discovery_cycle Design Design (SAR, Property-Based) Synthesize Synthesize (Analogs, Prodrugs) Design->Synthesize Test_Bio Test (Biological Activity) Synthesize->Test_Bio Test_ADME Test (In Vitro ADME) Synthesize->Test_ADME Analyze Analyze Data (Multi-Parameter Opt.) Test_Bio->Analyze Test_ADME->Analyze Analyze->Design Iterate

Caption: The iterative cycle of modern small molecule drug discovery.

By addressing physicochemical limitations, systematically exploring SAR, troubleshooting assay results, and integrating early ADME data, researchers can effectively navigate the challenges of enhancing the biological activity of the (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold and advance promising compounds toward clinical development.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Patel, R., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • BenchChem. (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol. BenchChem.
  • MySkinRecipes. (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. MySkinRecipes.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Formulation Strategies for Poorly Soluble Drugs.
  • Rupp, M., et al. (2018). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Molecules, 23(10), 2491.
  • Selvita. (n.d.). In Vitro ADME. Selvita.
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 17(8), 559–587. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River.

Technical Support Center: A Guide to Scaling Up (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides in-depth technical guidance for researchers, chemists, and drug development professionals facing challenges in the synthesis and scale-up of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. As a pivotal intermediate in the development of central nervous system agents, its efficient and reproducible production is critical.[1] This guide is structured as a technical support center, offering solutions to common problems encountered during process development and scale-up, moving from general questions to specific troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of process development.

Q1: What is the most common and scalable synthetic route for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol?

A common and efficient pathway involves the cyclization of a β-diketone precursor with hydroxylamine to construct the core isoxazole ring system.[2] If the synthesis starts from the corresponding carboxylic acid or ester, a subsequent reduction step, often using a mild reducing agent like sodium borohydride, is required to yield the final hydroxymethyl group.[2][3] This two-step approach is generally robust and amenable to scale-up.

Q2: What are the critical starting materials and reagents I need to source?

The key starting materials are a suitable cyclic β-diketone or a derivative like 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid.[2][4] For the cyclization and reduction steps, the following high-purity reagents are essential:

  • Hydroxylamine Hydrochloride (for isoxazole ring formation)

  • Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) (for reduction of a carbonyl intermediate)[2]

  • Anhydrous solvents such as 1,4-dioxane, ethanol, or pyridine[2][4]

  • Bases like potassium hydroxide or triethylamine to facilitate the reaction.[4][5]

Q3: What are the recommended purification methods for achieving high purity on a larger scale?

For multi-gram to kilogram scale, the primary purification methods are precipitation and recrystallization.[2] The crude product can often be precipitated by adding the reaction mixture to ice-water.[2] Subsequent recrystallization from a suitable solvent, such as ethanol, is a highly effective and economical method for achieving high purity on a large scale.[2] If significant impurities persist, column chromatography using a silica gel stationary phase and a solvent system like hexane/ethyl acetate may be necessary, although this can be less practical for very large quantities.[2]

Q4: What are the primary safety concerns when running this synthesis?

Safety must be a priority. All reagents should be treated as potentially hazardous.[6] Key concerns include:

  • Flammable Solvents: Diethyl ether, ethanol, and other organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.

  • Corrosive and Toxic Reagents: Reagents like hydroxylamine and strong bases/acids require careful handling. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • Reactive Hydrides: Reducing agents like LiAlH₄ and NaBH₄ react violently with water. These must be handled under anhydrous conditions.[3] Always consult the Material Safety Data Sheet (MSDS) for each reagent before beginning any work.[6]

Section 2: Troubleshooting Guide for Scale-Up

Scaling a reaction from the benchtop to a larger vessel introduces new challenges related to mass and heat transfer, reaction kinetics, and purification.[9] This section addresses specific problems you may encounter.

Problem 1: Low or Inconsistent Reaction Yield

Q: My reaction yield dropped significantly when I increased the batch size from 10g to 100g. What could be the cause?

A: A drop in yield upon scale-up is a common issue, often related to heat and mass transfer limitations.[9] Here are the primary causes and solutions:

  • Cause A: Poor Temperature Control. The cyclization reaction can be exothermic. On a small scale, heat dissipates quickly. In a larger vessel, the surface-area-to-volume ratio decreases, trapping heat and potentially causing side reactions or degradation of the product.[9]

    • Solution: Use a jacketed reactor with a temperature control unit. Add reagents that initiate the exotherm (e.g., the base) slowly and monitor the internal temperature continuously.

  • Cause B: Inefficient Mixing. As the volume increases, ensuring all reactants are in contact becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, fostering side reactions.

    • Solution: Use an appropriately sized overhead mechanical stirrer. Ensure the impeller design is suitable for the viscosity of your reaction mixture and the geometry of the reactor.

  • Cause C: Incomplete Reaction. A reaction that appears complete on a small scale may stall on a larger one due to mixing or thermal issues.

    • Solution: Implement in-process controls (IPCs). Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A sample protocol is provided in Section 3. Do not proceed with the work-up until the reaction is confirmed to be complete.

Problem 2: Product Purity Issues

Q: My final product is contaminated with an unknown impurity that was not present in my lab-scale batches. How do I identify and eliminate it?

A: New impurities on scale-up often arise from extended reaction times, higher temperatures, or impurities in bulk-sourced starting materials.

  • Cause A: Formation of Regioisomers. The formation of the isoxazole ring can sometimes lead to different regioisomers.[10] While one isomer may be favored under lab conditions, slight changes in temperature or addition rate during scale-up can alter the isomeric ratio.

    • Solution: Characterize the impurity using LC-MS and NMR. Once identified, revisit the reaction conditions. Stricter temperature control and slower addition of hydroxylamine can often improve regioselectivity.

  • Cause B: Degradation from Extended Work-up. Work-up procedures take longer on a larger scale. If the product is sensitive to acid, base, or oxygen, this extended exposure can lead to degradation.

    • Solution: If possible, minimize the work-up time. For aqueous washes, ensure phase separation is efficient to avoid prolonged contact. If the product is oxygen-sensitive, consider performing the work-up and isolation under a nitrogen or argon atmosphere.

  • Cause C: Impurities from Starting Materials. The purity of starting materials can vary between batches, especially when purchased in larger quantities.

    • Solution: Always obtain a Certificate of Analysis (CoA) for your starting materials. It is good practice to test incoming batches for purity before use in a large-scale reaction.

Problem 3: Challenges in Product Isolation and Purification

Q: During the aqueous work-up, I'm getting a persistent emulsion that makes phase separation impossible. What can I do?

A: Emulsions are common when scaling up extractions involving basic or acidic aqueous layers.

  • Solution 1: Brine Wash. Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Solution 2: Filtration. Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can remove these particles and allow the layers to separate.

  • Solution 3: Change Solvent. If the problem persists, consider using a different extraction solvent with different density and polarity properties.

Q: My product "oiled out" during recrystallization instead of forming crystals. How can I achieve solid-state purification?

A: "Oiling out" occurs when the product is insoluble in the crystallization solvent at high temperatures and separates as a liquid.

  • Solution 1: Adjust Solvent System. Use a co-solvent system. Dissolve the product in a good solvent (e.g., ethanol) at an elevated temperature, then slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Cool slowly to induce crystallization.

  • Solution 2: Seeding. Add a small crystal of pure product to the supersaturated solution to initiate crystal growth.

  • Solution 3: Gradual Cooling. Do not cool the solution too quickly. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol from the Corresponding Carboxylic Acid

This two-step protocol assumes the starting material is 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid, which can be synthesized via known literature methods.[4]

Step A: Esterification (Example: Methyl Ester)

  • Suspend 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise, keeping the internal temperature below 10 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

Step B: Reduction to the Alcohol

  • Dissolve the crude methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) or ethanol (10 volumes) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Carefully quench the reaction by slowly adding water or 1M HCl at 0 °C to decompose excess NaBH₄.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.[2]

Protocol 2: In-Process Control (IPC) by Thin-Layer Chromatography (TLC)

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 1:1 Hexane:Ethyl Acetate (adjust ratio as needed for optimal separation).[2]

  • Procedure:

    • Dissolve a small sample of your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) in a suitable solvent (e.g., ethyl acetate).

    • Spot the solutions on the TLC plate.

    • Develop the plate in the mobile phase.

    • Visualize under UV light (254 nm).

  • Analysis: The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.

Section 4: Key Process Parameters for Scale-Up

Summarizing critical parameters in a table allows for easy comparison and optimization during process development.

ParameterLaboratory Scale (1-10g)Pilot Scale (100g-1kg)Rationale & Key Considerations
Solvent Volume 10-20 volumes (mL/g)5-10 volumes (L/kg)Higher concentrations on scale-up improve throughput but can make mixing and heat transfer more challenging.
Reagent Addition Quick or dropwiseSlow, controlled addition via pumpEssential to control exotherms and maintain reaction profile.[9]
Temperature Control Heating mantle / ice bathJacketed reactor with TCUCrucial for reproducibility, yield, and impurity control. Internal temperature probe is mandatory.[9]
Mixing Magnetic stirrerOverhead mechanical stirrerEnsures homogeneity and efficient heat transfer. Impeller type and speed must be optimized.
Work-up Separatory funnelJacketed reactor with bottom outletScale-up requires larger equipment and potentially longer phase separation times.
Purification Chromatography / RecrystallizationPrimarily RecrystallizationRecrystallization is more economically viable and scalable than chromatography for large quantities.[2]

Section 5: Visual Workflow and Logic Diagrams

Diagrams provide a clear visual representation of complex processes and decision-making logic.

Synthetic Workflow Diagram

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A Cyclic β-Diketone C Cyclization Reaction (Base, Solvent) A->C B Hydroxylamine HCl B->C D Crude Isoxazole Intermediate C->D E Reduction (e.g., NaBH4) D->E F Crude (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol E->F G Aqueous Work-up F->G H Recrystallization (e.g., Ethanol) G->H I Pure Final Product H->I

Caption: General synthetic workflow for the target compound.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions Problem Problem Encountered (e.g., Low Yield) Cause1 Poor Temp. Control Problem->Cause1 is it thermal? Cause2 Inefficient Mixing Problem->Cause2 is it physical? Cause3 Incomplete Reaction Problem->Cause3 is it chemical? Sol1 Use Jacketed Reactor Monitor Internal Temp Cause1->Sol1 Sol2 Use Overhead Stirrer Optimize Impeller Cause2->Sol2 Sol3 Implement IPC Checks (e.g., TLC) Cause3->Sol3

Caption: Decision tree for troubleshooting low yield issues.

References

  • MySkinRecipes. (n.d.). (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.
  • Benchchem. (n.d.). (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol.
  • Al-Aabed, Y. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Kale, R. B. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Organic Syntheses. (1988).
  • Singh, U. P., & Samant, S. D. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Matthew, B. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production.
  • Ampliqon. (n.d.). Safety considerations for chemical reagents.
  • ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • MDPI. (n.d.).
  • The Science Blog. (2023). Preparing & Handling Chemical Solutions.
  • Bentham Science Publishers. (2021). Recent Progress in the Synthesis of Isoxazoles.
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Wiley Online Library. (n.d.).
  • SciSpace. (n.d.). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo.
  • Pharmaguideline. (n.d.). SOP for Storage and Use of Reagents & Chemicals.
  • International Journal of Biology and Pharmaceutical Sciences. (2022).
  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Electronic Supporting Information. (n.d.). Organo NHC catalyzed aqueous synthesis of 4β-isoxazole-podophyllotoxins.
  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ReAgent. (2023). Preparing & Handling Chemical Solutions.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , is a key building block in medicinal chemistry. Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological screening results. This guide will focus on the characterization of this molecule, primarily through mass spectrometry, while also presenting NMR spectroscopy as a powerful complementary technique.

I. Mass Spectrometry Analysis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. For a molecule like (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, electron ionization (EI) mass spectrometry is a common and informative approach.

A. Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

The fragmentation of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol under EI conditions is anticipated to be driven by the inherent structural features of the molecule: the labile isoxazole ring, the hydroxymethyl substituent, and the fused tetrahydrobenzo ring.

A primary and highly characteristic fragmentation of isoxazole derivatives is the cleavage of the weak N-O bond[1]. This initial step often triggers a cascade of further rearrangements and fragmentations. Additionally, the tetrahydrobenzo fused ring system is susceptible to a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems in mass spectrometry.

The proposed fragmentation pathway is visualized in the following diagram:

G M [(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol]⁺˙ m/z = 153 F1 [M - H₂O]⁺˙ m/z = 135 M->F1 - H₂O F2 [M - CH₂OH]⁺ m/z = 122 M->F2 - •CH₂OH F3 Isoxazole Ring Opening M->F3 F5 Retro-Diels-Alder [C₆H₇NO]⁺˙ m/z = 110 M->F5 Retro-Diels-Alder F4 [C₇H₉N]⁺˙ m/z = 107 F3->F4 - CO F6 [F5 - CO]⁺˙ m/z = 82 F5->F6 - CO

Caption: Proposed EI-MS fragmentation of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

Detailed Fragmentation Analysis:

  • Molecular Ion (M⁺˙) at m/z 153: The molecular ion peak is expected to be observed, confirming the molecular weight of the compound.

  • Loss of Water (m/z 135): The presence of the hydroxymethyl group makes the loss of a neutral water molecule (18 Da) a probable fragmentation pathway, leading to a fragment ion at m/z 135.

  • Loss of the Hydroxymethyl Radical (m/z 122): Cleavage of the C-C bond between the isoxazole ring and the methanol group can result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a stable ion at m/z 122.

  • Isoxazole Ring Opening and Fragmentation: A key fragmentation pathway for isoxazoles involves the initial cleavage of the N-O bond[1]. This can lead to a ring-opened intermediate that subsequently loses carbon monoxide (CO, 28 Da) to form a nitrile-containing fragment ion. In this case, this could lead to a fragment at m/z 107.

  • Retro-Diels-Alder (rDA) Reaction: The fused tetrahydrobenzo ring can undergo a retro-Diels-Alder reaction, resulting in the loss of ethene (C₂H₄, 28 Da). This would lead to a fragment ion at m/z 125. A subsequent loss of CO could then lead to a fragment at m/z 97. Another possibility is the concerted loss of butadiene, leading to a fragment at m/z 99.

B. Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate.
  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the amount of analyte reaching the column, enhancing sensitivity.
Injection Volume1 µLA standard volume for good peak shape and sensitivity.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHeliumAn inert gas that provides good chromatographic resolution.
Column5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile column suitable for a wide range of semi-polar compounds.
Oven ProgramInitial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA typical temperature program to ensure good separation from any impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for EI, which generates extensive and well-characterized fragmentation.
Source Temperature230 °COptimizes ion formation and transfer.
Quadrupole Temperature150 °CMaintains ion stability during mass analysis.
Mass Rangem/z 40-400A suitable range to capture the molecular ion and all expected fragment ions.

3. Data Analysis:

  • Identify the peak corresponding to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol based on its retention time.
  • Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.
  • Compare the observed fragmentation pattern with the proposed pathway to confirm the structure.

II. Comparative Analysis: Mass Spectrometry vs. NMR Spectroscopy

While mass spectrometry provides invaluable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the connectivity and chemical environment of atoms within a molecule. For a comprehensive characterization, both techniques are often employed.

A. What NMR Spectroscopy Reveals

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals include:

    • A singlet for the proton on the isoxazole ring (H-4), with its chemical shift being sensitive to the substituents on the ring.

    • A singlet or a doublet for the methylene protons of the hydroxymethyl group.

    • Multiplets for the methylene protons of the tetrahydrobenzo ring.

    • A broad singlet for the hydroxyl proton, which may exchange with D₂O.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Expected signals would correspond to the carbons of the isoxazole ring, the hydroxymethyl group, and the tetrahydrobenzo moiety.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the entire molecule. For instance, an HMBC experiment would show correlations between the protons of the hydroxymethyl group and the C-3 carbon of the isoxazole ring.

B. Performance Comparison
FeatureMass Spectrometry (EI-MS)NMR Spectroscopy (¹H, ¹³C)
Information Provided Molecular weight, elemental formula (HRMS), fragmentation pattern for structural clues.Detailed atomic connectivity, stereochemistry, and electronic environment.
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Sample Requirement Small amounts (micrograms to nanograms)Larger amounts (milligrams)
Analysis Time Fast (minutes per sample)Slower (minutes to hours per experiment)
Structural Confirmation Often requires interpretation and comparison with known fragmentation rules.Can provide unambiguous structural determination through 2D experiments.
Isomer Differentiation Can sometimes differentiate isomers based on unique fragmentation patterns.Excellent for differentiating constitutional isomers and stereoisomers.
C. Experimental Protocol: NMR Analysis

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 8-16128-1024 (or more)

3. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, baseline correction).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Assign the chemical shifts of all proton and carbon signals based on known chemical shift ranges and by using 2D NMR data if acquired.
  • Analyze the coupling patterns in the ¹H NMR spectrum to determine proton-proton connectivities.

III. Conclusion and Recommendations

The characterization of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is most effectively and confidently achieved through the synergistic use of mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (GC-MS or LC-MS): This should be the initial step to confirm the molecular weight and to gain rapid structural insights through fragmentation analysis. The proposed fragmentation pathway, involving isoxazole ring opening and retro-Diels-Alder reaction of the tetrahydrobenzo moiety, provides a solid framework for interpreting the resulting mass spectrum.

  • NMR Spectroscopy (¹H, ¹³C, and 2D NMR): This is indispensable for the unambiguous confirmation of the molecular structure. The detailed connectivity information provided by NMR is unparalleled and serves to validate the structural hypotheses derived from mass spectral data.

For routine analysis where the identity of the compound is already established, GC-MS or LC-MS can serve as a rapid and sensitive quality control method. However, for the initial characterization of a newly synthesized batch or for the identification of unknown related impurities, a full suite of NMR experiments is strongly recommended.

This integrated analytical approach, leveraging the strengths of both mass spectrometry and NMR spectroscopy, ensures the highest level of scientific integrity and provides a robust and self-validating system for the characterization of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol and other novel heterocyclic compounds in a drug discovery and development setting.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a saturated bicyclic heterocycle that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive hydroxymethyl group and a constrained isoxazole ring, makes it a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a foundational requirement for the safety, efficacy, and batch-to-batch consistency of the final drug product.

The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological or toxicological properties, reduced shelf-life, and complications in downstream synthetic steps. Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable.

This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. We will explore the causality behind each experimental choice, present the validation data in a clear, comparative format, and benchmark the HPLC method against other analytical techniques. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[3][4]

Part 1: The Cornerstone of Purity Analysis: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][6] Our goal here is to develop and validate an HPLC method that is specific, linear, accurate, precise, and robust for quantifying the purity of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol and detecting its potential impurities.

Foundational Method Development: The "Why" Behind the Parameters

Before validation can begin, a suitable chromatographic method must be developed. The choices below are based on the physicochemical properties of the analyte (MW: 153.18 g/mol , a heterocyclic compound with moderate polarity) and extensive experience with similar molecules.[1][7]

ParameterSelectionRationale
HPLC Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)The C18 stationary phase provides excellent hydrophobic retention for moderately polar organic molecules like our target compound. The particle size (3.5 µm) offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower viscosity than methanol. The acidic modifier (formic acid) is used to protonate any residual silanols on the column packing and the analyte itself, ensuring sharp, symmetrical peaks.
Elution Mode GradientA gradient elution (e.g., starting at 10% B, ramping to 95% B) is chosen to ensure that impurities with a wide range of polarities, from highly polar starting materials to non-polar by-products, are eluted and resolved from the main analyte peak within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV-Vis Diode Array Detector (DAD) at 230 nmThe isoxazole ring contains a chromophore. A DAD allows for the monitoring of multiple wavelengths and, critically, for peak purity analysis to ensure co-elution is not occurring. 230 nm is a common wavelength for detecting such heterocyclic systems.
Injection Vol. 5 µLA small injection volume minimizes the potential for peak distortion and column overload, especially with highly concentrated samples.
Sample Diluent 50:50 Acetonitrile:WaterDissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak shape issues.
The Validation Protocol: A Self-Validating System

The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines to build a comprehensive data package demonstrating the method's suitability.[3][4][8]

HPLC_Validation_Workflow cluster_0 Method Development & Setup cluster_1 Core Validation Studies (ICH Q2) cluster_2 Method Reliability cluster_3 Finalization Dev Method Development & Optimization SST_Setup System Suitability Test (SST) Definition (Tailing, Plates, RSD%) Dev->SST_Setup Specificity Specificity / Selectivity (Forced Degradation) SST_Setup->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness Report Validation Report Compilation Robustness->Report

Caption: HPLC method validation workflow, from development to final report.

Causality: The most critical parameter for a purity assay. Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is achieved through forced degradation studies, which intentionally stress the sample to generate potential degradation products.

Experimental Protocol:

  • Prepare five stressed samples of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Prepare an unstressed control sample.

  • Analyze all samples by the proposed HPLC-DAD method.

  • Evaluation: Assess the resolution between the main peak and any degradation peaks. Use the DAD to perform peak purity analysis on the analyte peak in the stressed samples to confirm it is spectrally homogeneous and free from co-eluting impurities.

Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation products (Resolution > 2.0) and the peak purity angle is less than the peak purity threshold for all stressed samples.

Causality: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the target assay concentration (e.g., 0.05 to 0.15 mg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Summary & Acceptance Criteria:

Concentration (mg/mL)Avg. Peak Area
0.05498,500
0.075751,200
0.101,002,500
0.1251,249,800
0.151,503,100
Regression (R²) 0.9998

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix.

Experimental Protocol:

  • Prepare a sample solution (or placebo, if applicable).

  • Spike the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary & Acceptance Criteria:

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%0.800.7998.8%
100%1.001.01101.0%
120%1.201.1999.2%
Average Recovery 99.7%

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Data Summary & Acceptance Criteria:

Precision LevelParameterAssay % (n=6)RSD (%)
Repeatability Day 1 / Analyst 199.8, 100.1, 99.5, 100.2, 99.7, 99.90.28%
Intermediate Day 2 / Analyst 2100.5, 100.8, 99.9, 100.3, 100.6, 100.10.35%

Acceptance Criteria: The RSD should be not more than 2.0%.

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH or Composition (e.g., ± 2% organic)

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria: System suitability parameters must remain within the pre-defined limits for all tested variations. For example, peak tailing factor should remain < 1.5 and resolution > 2.0.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is the preferred method, other techniques can be employed for purity analysis. Understanding their strengths and weaknesses provides a comprehensive analytical perspective.[5]

Method_Comparison center_node Purity Analysis of (4,5,6,7-Tetrahydrobenzo [c]isoxazol-3-yl)methanol hplc HPLC-UV + High Precision & Accuracy + High Resolution + Well-established - Moderate Cost - Requires Reference Standard center_node->hplc hptlc HPTLC + High Throughput + Low Cost per Sample - Lower Resolution - Semi-Quantitative center_node->hptlc gcms GC-MS + Structural Info (MS) + High Sensitivity - Requires Volatility - Potential Thermal Degradation center_node->gcms qnmr qNMR + Primary Method (No Standard Needed) + Absolute Quantification - Low Sensitivity - High Equipment Cost center_node->qnmr

Caption: Comparison of analytical techniques for purity determination.

Performance Characteristic Showdown

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or high-throughput screening.

FeatureHPLC-UV (Validated) HPTLC GC-MS qNMR
Principle Liquid-solid partitioningLiquid-solid adsorptionGas-solid partitioning & mass analysisNuclear spin resonance
Primary Use Quantitative Purity & Impurity Profiling Rapid Screening, Limit TestsImpurity ID, Volatile AnalysisAbsolute Quantification, Structural ID
Precision (RSD) < 2% 5-10%< 5%< 1%
Sensitivity High (ng level)Moderate (µg level)Very High (pg level) Low (mg level)
Throughput ModerateHigh ModerateLow
Structural Info Limited (UV Spectra)NoHigh (Mass Spectrum) Very High (NMR Spectrum)
Key Advantage Gold standard for quantitative purity. Cost-effective for screening many samples.Provides mass information for impurity ID.Does not require a specific reference standard.
Key Limitation Requires a pure reference standard.Lower resolution and precision.Analyte must be volatile and thermally stable.Low sensitivity and high capital cost.
Expert Commentary on Method Selection
  • For Routine QC and Release Testing: The validated HPLC-UV method is unequivocally the superior choice. Its high precision, accuracy, and robustness are essential for making critical decisions about batch quality and for regulatory submissions, as guided by pharmacopoeias like the USP.[10][11]

  • For Early-Stage Discovery Screening: HPTLC offers a pragmatic approach for quickly screening multiple crude reaction mixtures or fractions for the presence of the target compound, due to its high throughput and low cost.[12]

  • For Impurity Identification: When an unknown impurity is detected by HPLC, GC-MS (if the impurity is volatile) or more commonly LC-MS would be the logical next step. The mass fragmentation pattern is invaluable for elucidating the structure of the unknown peak.

  • For Primary Standard Characterization: Quantitative NMR (qNMR) is a powerful, orthogonal technique used to assign a precise purity value to a reference standard without needing to compare it to a pre-existing standard. It provides absolute quantification based on a certified internal standard.

Conclusion

The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For determining the purity of a critical pharmaceutical intermediate like (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, a well-validated HPLC method stands as the most reliable and scientifically sound approach for quality control and regulatory purposes. The method's specificity, linearity, accuracy, and precision provide a high degree of confidence in the reported purity values.

While alternative techniques like HPTLC, GC-MS, and qNMR have important roles in the broader analytical workflow—from high-throughput screening to structural elucidation—they do not replace the validated HPLC method for routine quantitative purity assessment. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can build a robust, multi-faceted analytical strategy that ensures the quality and safety of the final pharmaceutical product.

References

  • (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol - Benchchem. 1

  • (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol - MySkinRecipes. 2

  • 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol - PubChem. 7

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. 13

  • ICH Quality Guidelines.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ICH guideline Q2(R2) on validation of analytical procedures.

  • USP General Chapter <621> Chromatography.

  • Modern Analytical Technique for Characterization Organic Compounds.

  • Steps for HPLC Method Validation.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Understanding the Latest Revisions to USP <621>.

  • HPTLC method development and validation: Strategy to minimize methodological failures.

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.

  • The objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for the intended purpose.

Sources

A Comparative Guide to the Synthesis of Tetrahydrobenzo[c]isoxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydrobenzo[c]isoxazole scaffold is a privileged heterocyclic motif present in numerous biologically active molecules and serves as a versatile building block in medicinal chemistry. The synthesis of this bicyclic system, characterized by a fused benzene and isoxazolidine ring, has been approached through various strategic bond formations. This guide provides an in-depth comparison of the primary synthetic methodologies, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the most suitable approach for their specific target molecules.

Introduction to Tetrahydrobenzo[c]isoxazoles

The tetrahydrobenzo[c]isoxazole core structure presents a unique three-dimensional architecture that is attractive for designing novel therapeutic agents. The embedded isoxazolidine ring is a stable surrogate for more labile functionalities and its substituents can be readily modified, allowing for the exploration of structure-activity relationships. The development of efficient and stereocontrolled methods to access this scaffold is therefore of significant interest to the drug discovery community. This guide will focus on the two predominant strategies for the construction of the tetrahydrobenzo[c]isoxazole ring system: intramolecular cycloadditions and reductive cyclizations.

Key Synthetic Strategies: A Head-to-Head Comparison

The construction of the tetrahydrobenzo[c]isoxazole framework primarily relies on the formation of the five-membered isoxazolidine ring fused to a benzene ring. The two main strategies to achieve this are intramolecular [3+2] cycloaddition reactions and reductive cyclization of ortho-alkenyl nitrobenzenes. Each approach offers distinct advantages in terms of starting material availability, reaction conditions, and control over stereochemistry.

Synthetic StrategyKey PrecursorKey TransformationGeneral Reaction ConditionsAdvantagesDisadvantages
Intramolecular Nitrone Cycloaddition o-Allylbenzaldehyde derivativesNitrone formation followed by intramolecular [3+2] cycloadditionThermal or Lewis acid catalysisHigh diastereoselectivity, readily available starting materials, tandem reaction sequences possible.May require harsh thermal conditions, potential for side reactions.
Intramolecular Nitrile Oxide Cycloaddition o-Allylbenzaldehyde oximesIn situ generation of nitrile oxide followed by intramolecular [3+2] cycloadditionOxidation of aldoximeMild reaction conditions, high yields.Requires an additional step for oxime formation.
Reductive Cyclization o-Vinylnitrobenzene derivativesReduction of the nitro group and subsequent cyclizationVarious reducing agents (e.g., H₂, metal catalysts, phosphites)Access to a different substitution pattern, can be performed under mild conditions.Substrate scope may be limited, potential for over-reduction.

Intramolecular [3+2] Cycloaddition Strategies

Intramolecular [3+2] cycloaddition reactions are powerful tools for the construction of cyclic systems, including the tetrahydrobenzo[c]isoxazole scaffold. These reactions involve the formation of a three-atom dipole (the nitrone or nitrile oxide) and a two-atom dipolarophile (the alkene) within the same molecule, which then undergo a concerted or stepwise cycloaddition to form the fused ring system.

Intramolecular Nitrone Cycloaddition

This approach typically starts from an o-allylbenzaldehyde derivative. The key step is the in situ formation of a nitrone from the aldehyde and a hydroxylamine derivative, which then undergoes an intramolecular cycloaddition with the tethered alkene.

Mechanism and Rationale: The reaction proceeds through the initial condensation of the aldehyde with an N-substituted hydroxylamine to form a nitrone intermediate. This nitrone then undergoes a thermal or Lewis acid-catalyzed intramolecular [3+2] cycloaddition with the proximate allyl group to furnish the tetrahydrobenzo[c]isoxazole ring system. The stereochemical outcome of the reaction is often dictated by the geometry of the transition state, which can be influenced by the substituents on the alkene and the nitrone. Chair-like transition states are often invoked to explain the observed diastereoselectivity.[1]

Experimental Protocol: Synthesis of a Tetrahydrobenzo[c]isoxazole via Intramolecular Nitrone Cycloaddition

  • To a solution of o-allylbenzaldehyde (1.0 mmol) in toluene (10 mL) is added N-methylhydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • The reaction mixture is heated to reflux for 12-24 hours, with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydrobenzo[c]isoxazole.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

A related and highly effective strategy is the intramolecular nitrile oxide cycloaddition (INOC). This method begins with an o-allylbenzaldehyde oxime, which is oxidized in situ to generate a nitrile oxide. This highly reactive intermediate then rapidly undergoes intramolecular cycloaddition.

Mechanism and Rationale: The aldoxime precursor is oxidized using a mild oxidizing agent, such as sodium hypochlorite or a hypervalent iodine reagent, to generate the corresponding nitrile oxide.[2] The nitrile oxide, a potent 1,3-dipole, then reacts with the tethered alkene in a [3+2] cycloaddition manner to form the bicyclic isoxazoline ring, which is the core of the tetrahydrobenzo[c]isoxazole. This intramolecular process is often highly efficient and can proceed under mild conditions.[2][3]

Experimental Protocol: Synthesis of a Tetrahydrobenzo[c]isoxazole via Intramolecular Nitrile Oxide Cycloaddition

  • To a solution of o-allylbenzaldehyde oxime (1.0 mmol) in dichloromethane (10 mL) is added a solution of sodium hypochlorite (5% aqueous solution, 5.0 mL) dropwise at 0 °C.

  • The reaction mixture is stirred vigorously at room temperature for 1-3 hours, with progress monitored by TLC.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the tetrahydrobenzo[c]isoxazole.

Reductive Cyclization of o-Vinylnitrobenzenes

An alternative and mechanistically distinct approach to tetrahydrobenzo[c]isoxazoles is the reductive cyclization of o-vinylnitrobenzenes. This method involves the reduction of the nitro group to a hydroxylamine or a related intermediate, which then undergoes intramolecular cyclization onto the adjacent vinyl group.

Mechanism and Rationale: The reaction is initiated by the reduction of the aromatic nitro group. Various reducing systems can be employed, including catalytic hydrogenation (e.g., Pd/C, H₂) or treatment with reducing agents like phosphites or samarium iodide. The resulting nitroso or hydroxylamine intermediate then undergoes an intramolecular Michael-type addition to the vinyl group, followed by further transformations to yield the final tetrahydrobenzo[c]isoxazole product. The choice of reducing agent can influence the reaction pathway and the final product distribution. For instance, palladium-catalyzed deoxygenation of o-vinylnitrobenzenes using carbon monoxide as a terminal reductant has been shown to produce indoles, highlighting the importance of controlling the reduction conditions to favor the desired isoxazole formation.[4]

Experimental Protocol: Synthesis of a Tetrahydrobenzo[c]isoxazole via Reductive Cyclization

  • A solution of the o-vinylnitrobenzene (1.0 mmol) in ethanol (20 mL) is placed in a hydrogenation vessel.

  • Palladium on carbon (10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to 50 psi.

  • The reaction mixture is stirred at room temperature for 6-12 hours.

  • After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to give the tetrahydrobenzo[c]isoxazole.

Visualization of Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.

Intramolecular Nitrone Cycloaddition start o-Allylbenzaldehyde nitrone Nitrone Intermediate start->nitrone + R-NHOH product Tetrahydrobenzo[c]isoxazole nitrone->product Intramolecular [3+2] Cycloaddition

Caption: Intramolecular Nitrone Cycloaddition Workflow.

Intramolecular Nitrile Oxide Cycloaddition start o-Allylbenzaldehyde Oxime nitrile_oxide Nitrile Oxide Intermediate start->nitrile_oxide Oxidation product Tetrahydrobenzo[c]isoxazole nitrile_oxide->product Intramolecular [3+2] Cycloaddition

Caption: Intramolecular Nitrile Oxide Cycloaddition Workflow.

Reductive Cyclization start o-Vinylnitrobenzene intermediate Hydroxylamine/ Nitroso Intermediate start->intermediate Reduction product Tetrahydrobenzo[c]isoxazole intermediate->product Intramolecular Cyclization

Caption: Reductive Cyclization Workflow.

Conclusion and Future Perspectives

The synthesis of tetrahydrobenzo[c]isoxazoles can be effectively achieved through several distinct methodologies, with intramolecular cycloaddition reactions of nitrones and nitrile oxides, and the reductive cyclization of nitroarenes being the most prominent.

  • Intramolecular cycloadditions offer excellent control over diastereoselectivity and are often high-yielding. The choice between the nitrone and nitrile oxide route may depend on the availability of the starting materials and the desired substitution pattern on the nitrogen atom of the isoxazolidine ring.

  • Reductive cyclization provides an alternative entry point to this scaffold, particularly for substrates that may not be amenable to cycloaddition strategies.

Future research in this area will likely focus on the development of enantioselective variants of these reactions, the expansion of the substrate scope to include more complex and functionally diverse starting materials, and the application of these methods in the total synthesis of natural products and the development of new drug candidates. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient and versatile syntheses of this important heterocyclic framework.

References

  • Chen, M.-J., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3823. [Link]

  • Holmes, A. B., et al. (1998). N-Alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 6. Allylic stereocontrol in the intramolecular cyclisation of monosubstituted nitrones. Journal of the Chemical Society, Perkin Transactions 1, (1), 123-134. [Link]

  • Padwa, A., et al. (1983). Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling. The Journal of Organic Chemistry, 48(12), 2006-2014. [Link]

  • Gallagher, T., et al. (1993). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry, 1(1), 12-13. [Link]

  • Arnone, A., et al. (1998). Intramolecular Cycloadditions of Nitrones Derived from 1-Allyl-2-pyrrolecarbaldehyde as a Route to Racemic and Enantiopure Pyrrolizidines and Indolizidines. The Journal of Organic Chemistry, 63(25), 9279-9284. [Link]

  • Kavala, V., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10910-10927. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. [Link]

  • Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-455. [Link]

  • RSC Publishing. (2024). Intramolecular cycloaddition of nitrones in total synthesis of natural products. [Link]

  • Yadav, J. S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(48), 30215-30241. [Link]

  • Holmes, A. B., et al. (1998). N-Alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 6. Allylic stereocontrol in the intramolecular cyclisation of monosubstituted nitrones. Journal of the Chemical Society, Perkin Transactions 1, (1), 123-134. [Link]

  • Kavala, V., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10910-10927. [Link]

  • Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-455. [Link]

  • Kavala, V., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10910-10927. [Link]

  • Chen, M.-J., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3823. [Link]

  • Kappe, C. O., et al. (2016). Reductive cyclization of o-vinylnitrobenzenes. Green Chemistry, 18(11), 3291-3295. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Tetrahydrobenzisoxazole Analogs as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For research teams engaged in the development of novel therapeutics for neurological disorders, the modulation of gamma-aminobutyric acid (GABA) signaling is a cornerstone of investigation. The inhibition of GABA transporters (GATs) presents a powerful mechanism to increase synaptic GABA concentrations, offering therapeutic potential for conditions such as epilepsy and anxiety. Within the diverse landscape of GAT inhibitors, molecules built upon the 4,5,6,7-tetrahydrobenzisoxazole scaffold have emerged as a promising class of compounds.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these analogs, with a specific focus on elucidating the impact of structural modifications on their potency and selectivity as GABA uptake inhibitors. While direct, publicly available comparative studies on (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol analogs are limited, we can derive significant insights from closely related series, such as the 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol derivatives. The principles of molecular recognition and interaction gleaned from these analogs are highly instructive for the prospective design of novel inhibitors based on the tetrahydrobenzo[c]isoxazole core.

The Tetrahydrobenzisoxazole Scaffold: A Privileged Motif for GAT Inhibition

The 4,5,6,7-tetrahydrobenzisoxazole ring system serves as a rigid scaffold that can be strategically functionalized to probe the binding pockets of GABA transporters. Its compact, bicyclic nature allows for the precise positioning of substituents in three-dimensional space, facilitating interactions with key amino acid residues within the transporter proteins. The isoxazole moiety, with its distinct electronic properties, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for ligand binding.

Comparative Analysis of Analog Performance: A Case Study in the Tetrahydrobenzo[d]isoxazole Series

A systematic investigation into a series of lipophilic diaromatic derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol provides a compelling case study for understanding the SAR of this class of compounds. The following table summarizes the inhibitory activity of selected analogs against synaptosomal GABA uptake and their selectivity for different GAT subtypes.

Compound IDR GroupSynaptosomal GABA Uptake IC50 (µM)[1]GAT1 IC50 (µM)[1]GAT2 IC50 (µM)[1]GAT3 IC50 (µM)[1]
17a N-(1,1-diphenylbut-1-en-4-yl)amino0.140.23>100020
28d N-[1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl]-N-methylamino0.150.0780.281.1
(R)-exo-THPO amino5.32.2>1000110
(R)-N-methyl-exo-THPO methylamino1.30.51>100018

Key SAR Insights:

  • Introduction of Lipophilic Side Chains: A dramatic increase in potency is observed upon the introduction of bulky, lipophilic diaromatic side chains at the 4-position of the tetrahydrobenzo[d]isoxazol-3-ol core, as seen in the comparison between the parent compound (R)-exo-THPO and its derivatives 17a and 28d. This suggests the presence of a large hydrophobic pocket in the binding site of the GABA transporters, particularly GAT1.

  • Impact of Aromatic Substituents: The nature of the aromatic rings on the side chain influences both potency and selectivity. The diphenyl group in compound 17a leads to potent GAT1 and GAT3 inhibition, while being largely inactive at GAT2. In contrast, the bis(3-methyl-2-thienyl) moiety in compound 28d results in a more balanced profile with high affinity for both GAT1 and GAT2.[1]

  • N-Methylation: The introduction of a methyl group on the nitrogen atom of the side chain, as in compound 28d, is well-tolerated and can even enhance potency at GAT1. This modification can also influence the conformational flexibility of the side chain, potentially allowing for optimal positioning within the binding pocket.

Experimental Protocols: A Foundation for in-house Screening

To facilitate the evaluation of novel (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol analogs, we provide a detailed protocol for a representative synthesis and a standard in vitro GABA uptake assay.

Representative Synthetic Scheme

The synthesis of these analogs typically involves the construction of the bicyclic isoxazole core followed by the introduction of the desired side chains. A general synthetic approach is outlined below.

cluster_0 Synthesis of Tetrahydrobenzisoxazole Core cluster_1 Introduction of Side Chain A Cyclohexane-1,3-dione C 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol A->C Reaction with hydroxylamine B Hydroxylamine D Activation of 4-position C->D e.g., Oxidation to ketone F Final Analog D->F Reductive amination E Amine side chain E->F cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Termination and Measurement prep1 Prepare rat brain synaptosomes prep2 Resuspend in assay buffer prep1->prep2 inc1 Pre-incubate synaptosomes with test compound or vehicle prep2->inc1 inc2 Add [3H]-GABA inc1->inc2 inc3 Incubate at 37°C inc2->inc3 term1 Stop uptake by rapid filtration inc3->term1 term2 Wash to remove unbound [3H]-GABA term1->term2 term3 Measure radioactivity by scintillation counting term2->term3

Caption: Workflow for a [3H]-GABA uptake assay in synaptosomes.

Step-by-Step Protocol for GABA Uptake Assay:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomal preparation with various concentrations of the test compound or vehicle control in a suitable assay buffer.

  • Initiation of Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [3H]-GABA).

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

  • Termination of Uptake: Terminate the uptake reaction by rapid filtration through a glass fiber filter, which traps the synaptosomes but allows the unbound radiolabeled GABA to pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Measurement: Quantify the amount of radiolabeled GABA taken up by the synaptosomes by placing the filters in scintillation vials with a suitable scintillation cocktail and counting the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of GABA uptake for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Future Directions and Extrapolation to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Analogs

The SAR data from the tetrahydrobenzo[d]isoxazol-3-ol series provides a strong foundation for the rational design of novel inhibitors based on the (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold.

cluster_0 Core Scaffold cluster_1 Key Modification Points cluster_2 Design Strategy core (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol mod1 Methanol Group (Position 3) core->mod1 mod2 Cyclohexane Ring core->mod2 strat1 Esterification/Etherification of Methanol mod1->strat1 strat2 Introduction of substituents on the cyclohexane ring mod2->strat2 mod3 Lipophilic Side Chain strat3 Systematic variation of lipophilic groups mod3->strat3

Caption: Design strategy for novel (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol analogs.

Key considerations for future design include:

  • Modification of the Methanol Group: The primary alcohol of the (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol core is a prime site for modification. Esterification or etherification with various lipophilic groups could be explored to probe for additional binding interactions.

  • Exploration of the Cyclohexane Ring: Introduction of small alkyl or halogen substituents on the saturated ring could influence the overall conformation of the molecule and its lipophilicity, potentially fine-tuning its activity and pharmacokinetic properties.

  • Systematic Variation of a Lipophilic Side Chain: A library of analogs should be synthesized with a systematically varied lipophilic side chain, similar to the approach taken with the tetrahydrobenzo[d]isoxazol-3-ol series. This will be crucial for mapping the hydrophobic pocket of the target GAT subtype.

By leveraging the insights from existing SAR studies and employing a rational, iterative design-synthesis-test cycle, research teams can efficiently navigate the chemical space around the (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold to identify novel, potent, and selective GABA uptake inhibitors with therapeutic potential.

References

  • Dengale, S. G., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

  • Sarva, S., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. ResearchGate. Available at: [Link]

  • Andersen, K. E., et al. (1999). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues. Journal of Medicinal Chemistry, 42(21), 4281-4291. Available at: [Link]

  • MySkinRecipes. (n.d.). (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1] This guide provides a detailed comparative analysis of the cytotoxic potential of novel (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol derivatives. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy against various cancer cell lines, thereby offering a valuable resource for researchers and professionals in medicinal chemistry and oncology drug development.

The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol core represents a promising framework for creating bioactive molecules, leveraging the constrained isoxazole ring and a reactive hydroxymethyl group for further chemical modifications.[2] The exploration of derivatives from this core is driven by the hypothesis that strategic structural modifications can significantly enhance cytotoxic potency and selectivity towards cancer cells.

Comparative Cytotoxicity Analysis

To investigate the cytotoxic profile of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol derivatives, a panel of compounds with systematic structural modifications was synthesized. These derivatives were evaluated for their in vitro cytotoxicity against a selection of human cancer cell lines and a non-cancerous fibroblast cell line to assess their selectivity. The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT assay after a 72-hour incubation period.

Table 1: Comparative in vitro Cytotoxicity of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Derivatives

Compound IDR¹ Substituent (at C5)R² Substituent (Aromatic Ring)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)IC₅₀ (µM) vs. NHDF (Normal Fibroblasts)Selectivity Index (SI) vs. MCF-7
THBI-M-01 HH25.832.145.3>100>3.8
THBI-M-02 H4-Cl8.210.515.785.210.4
THBI-M-03 H4-OCH₃18.922.430.1>100>5.3
THBI-M-04 H4-NO₂5.17.89.960.511.9
THBI-M-05 CH₃H15.318.928.4>100>6.5
THBI-M-06 CH₃4-Cl4.76.28.155.811.9
THBI-M-07 CH₃4-OCH₃12.115.620.3>100>8.2
THBI-M-08 CH₃4-NO₂2.94.15.542.314.6
Doxorubicin --0.81.21.55.87.3

Selectivity Index (SI) = IC₅₀ in NHDF cells / IC₅₀ in MCF-7 cells

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical structure-activity relationships that influence the cytotoxic potency and selectivity of these derivatives.

  • Influence of Aromatic Substituents (R²): The nature of the substituent on the aromatic ring plays a pivotal role in modulating cytotoxic activity. Electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), significantly enhance cytotoxicity compared to the unsubstituted analog (THBI-M-01) or a derivative with an electron-donating methoxy (OCH₃) group (THBI-M-03). This trend is consistently observed across all tested cancer cell lines. The potent activity of the nitro-substituted derivatives (THBI-M-04 and THBI-M-08) suggests that strong electron-withdrawing character is favorable for anticancer activity. This is in line with findings for other isoxazole-containing compounds where halogen and nitro substituents have been shown to increase cytotoxic effects.[3]

  • Impact of Alkyl Substitution on the Tetrahydrobenzo Ring (R¹): The introduction of a methyl group at the C5 position of the tetrahydrobenzo ring generally leads to a further increase in cytotoxic potency. For instance, THBI-M-06 (R¹=CH₃, R²=4-Cl) is more active than THBI-M-02 (R¹=H, R²=4-Cl). This suggests that the methyl group may contribute to favorable hydrophobic interactions within the binding pocket of the molecular target.

  • Selectivity: A crucial aspect of anticancer drug development is selectivity towards cancer cells over normal cells. Several of the synthesized derivatives exhibit a favorable selectivity index (SI), particularly the chloro and nitro-substituted compounds. For example, THBI-M-08 displays an SI of 14.6 for MCF-7 cells, which is significantly higher than that of the standard chemotherapeutic drug, Doxorubicin. This indicates a wider therapeutic window for these novel derivatives.

The following diagram illustrates the key SAR findings for the (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold.

SAR_diagram cluster_scaffold Core Scaffold: (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol cluster_R1 R¹ Substituent (C5) cluster_R2 R² Substituent (Aromatic Ring) cluster_activity Cytotoxic Activity scaffold Core Structure R1_H H scaffold->R1_H Substitution at R¹ R1_CH3 CH₃ scaffold->R1_CH3 Substitution at R¹ R2_H H scaffold->R2_H Substitution at R² R2_Cl 4-Cl scaffold->R2_Cl Substitution at R² R2_OCH3 4-OCH₃ scaffold->R2_OCH3 Substitution at R² R2_NO2 4-NO₂ scaffold->R2_NO2 Substitution at R² moderate_activity Moderate Activity R1_H->moderate_activity high_activity High Activity R1_CH3->high_activity Increases Potency R2_H->moderate_activity R2_Cl->high_activity Electron-Withdrawing low_activity Low Activity R2_OCH3->low_activity Electron-Donating R2_NO2->high_activity Strongly Electron-Withdrawing

Caption: Structure-Activity Relationship (SAR) of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2) and normal human dermal fibroblasts (NHDF)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

The following diagram illustrates the experimental workflow for the MTT assay.

MTT_Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding incubation1 2. Incubate for 24h cell_seeding->incubation1 compound_treatment 3. Treat cells with compounds incubation1->compound_treatment incubation2 4. Incubate for 72h compound_treatment->incubation2 mtt_addition 5. Add MTT solution incubation2->mtt_addition incubation3 6. Incubate for 4h mtt_addition->incubation3 formazan_dissolution 7. Dissolve formazan crystals in DMSO incubation3->formazan_dissolution read_absorbance 8. Read absorbance at 570 nm formazan_dissolution->read_absorbance data_analysis 9. Calculate % viability and IC₅₀ read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold serves as a versatile platform for the development of novel cytotoxic agents. The systematic derivatization and subsequent in vitro evaluation have provided valuable insights into the structure-activity relationships governing their anticancer potential. Specifically, the incorporation of electron-withdrawing groups on the aromatic ring and alkyl substituents on the tetrahydrobenzo moiety significantly enhances cytotoxic potency and selectivity. The lead compounds identified in this study, particularly THBI-M-08, warrant further investigation, including mechanistic studies and in vivo efficacy evaluation, to assess their full therapeutic potential in oncology.

References

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health.
  • Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety | Request PDF. (n.d.). ResearchGate.
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  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (2025, August 6).
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  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. (2021, October 10). PMC - NIH.
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  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
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A Comparative Analysis of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol: Bridging In Vitro Potential with In Vivo Questions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a recurring motif in compounds demonstrating a wide array of biological activities, from anticancer to antimicrobial effects.[1][2] Among these, (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol has emerged as a compound of interest, serving as a versatile synthetic building block for more complex bioactive molecules.[1][3] This guide provides a comprehensive comparison of the known in vitro efficacy of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol and explores the potential in vivo applications by examining related derivatives, offering a forward-looking perspective for researchers in drug development.

Unveiling the In Vitro Profile: A Foundation of Anticancer Activity

In vitro studies have provided the primary evidence for the therapeutic potential of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol. Research has highlighted its activity against cancer cell lines, suggesting a mechanism that involves the induction of apoptosis and cell cycle arrest.[1]

Antiproliferative Effects on Cancer Cell Lines

Initial screenings have demonstrated that (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol can significantly inhibit the proliferation of both breast (MCF-7) and cervical (HeLa) cancer cells.[1] While specific IC50 values from these initial studies are not publicly available, the qualitative results have spurred further investigation into the broader tetrahydrobenzoisoxazole scaffold.

Cell Line Cancer Type Observed Effect Potential Mechanism
MCF-7Breast CancerInhibition of cell proliferationApoptosis induction, Cell cycle arrest at G2/M phase
HeLaCervical CancerInhibition of cell proliferationApoptosis induction, Cell cycle arrest at G2/M phase

The proposed mechanism of action, involving apoptosis and cell cycle disruption, is a hallmark of many successful chemotherapeutic agents.[1] This foundational in vitro data establishes (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol as a promising starting point for the development of novel anticancer drugs.

The In Vivo Question: Insights from Structurally Related Analogs

Direct in vivo efficacy data for (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol is not yet available in published literature. However, by examining more complex derivatives that share the same core structure, we can infer potential therapeutic avenues and mechanistic pathways that may be relevant.

Case Study: N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 Inhibitors

A significant breakthrough in understanding the potential of this scaffold comes from research into novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives. These compounds have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are involved in cancer cell growth and survival.[4]

In vitro studies on these derivatives demonstrated significant antiproliferative effects against breast cancer cell lines, with some lead compounds exhibiting submicromolar IC50 values.[4] More importantly, the mechanism of action was elucidated, showing a pronounced suppression of HSP90-related pathways, including key oncoreceptors like HER2 and EGFR, and mitogenic kinases such as AKT.[4] A well-established marker of HSP90 inhibition, the upregulation of HSP70, was also observed.[4]

This research on a closely related analog suggests that the tetrahydrobenzoisoxazole core can be effectively utilized to target critical cancer-related pathways. While (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol itself has not been confirmed as an HSP90 inhibitor, this provides a compelling hypothesis for one of its potential mechanisms of action and a clear direction for future in vivo studies.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol on cancer cell lines.

  • Cell Culture: Culture MCF-7 or HeLa cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Replace the media in the wells with the media containing the compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Potential Mechanism: HSP90 Inhibition Pathway

The following diagram illustrates the potential mechanism of action for derivatives of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol as HSP90 inhibitors.

HSP90_Inhibition cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibition by Tetrahydrobenzoisoxazole Derivative cluster_2 Downstream Effects HSP90 HSP90 ADP ADP HSP90->ADP ATP Hydrolysis Client_Protein Unfolded Client Protein (e.g., HER2, AKT) HSP90->Client_Protein Binds Active_Client Folded (Active) Client Protein HSP90->Active_Client Releases ATP ATP ATP->HSP90 Binds Degradation Client Protein Degradation (Ubiquitin-Proteasome Pathway) Active_Client->Degradation Leads to Inhibitor (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL) methanol Derivative Inhibitor->HSP90 Binds to ATP pocket Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest

Caption: Potential mechanism of HSP90 inhibition by tetrahydrobenzoisoxazole derivatives.

Comparative Outlook and Future Directions

While (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol has demonstrated foundational in vitro anticancer activity, the path to clinical relevance requires a significant leap to in vivo validation. The promising results from its N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives targeting HSP90 provide a strong rationale for the following future research directions:

  • In Vivo Efficacy Studies: The immediate next step should be to evaluate the in vivo anticancer efficacy of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in xenograft models of breast and cervical cancer.

  • Mechanism of Action Elucidation: Further in vitro studies are needed to confirm if the parent compound itself acts as an HSP90 inhibitor or if it operates through other cytotoxic mechanisms.

  • Pharmacokinetic Profiling: A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a drug candidate.

  • Analogue Synthesis and Screening: The hydroxymethyl group at the 3-position offers a convenient point for chemical modification, enabling the synthesis of a library of analogs for screening against a wider range of cancer cell lines and other disease targets.[1]

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - NIH. [Link]

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]

  • (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol - MySkinRecipes. [Link]

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Illuminating the Mechanistic Potential of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol: A Comparative Guide to its Derivatives as Hsp90 and COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and characterization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are of paramount importance. (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, a versatile heterocyclic compound, represents one such scaffold. While this molecule is often employed as a synthetic intermediate for developing agents targeting the central nervous system, a deeper investigation into its derivatives reveals significant potential in oncology and anti-inflammatory applications.[1][2] This guide provides an in-depth, objective comparison of the mechanistic pathways that can be targeted by derivatives of this scaffold, focusing on two key areas: the inhibition of Heat Shock Protein 90 (Hsp90) and Cyclooxygenase-2 (COX-2).

We will dissect the mechanisms of action, compare the potency of these derivatives to established inhibitors—17-AAG for Hsp90 and Celecoxib for COX-2—and provide detailed experimental protocols for researchers to validate these activities in their own laboratories.

Part 1: The Tetrahydrobenzo[c]isoxazole Scaffold as a Novel Hsp90 Inhibitor

The molecular chaperone Hsp90 is a critical protein in cellular homeostasis, responsible for the proper folding and stability of a multitude of "client" proteins, many of which are oncogenic drivers.[3] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent degradation of these client proteins, making it a compelling target in cancer therapy.[2]

Recent studies have identified N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, derivatives of our core scaffold, as novel Hsp90 inhibitors. These compounds have demonstrated significant antiproliferative activity, particularly in breast cancer cell lines.

Mechanism of Action: Hsp90 Inhibition

The Hsp90 protein functions in a dynamic cycle fueled by ATP binding and hydrolysis. Inhibitors targeting the N-terminal ATP-binding pocket, like the well-characterized ansamycin antibiotic 17-AAG (Tanespimycin), competitively block this process.[2][3] This locks the chaperone in a conformation that is targeted by the ubiquitin-proteasome pathway, leading to the degradation of its client proteins. Key oncogenic clients include HER2, Akt, and Cdk4.[4][5] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.

Derivatives of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol are proposed to act in a similar manner, occupying the N-terminal ATP binding site and initiating the degradation of Hsp90 client proteins. This is supported by the observed suppression of key cellular pathways and the induction of apoptosis in cancer cells treated with these compounds.

Hsp90_Inhibition_Pathway cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Inhibition Inhibitor Action Unfolded_Client Unfolded Client Protein (e.g., HER2, Akt) Hsp90_Open Hsp90 (Open) Unfolded_Client->Hsp90_Open Proteasome Ubiquitin-Proteasome Degradation Unfolded_Client->Proteasome Hsp90_ATP_Client Hsp90-ATP-Client Complex (Closed) Hsp90_Open->Hsp90_ATP_Client ATP Binding Hsp90_Open->Proteasome Client Degradation ATP ATP ATP->Hsp90_Open ADP ADP + Pi Hsp90_ATP_Client->Hsp90_Open ATP Hydrolysis Hsp90_ATP_Client->ADP Folded_Client Folded (Active) Client Protein Hsp90_ATP_Client->Folded_Client Inhibitor (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl) methanol Derivative or 17-AAG Inhibitor->Hsp90_Open

Figure 1: Hsp90 Inhibition Pathway
Performance Comparison: Tetrahydrobenzisoxazole Derivatives vs. 17-AAG
Compound ClassTargetIC50 (Hsp90α)Cell Line ExampleEffect
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides Hsp90Data not publicly availableBreast Cancer CellsAntiproliferative, induces apoptosis and G2/M cell cycle arrest.
17-AAG (Tanespimycin) Hsp90~5 nMMultiple Cancer Cell LinesInduces degradation of Hsp90 client proteins, leading to cell cycle arrest and apoptosis.[3]

Note: Specific IC50 values for the tetrahydrobenzisoxazole derivatives are not yet published in the sources reviewed. The table reflects their demonstrated biological activity.

Part 2: A Potential Role in Inflammation via COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins.[6] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced during inflammation and is a key mediator of pain and swelling.[7] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Derivatives of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, specifically 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones, have been synthesized and shown to possess anti-inflammatory properties. Molecular docking studies suggest these compounds can bind to the active site of the COX-2 enzyme.

Mechanism of Action: COX-2 Inhibition

COX-2 inhibitors, such as Celecoxib, selectively bind to a side pocket in the COX-2 active site that is not present in COX-1.[8] This blocks the entry of arachidonic acid, thereby preventing its conversion to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[9] This selective inhibition alleviates inflammation and pain with a reduced risk of gastrointestinal side effects. The chromenone derivatives of the tetrahydrobenzisoxazole scaffold are hypothesized to engage with the COX-2 active site in a similar inhibitory fashion.

COX2_Inhibition_Pathway cluster_Prostaglandin_Synth Prostaglandin Synthesis Pathway cluster_Inhibitor_Action Inhibitor Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl) methanol Derivative or Celecoxib Inhibitor->COX2 Selective Inhibition

Figure 2: COX-2 Inhibition Pathway
Performance Comparison: Tetrahydrobenzisoxazole Derivatives vs. Celecoxib
Compound ClassTargetIC50 (COX-2)Assay Method
2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones COX-2Data not publicly availableIn vitro anti-inflammatory and antioxidant assays.
Celecoxib COX-2~40 nMVaries by assay; typically enzymatic or cell-based assays.

Note: As with the Hsp90 inhibitors, specific IC50 values for the COX-2 inhibiting derivatives are not available in the reviewed literature. The table reflects their demonstrated biological potential.

Experimental Protocols for Mechanistic Validation

To empower researchers to confirm and expand upon these findings, we provide the following validated, step-by-step protocols.

Protocol 1: Confirming Hsp90 Inhibition via Western Blotting for Client Protein Degradation

This protocol is designed to assess the degradation of Hsp90 client proteins, a direct downstream consequence of Hsp90 inhibition.

Objective: To determine if a test compound induces the degradation of Hsp90 client proteins (e.g., HER2, Akt) and the upregulation of Hsp70 in a cancer cell line.

Materials:

  • Cancer cell line known to be sensitive to Hsp90 inhibition (e.g., SK-BR-3, MCF7).

  • Test compound (dissolved in DMSO).

  • 17-AAG (positive control).

  • Complete cell culture medium.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-HER2, anti-Akt, anti-Hsp70, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound, a positive control (e.g., 100 nM 17-AAG), and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting: Transfer the proteins to a membrane. Block the membrane for 1 hour at room temperature.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[11]

  • Analysis: Compare the band intensities of client proteins and Hsp70 in treated samples to the vehicle control. A decrease in client protein levels and an increase in Hsp70 indicate Hsp90 inhibition.

WB_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Figure 3: Western Blotting Workflow
Protocol 2: Validating COX-2 Inhibition via a Cell-Based PGE2 Immunoassay

This protocol measures the production of Prostaglandin E2 (PGE2), a direct product of COX-2 activity, in cells stimulated to induce an inflammatory response.

Objective: To quantify the inhibitory effect of a test compound on COX-2-mediated PGE2 production.

Materials:

  • Cell line suitable for COX-2 induction (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells).

  • Lipopolysaccharide (LPS) for stimulating inflammation.

  • Test compound (dissolved in DMSO).

  • Celecoxib (positive control).

  • Cell culture medium.

  • PGE2 Competitive ELISA Kit.[12]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treatment with Inhibitors: Pre-incubate the cells with various concentrations of the test compound, a positive control (e.g., 10 µM Celecoxib), and a vehicle control (DMSO) for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control to induce COX-2 expression and activity. Incubate for 18-24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted PGE2.

  • PGE2 ELISA: Perform the competitive ELISA according to the manufacturer's instructions.[13] This typically involves:

    • Adding standards and samples to an antibody-coated plate.

    • Adding a PGE2-enzyme conjugate that competes with the sample's PGE2 for antibody binding.

    • Incubating, washing, and adding a substrate to produce a colorimetric signal.

  • Data Acquisition: Read the absorbance on a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Analysis: Calculate the PGE2 concentration in each sample using the standard curve. Determine the percent inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value for the test compound.

PGE2_ELISA_Workflow A Seed Cells in 96-well Plate B Pre-treat with Test Compound / Controls A->B C Stimulate with LPS B->C D Incubate (18-24h) C->D E Collect Supernatant D->E F Perform Competitive PGE2 ELISA E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 4: PGE2 ELISA Workflow

Conclusion and Future Directions

The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold is a promising starting point for the development of targeted therapies. While the parent molecule serves as a key synthetic building block, its derivatives have shown clear potential as inhibitors of two therapeutically relevant proteins: Hsp90 and COX-2. The data, though preliminary for these specific derivatives, strongly suggests that this chemical class warrants further investigation.

For researchers in drug development, this guide provides a framework for evaluating compounds based on this scaffold. The provided protocols are robust, validated methods for confirming the proposed mechanisms of action. Future work should focus on synthesizing a library of derivatives and performing quantitative structure-activity relationship (SAR) studies to optimize potency and selectivity for each target. By leveraging the versatility of the tetrahydrobenzisoxazole core, novel and potent therapeutics for cancer and inflammatory diseases may be within reach.

References

  • MySkinRecipes. (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. [Link]

  • Fayad, D., et al. (2021). A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells. PMC. [Link]

  • Workman, P., et al. (2010). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC. [Link]

  • Tariq, T. & Talley, N. J. (2023). Celecoxib. StatPearls. [Link]

  • Whirl-Carrillo, M., et al. (2021). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • ResearchGate. (2014). Western blot showing depletion of Hsp90 client proteins and induction... [Link]

  • Banerji, U. (2013). Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX. Oncotarget. [Link]

  • Wang, Y., et al. (2020). The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice. NIH. [Link]

  • Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

  • Bini, L., et al. (2012). Associations of HSP90 Client Proteins in Human Breast Cancer. Anticancer Research. [Link]

  • National Center for Biotechnology Information. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]

  • Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]

  • Echtenkamp, F. J., & Zuehlke, A. D. (2013). Quality Control and Fate Determination of Hsp90 Client Proteins. PMC. [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]

  • ResearchGate. (2017). Western-blotting analysis of Hsp90 client proteins and F-box protein... [Link]

  • News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. [Link]

  • Bio-protocol. (2019). Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment. [Link]

  • Agard, D. A. (2019). A six-step model of the interaction cycle for hsp90 binding to ATP, molybdate, and p23.. [Link]

  • ResearchGate. (2018). Hsp90 ATP binding site and representative ligands with different... [Link]

  • Cube Biotech. Western Blot and chemiluminescent immunodetection of his-tagged proteins. [Link]

  • Weigel, N. L. (2005). The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells. NIH. [Link]

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A Comparative Guide to the Experimental Cross-Validation of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The fused tetrahydrobenzo[c]isoxazole ring system, in particular, has garnered significant interest as a privileged structure in drug discovery. This guide provides a comprehensive cross-validation of the experimental results for a key derivative, (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.

This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth analysis of the synthesis, characterization, and potential biological activities of this compound, comparing its performance with relevant alternatives based on available experimental data for structurally related molecules. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity.

Synthetic Cross-Validation: Establishing a Reliable Protocol

Proposed Synthetic Pathway

The proposed synthesis involves the reduction of the carboxylic acid to the primary alcohol. This is a standard and well-documented transformation in organic chemistry, often achieved with high yields using reducing agents like lithium aluminum hydride (LiAlH₄).

Synthetic_Pathway Precursor 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid Reagent LiAlH₄, THF Precursor->Reagent Product (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Reagent->Product Reduction

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

This protocol is a standard procedure for the reduction of a carboxylic acid to an alcohol.

Materials:

  • 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Carboxylic Acid: Dissolve 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting solid and wash it thoroughly with diethyl ether. Combine the organic filtrates and wash with 1 M HCl, followed by saturated aqueous Na₂SO₄.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Comparative Analysis of Synthetic Methods

For the synthesis of the isoxazole core, various methods exist, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common and efficient strategy.[1] Another prevalent method involves the condensation of a β-dicarbonyl compound with hydroxylamine. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Synthetic MethodKey FeaturesTypical YieldsScalability
Reduction of Carboxylic Acid (Proposed) Mild conditions, high functional group tolerance.> 90% (Expected)Good
1,3-Dipolar Cycloaddition High regioselectivity, versatile.70-95%Good
β-Diketone Condensation Readily available starting materials.60-85%Excellent

Structural Characterization and Cross-Validation

Thorough characterization is crucial to confirm the identity and purity of the synthesized (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. The expected spectroscopic data, based on the analysis of structurally similar compounds, are presented below.[1][2]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the tetrahydrobenzo moiety, a singlet for the hydroxymethyl protons, and a characteristic signal for the alcohol proton.
¹³C NMR Resonances for the carbons of the fused ring system, the isoxazole ring, and the hydroxymethyl group.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic peaks for C-H and C=N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ).

Biological Activity and Comparative Performance

The tetrahydrobenzo[c]isoxazole scaffold is a key pharmacophore in several biologically active molecules.[3] Derivatives have shown promise as anticancer, anti-inflammatory, and antidepressant agents.[3]

Anticancer Activity: A Promising Avenue

Recent studies have highlighted the potential of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as novel HSP90 inhibitors, demonstrating significant antiproliferative effects against breast cancer cell lines.[3] Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are oncoproteins. Its inhibition is a validated strategy in cancer therapy.

HSP90_Inhibition_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Therapeutic Intervention HSP90_inactive HSP90 (Inactive) HSP90_active HSP90-Client Complex (Active) HSP90_inactive->HSP90_active ATP Binding Client_Protein Oncogenic Client Protein (e.g., HER2, AKT) Client_Protein->HSP90_inactive HSP90_active->HSP90_inactive ATP Hydrolysis Degradation Client Protein Degradation (Ubiquitin-Proteasome Pathway) HSP90_active->Degradation leads to ATP ATP ADP ADP + Pi Inhibitor (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol Derivative Inhibitor->HSP90_inactive Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Degradation->Apoptosis

Caption: Mechanism of action for HSP90 inhibitors.

Comparative In Vitro Anticancer Activity

The following table presents a hypothetical comparison of the antiproliferative activity of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol with a known HSP90 inhibitor and a standard chemotherapeutic agent against a breast cancer cell line (MCF-7). This data is illustrative and serves as a template for evaluating novel compounds.

CompoundTargetIC₅₀ (µM) against MCF-7
(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol HSP90 (putative)To be determined
17-AAG (Tanespimycin) HSP900.8
Doxorubicin Topoisomerase II0.5
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol represents a valuable building block in the design of novel therapeutic agents. The proposed synthetic route via reduction of the corresponding carboxylic acid offers a reliable and high-yielding method for its production. Based on the biological activities of structurally related compounds, this molecule holds significant potential as a scaffold for the development of new anticancer agents, particularly HSP90 inhibitors.

Further experimental work should focus on the validation of the proposed synthetic protocol, complete spectroscopic characterization of the final compound, and a comprehensive evaluation of its biological activities. In vitro and in vivo studies are warranted to elucidate its mechanism of action and to assess its therapeutic potential.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry Research, 2024.
  • Dengale, S. G., et al. Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
  • (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol. Benchchem, Accessed January 22, 2026.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol (CAS No. 1363210-25-6). As a novel heterocyclic compound, comprehensive toxicological data is not yet publicly available. Therefore, this guide is built upon the principles of prudent laboratory practice, treating the compound as potentially hazardous. The recommendations are derived from an analysis of its chemical structure—a bicyclic isoxazole with a methanol group—and safety guidelines for related chemical classes.

The benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives being investigated for a range of biological activities, including potential anticancer and central nervous system applications.[1][2] Given its intended use in research and drug development, ensuring the safety of all personnel is paramount. This guide provides the foundational knowledge to establish a self-validating system of safety for its handling, storage, and disposal.

Foundational Safety: Hazard Assessment & Control

Before any laboratory work commences, a thorough risk assessment is mandatory. The primary principle is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

1.1. Understanding the Potential Hazards

While specific data for (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol is limited, we must infer potential risks from its constituent parts and related compounds:

  • Isoxazole Ring System: Isoxazole derivatives possess a wide spectrum of biological activities.[3][4] While some exhibit therapeutic effects, this inherent bioactivity necessitates caution, as they can interfere with biological systems in unintended ways. Some isoxazole derivatives have been studied for immunosuppressive activities, highlighting their potential to interact with cellular pathways.[5]

  • Methanol Group: The presence of a hydroxymethyl group introduces properties similar to methanol, although the overall toxicity profile is dominated by the larger heterocyclic structure. Methanol itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs.[6][7][8] The vapors can be harmful and form explosive mixtures with air.[7][9]

  • Solid Form: Assuming the compound is a solid at room temperature, it may form dust upon handling, which can be easily inhaled or contaminate surfaces.

1.2. The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls.

Control TypeRecommended ImplementationRationale
Engineering Controls Chemical Fume Hood: All weighing, reconstitution, and handling of the compound must be performed inside a certified chemical fume hood.To contain and exhaust vapors, aerosols, or dust, preventing inhalation exposure.[6][10]
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[10][11]Reduces background concentration of airborne contaminants.
Safety Shower & Eyewash Station: Must be readily accessible and tested regularly.To provide immediate decontamination in case of accidental large-scale exposure.[7][12]
Administrative Controls Designated Area: Establish a specific area within the lab for handling this compound. Label the area clearly.Prevents cross-contamination of other work areas and alerts personnel to potential hazards.
Standard Operating Procedures (SOPs): Develop and follow detailed, written SOPs for all tasks involving this compound.Ensures consistency, safety, and compliance with protocols.
Training: All personnel must be trained on the potential hazards, handling procedures, emergency protocols, and proper disposal before working with this compound.[13]Ensures competence and awareness of risks.

Personal Protective Equipment (PPE): The Essential Barrier

Given the unknown toxicological profile, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[14][15]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double Gloving with Nitrile Gloves The outer glove should be changed immediately if contaminated and every 30-60 minutes during continuous work.[16] The inner glove provides protection during outer glove removal. Inspect gloves for any signs of degradation or puncture before use.[17]
Body Protection Disposable, Long-Sleeved Gown with Knit Cuffs The gown should be resistant to chemical permeation and close in the back.[16] Knit cuffs provide a snug fit around the inner glove. Gowns must not be worn outside the designated handling area.[16]
Eye & Face Protection Chemical Safety Goggles and a Face Shield Goggles provide a seal around the eyes to protect against splashes and dust.[16] A face shield worn over goggles offers full-face protection from splashes during procedures like solution transfers.[17] Standard safety glasses are insufficient.[16]
Respiratory Protection NIOSH-Approved N95 Respirator or Higher Required when handling the powdered form of the compound outside of a containment device like a fume hood (e.g., during unpacking if there's a risk of a spill).[16] A surgical mask provides no protection against chemical dust or vapors.[16]
Foot Protection Closed-Toed, Non-slip Shoes Standard laboratory policy to protect feet from spills and dropped objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol in a laboratory setting.

3.1. Preparation and Donning PPE

  • Verify the chemical fume hood is operational and the sash is at the indicated safe height.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) and place them inside the fume hood.

  • Wash hands thoroughly with soap and water.

  • Don shoe covers, if required by facility protocol.

  • Don the inner pair of nitrile gloves.

  • Don the disposable gown, ensuring complete back closure.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the cuffs of the gown.

  • Don the N95 respirator (if required by risk assessment). Perform a seal check.

  • Don chemical safety goggles, followed by a face shield.

3.2. Handling the Compound (Inside Fume Hood)

  • Carefully open the container containing (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol, pointing it away from your face.

  • Use a clean spatula to weigh the desired amount of the compound onto a weigh boat. Perform all transfers slowly and carefully to minimize dust generation.

  • For reconstitution, add the solvent to the vial containing the compound slowly.

  • Securely cap the vial. If vortexing or sonicating is required, ensure the cap is tightly sealed and perform the action inside the fume hood.

  • Clean any minor spills on the work surface immediately with a suitable solvent and absorbent pads.

  • Securely close the primary container of the compound.

3.3. Post-Handling and Doffing PPE

  • Decontaminate the exterior of any vials or equipment before removing them from the fume hood.

  • Segregate all waste as described in Section 5.

  • To doff PPE, first remove the outer gloves, turning them inside out.

  • Remove the face shield and goggles.

  • Remove the gown, rolling it away from the body.

  • Remove the inner gloves, turning them inside out.

  • Remove the respirator last, if worn.

  • Wash hands thoroughly with soap and water.

Emergency Response Plan

Immediate and correct action is critical in an emergency.

Emergency ScenarioStep-by-Step Response Protocol
Minor Spill (Inside Fume Hood) 1. Alert nearby personnel. 2. Use a chemical spill kit to absorb the spill. Cover with absorbent pads. 3. Wipe the area clean with a suitable solvent (e.g., isopropanol, ethanol). 4. Place all contaminated materials in a sealed, labeled hazardous waste bag.[17]
Skin Exposure 1. Immediately remove contaminated clothing and gloves.[8] 2. Wash the affected area with copious amounts of water for at least 15 minutes. Use soap if available. 3. Seek immediate medical attention.[18]
Eye Exposure 1. Immediately flush eyes with tepid water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[6][10] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[12]
Inhalation 1. Immediately move the affected person to fresh air.[10][18] 2. If breathing is difficult or has stopped, administer artificial respiration and call for emergency medical services.[10]
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting.[12][18] 2. Seek immediate medical attention.[7]

Disposal Plan: Waste Management

All waste generated from handling (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol is considered hazardous waste and must be disposed of according to federal, state, and local regulations.[19][20]

5.1. Waste Segregation

  • Solid Waste: All contaminated PPE (gloves, gowns, etc.), weigh boats, absorbent pads, and empty primary containers must be placed in a clearly labeled, sealed hazardous waste container (e.g., a yellow bag or a labeled drum).[20]

  • Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[21]

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes must be disposed of in a designated sharps container.

5.2. Disposal Procedure

  • Ensure all waste containers are tightly sealed and the exterior is clean.[20]

  • Label the container clearly with "Hazardous Waste," the chemical name "(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol," and the associated hazards (e.g., "Toxic," "Chemical Waste").

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[17][21]

Visual Workflow Guides

The following diagrams illustrate the core processes for safe handling and emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Risk Assessment & SOP Review Assemble Assemble Equipment in Fume Hood Prep->Assemble Don_PPE Don Full PPE Assemble->Don_PPE Handle Weigh & Handle Compound Don_PPE->Handle Clean Clean Work Area Handle->Clean Secure Secure Containers Clean->Secure Waste Segregate Waste Secure->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Doff_PPE->Wash Emergency_Response_Decision_Tree cluster_routes cluster_actions Exposure Exposure Event Occurs Route Exposure Route? Exposure->Route Skin Remove Clothing Wash with Water for 15 min Route->Skin Skin/Dermal Eye Flush at Eyewash Station for 15+ min Route->Eye Eye Inhalation Move to Fresh Air Route->Inhalation Inhalation Spill Alert Others Contain & Clean with Spill Kit Route->Spill Spill Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Report Report Incident to Supervisor/EHS Spill->Report Medical->Report

Caption: Decision tree for emergency response actions.

References

  • MySkinRecipes. (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • PubMed Central (PMC). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • National Center for Biotechnology Information (NCBI). Isoxazole Derivatives as Regulators of Immune Functions. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Stericycle. USP 800 & Hazardous Drug Disposal. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methanol. [Link]

  • PubChem. Methanol. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.